Platinum(II) cyanide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C2N2Pt |
|---|---|
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
platinum(2+);dicyanide |
InChI |
InChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2 |
InChI-Schlüssel |
INXLGDBFWGBBOC-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[Pt+2] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of Novel Platinum(II) Cyanide Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel Platinum(II) cyanide complexes. The information presented is curated for professionals in chemical research and drug development, with a focus on practical methodologies and data-driven insights.
Introduction to this compound Complexes
Platinum(II) complexes are a cornerstone of inorganic chemistry and medicine, most notably for their application as anticancer agents like cisplatin.[1][2][3] The introduction of the cyanide ligand into the coordination sphere of Platinum(II) offers a unique avenue to modulate the electronic, photophysical, and biological properties of these compounds. The strong σ-donating and π-accepting character of the cyanide ligand significantly influences the properties of the resulting complexes, leading to applications ranging from luminescent materials to potent therapeutic agents.[4] This guide will explore the synthetic routes to access these novel complexes, their detailed characterization, and their emerging applications.
Synthetic Methodologies
The synthesis of this compound complexes can be broadly categorized into two main approaches: direct cyanation of existing Platinum(II) precursors and the use of cyanide-containing ligands in the initial coordination sphere construction.
Cyanation of Platinum(II) Precursors
A common and straightforward method involves the substitution of labile ligands, such as halides or sulfoxides, from a stable Platinum(II) complex with a cyanide source.
Experimental Protocol: Synthesis of a Mononuclear Cyclometalated this compound Complex
This protocol is adapted from the synthesis of related cyclometalated Platinum(II) complexes.[4]
-
Starting Material Preparation: Synthesize the precursor complex, for example, [Pt(C^N)(p-MeC6H4)(SMe2)], where C^N represents a cyclometalating ligand like 2-phenylpyridine (B120327) (ppy). This can be achieved by reacting the chloro-bridged dimer [Pt(C^N)(p-MeC6H4)(μ-Cl)]2 with dimethyl sulfide (B99878) (SMe2).
-
Cyanation Reaction:
-
Dissolve the precursor complex (1 equivalent) in a suitable organic solvent such as acetone (B3395972) or dichloromethane (B109758).
-
Add a solution of an alkali metal cyanide, for instance, sodium cyanide (NaCN) or potassium cyanide (KCN) (1-1.2 equivalents), dissolved in a minimal amount of water or methanol (B129727).
-
Stir the reaction mixture at room temperature for several hours (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane and filter to remove any inorganic salts.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure this compound complex.
-
Logical Workflow for Synthesis via Precursor Cyanation
Caption: General workflow for the synthesis of Pt(II) cyanide complexes.
Synthesis of Cyanide-Bridged Binuclear Complexes
The cyanide ligand can act as a bridging ligand between two metal centers, leading to the formation of binuclear or polynuclear complexes.
Experimental Protocol: Synthesis of a Cyanide-Bridged Diplatinum(II) Complex
This protocol is based on the synthesis of complexes like [{Pt(C^N^N)}2(CN)][BAr4F].[5]
-
Precursor Synthesis: Prepare the mononuclear chlorido precursor, [Pt(C^N^N)Cl], where C^N^N is a tridentate cyclometalating ligand.
-
Bridging Reaction:
-
Dissolve the chlorido precursor (2 equivalents) in a mixture of dichloromethane and methanol.
-
Add a solution of sodium cyanide (NaCN) (1 equivalent) in methanol.
-
To facilitate the formation of the cationic bridged complex and precipitation, add a solution of a bulky counter-ion salt, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BAr4F]), in a suitable solvent.
-
Stir the reaction mixture at room temperature overnight.
-
-
Isolation:
-
The desired cyanide-bridged diplatinum(II) complex will precipitate from the solution.
-
Collect the solid by filtration, wash with methanol and diethyl ether, and dry under vacuum.
-
Characterization of Novel this compound Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized complexes.
| Technique | Purpose | Typical Observations and Data |
| ¹H, ¹³C, ¹⁹⁵Pt NMR Spectroscopy | Elucidate the molecular structure in solution. | Chemical shifts (δ) and coupling constants (J) provide information on the ligand environment and coordination to the platinum center. For instance, the ¹³C NMR signal for the cyanide carbon typically appears between 130-160 ppm, often with satellite peaks due to coupling with ¹⁹⁵Pt.[4] The ¹⁹⁵Pt NMR chemical shifts are highly sensitive to the nature of the coordinated ligands.[1] |
| X-ray Crystallography | Determine the solid-state molecular structure. | Provides precise bond lengths, bond angles, and intermolecular interactions. For example, the Pt-C bond length of the cyanide ligand and the overall coordination geometry (typically square planar for Pt(II)) can be determined.[4] |
| Mass Spectrometry (ESI-MS) | Confirm the molecular weight and composition. | The mass-to-charge ratio (m/z) of the molecular ion peak and the isotopic pattern characteristic of platinum confirm the identity of the complex.[6] |
| Infrared (IR) Spectroscopy | Identify the presence of the cyanide ligand. | A strong, sharp absorption band in the region of 2100-2200 cm⁻¹ is characteristic of the C≡N stretching vibration.[7] |
| UV-Vis Absorption Spectroscopy | Investigate the electronic properties. | Absorption bands in the UV and visible regions can be assigned to intraligand (π→π*) transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) transitions.[8] |
| Photoluminescence Spectroscopy | Characterize the emissive properties. | For luminescent complexes, this technique provides information on the emission wavelength, quantum yield, and excited-state lifetime.[4][8] |
Experimental Protocol: NMR Spectroscopic Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂) in an NMR tube.
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra.
-
¹⁹⁵Pt NMR: Acquire a one-dimensional ¹⁹⁵Pt NMR spectrum. Due to the low natural abundance and gyromagnetic ratio of ¹⁹⁵Pt, a longer acquisition time may be required. The spectral width should be set appropriately to cover the expected chemical shift range for Pt(II) complexes.[1]
-
2D NMR (COSY, HSQC, HMBC): If the structure is complex, acquire two-dimensional NMR spectra to aid in the assignment of proton and carbon signals and to establish connectivity within the molecule.
Quantitative Data Summary
The following tables summarize typical quantitative data for novel this compound complexes based on literature reports.
Table 1: Selected Bond Lengths and Angles from X-ray Crystallography
| Complex Type | Pt-C(cyanide) (Å) | Pt-N(ligand) (Å) | C-Pt-C Angle (°) |
| Mononuclear Cyclometalated | 2.00 - 2.05[4] | 2.02 - 2.15 | 88 - 92 |
| Cyanide-Bridged Binuclear | 1.95 - 2.02 (Pt-C)[4] | 2.00 - 2.10 | 170 - 180 (Pt-C-N) |
Table 2: Representative Spectroscopic Data
| Complex Type | ¹³C NMR of CN⁻ (ppm) | ¹⁹⁵Pt NMR (ppm) | IR ν(C≡N) (cm⁻¹) |
| Mononuclear | 144.2 (¹J(Pt-C) = 832 Hz)[4] | -3706 to -3764[4] | ~2120 |
| Binuclear | - | - | ~2150 |
Applications in Drug Development
Novel this compound complexes are being explored for various therapeutic applications, primarily as anticancer agents and as antidotes for cyanide poisoning.
Anticancer Activity
The rationale for developing new Platinum(II) anticancer drugs is to overcome the limitations of existing therapies, such as severe side effects and drug resistance.[2] The introduction of different ligands, including cyanide, can alter the mechanism of action and cytotoxic profile of the complexes.
Signaling Pathway: Postulated Mechanism of Action for Cytotoxicity
Caption: Simplified pathway of Pt(II) complex induced apoptosis.
Cyanide Scavenging
Certain Platinum(II) complexes have shown promise as intramuscularly injectable cyanide countermeasures.[1][6][9] The high affinity of platinum for cyanide allows these complexes to act as scavengers, forming stable tetracyanoplatinate(II) ([Pt(CN)₄]²⁻) ions and mitigating cyanide toxicity.[1][10] The ligand environment around the platinum center can be tuned to enhance the rate and efficiency of this scavenging reaction.[1][6]
Experimental Protocol: In Vitro Cyanide Scavenging Assay
This protocol is based on methods described for evaluating platinum-based cyanide antidotes.[1][6]
-
Reaction Setup:
-
Prepare a solution of the Platinum(II) complex in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
In a separate vial, prepare a solution of potassium cyanide (KCN) in the same buffer.
-
-
Kinetic Measurement:
-
Mix the solutions of the platinum complex and KCN in a UV-vis cuvette.
-
Immediately begin monitoring the reaction by UV-vis spectroscopy, scanning a wavelength range that covers the absorbance of the starting complex and the [Pt(CN)₄]²⁻ product (typically 220-300 nm).
-
Collect spectra at regular time intervals to monitor the disappearance of the reactant and the appearance of the product.
-
-
Data Analysis:
-
The formation of [Pt(CN)₄]²⁻ can be followed by the increase in absorbance at its characteristic wavelength (~255 nm).[1]
-
Fit the kinetic data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant for the cyanide scavenging reaction.
-
Conclusion
The synthesis of novel this compound complexes represents a vibrant and promising area of research. The unique properties imparted by the cyanide ligand allow for the development of materials with interesting photophysical characteristics and potent biological activities. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and innovate in this exciting field. Further investigations into structure-activity relationships will undoubtedly lead to the discovery of new complexes with enhanced therapeutic potential and broader applications.
References
- 1. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural modifications to platinum( ii ) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00025G [pubs.rsc.org]
- 8. produccioncientifica.ucm.es [produccioncientifica.ucm.es]
- 9. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Characterization of Platinum(II) Cyanide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characterization of Platinum(II) cyanide derivatives, a class of compounds with significant potential in materials science and drug development. This document outlines the key methodologies for their synthesis, structural elucidation, and the evaluation of their photophysical and biological properties.
Synthesis and Structural Characterization
The synthesis of this compound derivatives often involves the reaction of a suitable platinum precursor, such as K₂[PtCl₄], with organic ligands.[1][2] For instance, cyclometalated Pt(II) complexes can be prepared by reacting K₂[PtCl₄] with the desired proligand in refluxing acetic acid.[2] The introduction of the cyanide ligand can be achieved through various methods, including the use of cyanide salts.
The structural characterization of these complexes is paramount and is primarily achieved through single-crystal X-ray diffraction.[3][4] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, which is crucial for understanding the structure-property relationships of these compounds.
Spectroscopic and Photophysical Characterization
A variety of spectroscopic techniques are employed to characterize this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are fundamental for elucidating the structure of these complexes in solution.[5][6] ¹⁹⁵Pt NMR is particularly informative due to its wide chemical shift range, which is highly sensitive to the coordination environment of the platinum center.[7][8] The typical reference compound for ¹⁹⁵Pt NMR is 1.2 M sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O.[7]
-
UV-Vis Absorption Spectroscopy: This technique provides insights into the electronic transitions within the molecule. The low-energy absorption bands in cyclometalated Pt(II) cyanide complexes are often attributed to a mix of metal-to-ligand charge transfer (MLCT) and intraligand (IL) transitions.[1]
-
Luminescence Spectroscopy: Many this compound derivatives exhibit interesting luminescent properties, including phosphorescence.[9][10] The emission properties, such as wavelength and quantum yield, are highly dependent on the ligand environment and intermolecular interactions.[6][9]
Table 1: Photophysical Data for Selected this compound Derivatives
| Compound Class | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |
| Cyclometalated Pt(II) Cyanometallates | ~470-550 (absorption) | 470-511 | 0.16-0.34 (solid state) | [9] |
| Pincer Pt(II) Complexes | Not specified | ~550 | up to 0.22 (in PMMA) | [6] |
| Water-soluble Luminescent Pt(II) Complexes | ~350 (excitation) | ~500-525 | up to 0.36 (in water) | [11] |
Applications in Drug Development
This compound derivatives have shown promise in two key areas of drug development: as anticancer agents and as cyanide antidotes.
Cytotoxicity and Anticancer Potential
The cytotoxic activity of platinum complexes is a cornerstone of cancer chemotherapy. The mechanism of action for many platinum-based drugs involves binding to DNA, leading to cell cycle arrest and apoptosis. The cytotoxicity of novel this compound derivatives is typically evaluated in vitro against various cancer cell lines.
Table 2: Cytotoxicity Data for Platinum(II) Complexes
| Cell Line | Assay | IC₅₀ (µM) | Compound Type | Reference |
| Ovarian Cancer Cells (A2780, OVCAR3) | MTT Assay | 3.81 (for complex 2 in OVCAR3) | Pt(IV) Complexes | [12] |
| Human Cancer Lines (MCF-7, ES-2, A-549) | Sulforhodamine B Assay | Not specified | Pt(II) Complexes with 4-Nitroisoxazoles | [13] |
| Non-small-cell lung cancer (NCI-H292) | Sulforhodamine B Assay | Not specified | Pt(II) Sulfonamido Complexes | [14] |
Cyanide Scavenging
Platinum(II) complexes have been investigated as potential antidotes for cyanide poisoning.[15][16] The mechanism involves the high affinity of the platinum center for the cyanide ion, leading to the formation of the stable tetracyanoplatinate(II) ([Pt(CN)₄]²⁻) complex.[16][17] This sequesters the cyanide, preventing it from inhibiting critical biological processes like cellular respiration.[18] The efficacy of these complexes as cyanide scavengers can be enhanced by formulation with agents like dimethyl sulfoxide (B87167) (DMSO).[16][19]
Experimental Protocols
This section provides detailed methodologies for key experiments in the characterization of this compound derivatives.
Synthesis of a Generic Cyclometalated Pt(II) Complex
-
Reaction Setup: In a round-bottom flask, dissolve the NNC proligand in glacial acetic acid.
-
Addition of Platinum Salt: Add a stoichiometric amount of K₂PtCl₄ to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of a suitable anti-solvent.
-
Purification: Collect the solid product by filtration, wash with appropriate solvents, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.[2]
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 125 K).[3]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model using full-matrix least-squares procedures on F².[3]
¹⁹⁵Pt NMR Spectroscopy
-
Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent.
-
Reference Standard: Prepare a reference sample of 1.2 M Na₂PtCl₆ in D₂O.[7]
-
Data Acquisition: Acquire the ¹⁹⁵Pt NMR spectrum on a high-field NMR spectrometer. Due to the low natural abundance and gyromagnetic ratio of ¹⁹⁵Pt, a larger number of scans may be required for adequate signal-to-noise.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the Na₂PtCl₆ standard.
Luminescence Quantum Yield Determination
The relative method is commonly used for determining the photoluminescence quantum yield (PLQY).
-
Standard Selection: Choose a standard with a known quantum yield and an emission range that overlaps with the sample.
-
Sample Preparation: Prepare dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.[20][21]
-
Data Acquisition: Record the absorption and emission spectra of both the sample and the standard. The emission spectrum should be integrated over its full range.
-
Calculation: Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[20]
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).[14]
-
Cell Fixation: After the incubation period, fix the cells with a cold trichloroacetic acid (TCA) solution.[14]
-
Staining: Stain the fixed cells with SRB solution.[14]
-
Measurement: Wash away the unbound dye and solubilize the protein-bound dye. Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and mechanistic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Luminescent Anionic Cyclometalated Organoplatinum (II) Complexes with Terminal and Bridging Cyanide Ligand: Structural and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 9. Cyclometalated Platinum(II) Cyanometallates: Luminescent Blocks for Coordination Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of luminescence properties for [cyclometalated]-PtII(isocyanide) complexes upon co-crystallisation with halosubstituted perfluorinated arenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Water-soluble luminescent platinum( ii ) complexes for guanine quadruplex binding - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03067B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes [mdpi.com]
- 14. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. publications.iupac.org [publications.iupac.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Photophysical Properties of Platinum(II) Cyanide Compounds
This guide provides a comprehensive overview of the core photophysical properties of this compound compounds. It details their synthesis, characterization, and the underlying principles of their luminescence, making them promising candidates for applications ranging from materials science to drug development.
Introduction to this compound Compounds
Square planar Platinum(II) complexes are renowned for their rich and tunable photophysical properties.[1] These characteristics are largely influenced by their d⁸ electron configuration, which facilitates the formation of metal-metal and π-π stacking interactions.[1] The incorporation of the cyanide (CN⁻) ligand is particularly significant. Due to its strong σ-donating and π-accepting capabilities, the cyanide ligand has a profound impact on the electronic structure and, consequently, the photophysical behavior of the complex.[2][3] This tuning gives rise to compounds with applications as molecular sensors, bioimaging probes, and agents for photodynamic therapy (PDT).[1][4][5] Many of these complexes exhibit intense phosphorescence at room temperature with high quantum yields.[1]
Core Photophysical Properties
The unique optical behaviors of Pt(II) cyanide compounds stem from their electronic transitions. The absorption of light promotes the complex to an excited state, and its return to the ground state can occur via the emission of light (luminescence).
-
Absorption: Pt(II) complexes typically display strong absorption bands in the UV-visible region.[6] These bands can be attributed to several types of electronic transitions:
-
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-based π* orbital.
-
Intraligand Charge Transfer (ILCT): The transition occurs between orbitals located on the same ligand.
-
Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-centered d-orbital.
-
-
Emission (Phosphorescence): After initial excitation to a singlet state, Pt(II) complexes efficiently undergo intersystem crossing to a longer-lived triplet excited state due to strong spin-orbit coupling induced by the heavy platinum atom. The radiative decay from this triplet state back to the singlet ground state is known as phosphorescence. The emission properties are highly sensitive to the ligand environment, solvent, and temperature.[1]
-
Aggregation-Induced Emission (AIE): Some Pt(II) complexes are weakly emissive in solution but become bright emitters in the solid state or when aggregated.[7] This phenomenon is often linked to the restriction of intramolecular vibrations and rotations in the aggregated state, which reduces non-radiative decay pathways.
-
Vapochromism and Mechanochromism: A fascinating property of some Pt(II) cyanide compounds is their ability to change color and luminescence in response to external stimuli like solvent vapors (vapochromism) or mechanical grinding (mechanochromism).[1][2] These changes are typically caused by alterations in the intermolecular Pt···Pt and π–π stacking interactions in the solid state.[1][8]
Quantitative Photophysical Data
The following tables summarize the photophysical data for representative mononuclear and binuclear this compound complexes.
Table 1: Photophysical Properties of Mononuclear Pt(II) Cyanide Complexes
| Complex | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| NBu₄[Pt(ppy)(p-MeC₆H₄)(CN)] (5) | Dichloromethane | 362, 380 | 512 | 0.03 | 0.41 µs | [2] |
| Solid State | - | 567 | 0.12 | 0.58 µs | [2] | |
| NBu₄[Pt(dfppy)(p-MeC₆H₄)(CN)] (6) | Dichloromethane | 358 | 468, 497 | 0.06 | 0.90 µs | [2] |
| Solid State | - | 511 | 0.15 | 1.12 µs | [2] |
Abbr: ppy = 2-phenylpyridinate; dfppy = 2-(2,4-difluorophenyl)pyridinate; p-MeC₆H₄ = p-tolyl
Table 2: Photophysical Properties of Cyanide-Bridged Binuclear Pt(II) Complexes
| Complex | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| (NBu₄)[Pt₂(bzq)₂(p-MeC₆H₄)₂(µ-CN)] (7) | Dichloromethane | 388, 404, 453 | 609 | 0.02 | 0.16 µs | [2] |
| Solid State | - | 684 | 0.12 | 0.28 µs | [2] | |
| (NBu₄)[Pt₂(ppy)₂(p-MeC₆H₄)₂(µ-CN)] (8) | Dichloromethane | 370, 420 | 557 | 0.05 | 0.40 µs | [2] |
| Solid State | - | 610 | 0.14 | 0.40 µs | [2] | |
| (NBu₄)[Pt₂(dfppy)₂(p-MeC₆H₄)₂(µ-CN)] (9) | Dichloromethane | 362, 400 | 506 | 0.09 | 1.09 µs | [2] |
| Solid State | - | 545 | 0.21 | 1.00 µs | [2] |
Abbr: bzq = benzoquinolate
Experimental Protocols
Synthesis
A general synthetic route for anionic cyclometalated Pt(II) complexes with a terminal cyanide ligand involves a two-step process.[2]
Step 1: Synthesis of the Dimer Precursor The appropriate C^NH ligand (e.g., 2-phenylpyridine) is reacted with K₂PtCl₄ in a solvent mixture such as 2-ethoxyethanol/water. This reaction typically proceeds at an elevated temperature to yield the chloro-bridged platinum dimer, [Pt(C^N)(μ-Cl)]₂.
Step 2: Synthesis of the Mononuclear Cyanide Complex The chloro-bridged dimer is then reacted with an excess of a cyanide salt, such as potassium cyanide (KCN), in a suitable solvent like acetone (B3395972) or dichloromethane. This reaction cleaves the chloride bridges and introduces the cyanide ligand to the platinum center, yielding the final mononuclear complex, K[Pt(C^N)(CN)₂].[8] The counterion can be exchanged, for example, by adding tetrabutylammonium (B224687) bromide (NBu₄Br) to precipitate the NBu₄⁺ salt.[2]
Characterization and Photophysical Measurements
Structural Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are used to confirm the molecular structure in solution. The chemical shifts and coupling constants, particularly the ¹J(Pt-C) coupling for the cyanide carbon, provide definitive evidence for the ligand coordination.[2][3]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular weight and isotopic distribution of the synthesized complexes.[6]
-
Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like Pt···Pt distances.[2][3]
Photophysical Measurements:
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer.[6] Solutions of the complexes are typically prepared in spectroscopic-grade solvents at concentrations around 10⁻⁵ M.[9]
-
Photoluminescence (PL) Spectroscopy: Steady-state emission and excitation spectra are measured using a spectrofluorometer. For quantum yield (Φ) determination, a comparative method is often used with a well-characterized standard (e.g., [Ru(bpy)₃]²⁺). The quantum yield is calculated based on the integrated emission intensity and absorbance of the sample and the standard.[7]
-
Time-Resolved Emission Spectroscopy: Excited-state lifetimes (τ) are measured using techniques like time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy.[10][11] The sample is excited by a pulsed light source (e.g., a laser), and the subsequent emission decay is monitored over time.
Diagrams of Workflows and Mechanisms
The following diagrams illustrate key processes related to the study and application of Pt(II) cyanide compounds.
Caption: General experimental workflow for the synthesis and characterization of Pt(II) compounds.
Applications in Drug Development and Bioimaging
The unique luminescent properties of Pt(II) complexes make them valuable tools in biomedical research.
Bioimaging
Luminescent Pt(II) complexes serve as powerful probes for cellular imaging.[1][12] Their long lifetimes allow for time-gated imaging techniques, which can reduce background autofluorescence from biological samples and improve signal-to-noise ratios.[4] Some complexes are designed to specifically interact with cellular components, such as DNA. For instance, certain Pt(II) terpyridine complexes show a significant increase in emission intensity upon binding to DNA, allowing them to be used as DNA stains in dead cells or for monitoring apoptosis.[5][12]
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive treatment modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill cancer cells.[13][14] Platinum(II) complexes are promising candidates for PDT.[15][16] The mechanism involves the light-activated photosensitizer transferring its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂), which is a key mediator of cell death in PDT.[13]
The process can be summarized as follows:
-
Administration: The Pt(II) complex (photosensitizer) is administered and preferentially accumulates in tumor tissue.[14]
-
Irradiation: The tumor is irradiated with light of a specific wavelength that the complex absorbs.
-
Activation: The complex is excited to a triplet state.
-
Energy Transfer: The excited complex transfers energy to ground-state molecular oxygen, generating singlet oxygen (¹O₂).
-
Cell Death: The highly reactive ¹O₂ induces oxidative stress, damaging cellular components and leading to apoptosis or necrosis of the cancer cells.[17]
Caption: Mechanism of Type II Photodynamic Therapy using a Pt(II) complex as a photosensitizer.
References
- 1. Cyanido-bridged diplatinum(ii) complexes: ligand and solvent effect on aggregation and luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminescent Anionic Cyclometalated Organoplatinum (II) Complexes with Terminal and Bridging Cyanide Ligand: Structural and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Controlling the Photophysical Properties of a Series of Isostructural d6 Complexes Based on Cr0, MnI, and FeII - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new platinum(ii) complex for bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Photodynamic Therapy of Inorganic Complexes for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodynamic Therapy and the Development of Metal-Based Photosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Platinum(II) Complex of Heptamethine Cyanine for Photo Enhanced Cytotoxicity and Cellular Imaging in Near-IR Light - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
An In-depth Technical Guide to Crystal Engineering with Platinum(II) Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crystal engineering with platinum(II) cyanide complexes represents a frontier in materials science and supramolecular chemistry, offering a powerful toolkit for the rational design of functional materials. The unique square-planar geometry of Pt(II) centers, combined with the linear, ambidentate nature of the cyanide ligand, facilitates the construction of highly ordered architectures governed by weak intermolecular forces. These forces, particularly Pt-Pt metallophilic interactions, are exquisitely sensitive to external stimuli, leading to materials with remarkable photophysical properties such as vapochromism, mechanochromism, and luminescence. This guide delves into the core principles, synthetic methodologies, and advanced characterization techniques integral to this field. It further explores the burgeoning applications of these materials in chemical sensing, optoelectronics, and as novel platforms for drug delivery systems, providing a comprehensive resource for professionals in research and development.
Introduction to Crystal Engineering with this compound
Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Platinum(II) complexes, with their d⁸ electron configuration, strongly favor a square-planar coordination geometry. This inherent planarity makes them exceptional building blocks for creating ordered supramolecular assemblies.[1] The cyanide ligand (CN⁻) is a potent tool in this context; it is a strong-field ligand that can promote luminescence and acts as a versatile linker, capable of forming both terminal and bridging coordination modes.[2][3]
The synergy between the Pt(II) center and the cyanide ligand gives rise to a rich variety of non-covalent interactions that dictate the final crystal packing:
-
Metallophilic (Pt-Pt) Interactions: Weak, attractive forces between closed-shell platinum centers. The distance between interacting platinum atoms directly influences the electronic and photophysical properties of the material.
-
Hydrogen Bonding: The nitrogen end of the cyanide ligand is an effective hydrogen-bond acceptor, allowing for interactions with solvent molecules or other ligands, which can tune the crystal structure.[2][4][5]
-
π-π Stacking: Aromatic ligands commonly used in conjunction with Pt(II) cyanide moieties can stack, providing an additional layer of structural control.
These interactions are often cooperative and highly sensitive to their environment. Perturbations caused by solvent vapor, mechanical force, or temperature can alter the intermolecular distances, particularly the Pt-Pt separation, leading to dramatic changes in color and emission—a phenomenon known as chromism.[1][4][6][7]
Experimental Design and Synthesis
The rational synthesis of this compound-based materials involves careful selection of ancillary ligands, counterions, and crystallization conditions to guide the self-assembly process toward a target architecture.
General Synthetic Workflow
The creation and characterization of these materials typically follow a multi-step process, beginning with the synthesis of a molecular building block and culminating in detailed structural and photophysical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Structural modifications to platinum(ii) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. Structural modifications to platinum( ii ) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00025G [pubs.rsc.org]
- 6. Manipulating vapochromic or solvatochromic properties of platinum( ii ) pincer complexes through ligand modifications - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00747J [pubs.rsc.org]
- 7. zaguan.unizar.es [zaguan.unizar.es]
A Technical Guide to the Electronic Structure of Platinum(II) Cyanide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, is a canonical example of a square planar d⁸ transition metal complex. Its rich photophysical properties, including intense luminescence, are intrinsically linked to its electronic structure. Understanding this structure through theoretical and computational methods is paramount for designing novel materials and therapeutic agents. This guide provides an in-depth overview of the theoretical principles governing the electronic structure of Platinum(II) cyanide, details the computational methodologies used for its study, presents key quantitative data, and illustrates the logical workflows involved in its theoretical investigation.
Introduction to the [Pt(CN)₄]²⁻ Complex
The [Pt(CN)₄]²⁻ ion consists of a central Platinum(II) cation coordinated by four cyanide (CN⁻) ligands in a square planar geometry. The electronic configuration and the nature of the metal-ligand bonding give rise to its characteristic properties.
-
Oxidation State and Electron Configuration: In the complex, platinum exists in the +2 oxidation state (Pt²⁺).[1] A neutral platinum atom has an electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹. Consequently, the Pt²⁺ ion has a 5d⁸ configuration.
-
Ligand Field Theory and Bonding: The cyanide ion (CN⁻) is a strong-field ligand. In a square planar arrangement, the strong ligand field causes the eight d-electrons of Pt²⁺ to pair up in the lower energy d-orbitals. This results in a diamagnetic complex with no unpaired electrons.[1][2] The hybridization scheme is typically described as dsp², consistent with the square planar geometry.[2] The d-orbitals split in energy, with the dₓ²₋y² orbital being the highest in energy due to its direct interaction with the ligand orbitals.
Theoretical and Computational Methodologies
The study of the electronic structure of heavy metal complexes like [Pt(CN)₄]²⁻ necessitates sophisticated computational methods that can account for relativistic effects. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools for these investigations.[3][4]
Experimental Protocol: DFT and TD-DFT Calculations
A typical computational protocol for analyzing the electronic structure and spectra of [Pt(CN)₄]²⁻ is detailed below.
-
Geometry Optimization:
-
Objective: To find the lowest energy (most stable) molecular structure.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP or PBE0 is commonly employed. For Pt²⁺ complexes, functionals with a 30% exact exchange admixture have shown good results.
-
Basis Set: For the platinum atom, a basis set that includes relativistic effects via an effective core potential (ECP), such as LANL2DZ or the Stuttgart-Dresden (SDD) basis sets, is crucial.[5][6] For lighter atoms like carbon and nitrogen, Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets are used.[7]
-
Solvation: If studying the complex in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is applied.[8][9]
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and to calculate theoretical vibrational spectra (IR, Raman).
-
Method: The harmonic vibrational frequencies are calculated from the second derivatives of the energy. The results are often scaled by an empirical factor to improve agreement with experimental data.[5][10]
-
-
Electronic Structure and Spectra Calculation:
-
Objective: To calculate the molecular orbital energies, electronic transitions (absorption and emission spectra), and understand the nature of the excited states.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies from the optimized ground state geometry.[8][11][12]
-
Relativistic Effects: For accurate spectra of platinum complexes, including spin-orbit coupling is critical.[3][13] This is often achieved using relativistic TD-DFT formalisms, such as the two-component Zeroth-Order Regular Approximation (ZORA).[3][13]
-
Quantitative Data and Analysis
Theoretical calculations provide a wealth of quantitative data that can be compared with experimental results. The following tables summarize key calculated parameters for the [Pt(CN)₄]²⁻ ion based on published DFT studies.[5]
Table 1: Calculated Geometric Parameters
| Parameter | B3LYP/LANL2DZ[5] | Experimental Range[5] |
| Pt-C Bond Length (Å) | 2.02 | 1.98 - 2.02 |
| C≡N Bond Length (Å) | 1.19 | 1.11 - 1.16 |
| C-Pt-C Angle (°) | 90.0 | 90.0 (ideal) |
| Pt-C-N Angle (°) | 180.0 | 180.0 (ideal) |
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)
The vibrational modes of [Pt(CN)₄]²⁻, particularly the C≡N stretching frequency, are sensitive probes of the electronic environment.
| Mode (Symmetry) | Assignment | B3LYP/LANL2DZ (Corrected)[5] | Experimental[5] |
| A₁g | Sym. C≡N Stretch | 2153 | 2149 |
| B₁g | Asym. C≡N Stretch | 2133 | 2133 |
| Eᵤ | Asym. C≡N Stretch | 2128 | 2125 |
| A₂ᵤ | Pt-C Stretch | 460 | 459 |
| Eᵤ | Asym. Pt-C Stretch | 414 | 414 |
Table 3: Calculated Electronic Transitions (Absorption Spectra)
Relativistic TD-DFT calculations are essential for accurately predicting the electronic spectra of [Pt(CN)₄]²⁻, where spin-orbit coupling significantly influences the excited states.[3][14]
| Excitation Energy (eV) | Oscillator Strength | Major Orbital Contributions | Assignment |
| ~4.3 - 4.5 | Moderate | d(Pt) → π(CN) | Metal-to-Ligand Charge Transfer (MLCT) |
| ~4.8 - 5.0 | Strong | d(Pt) → π(CN) | Metal-to-Ligand Charge Transfer (MLCT) |
| > 5.5 | Weak-Moderate | d → d | Ligand Field (LF) transitions |
Note: Specific values are highly dependent on the level of theory and inclusion of spin-orbit coupling. The data presented is representative of typical results from relativistic TD-DFT studies.[3][13]
Mandatory Visualizations
Computational Workflow Diagram
The following diagram illustrates the standard workflow for the theoretical investigation of the [Pt(CN)₄]²⁻ electronic structure.
References
- 1. m.youtube.com [m.youtube.com]
- 2. sarthaks.com [sarthaks.com]
- 3. Theoretical study of the electronic spectra of square-planar platinum (II) complexes based on the two-component relativistic time-dependent density-functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. members.cecam.org [members.cecam.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Coordination Chemistry of Platinum(II) Cyanide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the coordination chemistry of Platinum(II) cyanide complexes, focusing on their synthesis, structure, bonding, physicochemical properties, and applications, particularly in materials science and drug development.
Introduction to this compound Complexes
The coordination chemistry of Platinum(II) is characterized by its strong preference for a square planar geometry, a consequence of its d⁸ electron configuration.[1] The cyanide ion (CN⁻) is a versatile ligand, capable of acting as a strong σ-donor and a moderate π-acceptor, forming highly stable complexes with many transition metals.[2] The combination of Pt(II) and the cyanide ligand gives rise to a rich and varied chemistry, from the simple yet fundamental tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, to complex cyanide-bridged polymers and organometallic species.[3][4] These complexes are of significant interest due to their unique photophysical properties, potential as building blocks for supramolecular structures, and their utility in applications such as cyanide scavenging.[5][6]
Synthesis and Structure
The synthesis of this compound complexes can be broadly categorized into the formation of the tetracyanoplatinate anion and the creation of more complex architectures involving cyanide as a terminal or bridging ligand.
The Tetracyanoplatinate(II) Anion: [Pt(CN)₄]²⁻
The most fundamental complex is tetracyanoplatinate(II), [Pt(CN)₄]²⁻, typically isolated as a salt with counter-ions like potassium (K⁺).[7][8] It serves as a crucial precursor for more complex structures.
Synthesis Workflow: A general workflow for the synthesis and characterization of a simple salt like K₂[Pt(CN)₄] involves the reaction of a Pt(II) precursor with a cyanide source, followed by isolation and characterization.
Caption: General workflow for the synthesis and characterization of K₂[Pt(CN)₄].
Structure and Pt···Pt Interactions
In the solid state, salts of [Pt(CN)₄]²⁻ often exhibit a columnar structure where the square planar anions stack on top of one another.[9] This arrangement facilitates d⁸-d⁸ metallophilic interactions, or Pt···Pt interactions, between adjacent platinum centers.[10] These interactions, with distances often shorter than the sum of the van der Waals radii (typically 3.0–3.5 Å), are crucial in determining the electronic and photophysical properties of the material.[6][11] For instance, Krogmann's salt, a partially oxidized form of potassium tetracyanoplatinate, has a Pt-Pt distance of just 2.880 Å, leading to unique electrical conductivity properties.[12]
Cyanide-Bridged Complexes
The cyanide ligand can bridge two metal centers, leading to the formation of bimetallic or polymeric coordination complexes.[3][4] The synthesis of these materials often involves reacting the [Pt(CN)₄]²⁻ anion with another metal salt or by reacting a Pt(II) complex containing a leaving group with a cyanide source in a controlled stoichiometric ratio.[13] These bridged complexes are of interest for creating materials with tailored magnetic or photophysical properties.
Physicochemical Properties and Reactivity
Photophysical Properties and Luminescence
Many this compound complexes are highly luminescent.[3] The emission properties are strongly influenced by the ligand environment and, critically, by intermolecular Pt···Pt and π–π stacking interactions in the solid state or in concentrated solutions.[10][14] These interactions can lead to the formation of excited-state dimers or "excimers," which typically results in a large red-shift of the emission band compared to the monomeric species.[15] The relationship between the Pt-Pt distance and the observed emission is a key aspect of their coordination chemistry.
Caption: Relationship between structure and photophysical properties in Pt(II) complexes.
Reactivity
The [Pt(CN)₄]²⁻ anion is exceptionally stable. However, the platinum center in other square planar Pt(II) complexes is known to exhibit Lewis basic properties, arising from the filled dz² orbital perpendicular to the molecular plane.[1] This allows for interactions with Lewis acids. In the context of drug development, the most significant reaction is the irreversible binding of free cyanide to Pt(II) centers, displacing other ligands to form the stable tetracyanoplatinate(II) complex.[16][17] This high-affinity interaction forms the basis of its use as a cyanide antidote.
Applications in Drug Development: Cyanide Scavenging
Cyanide is a potent and rapidly acting poison. The development of effective countermeasures that can be administered quickly is a critical medical need.[5][16] Platinum(II) complexes have emerged as promising cyanide antidotes.
Mechanism of Action
The therapeutic strategy is based on the extremely high affinity of Pt(II) for cyanide. When a suitable Pt(II) complex is introduced, it rapidly and irreversibly binds up to four equivalents of free cyanide, forming the stable and non-toxic [Pt(CN)₄]²⁻ anion.[17][18] This process effectively sequesters cyanide from biological targets, mitigating its toxic effects. Studies have shown that Pt(II) complexes containing ligands like dimethyl sulfoxide (B87167) (DMSO) or bidentate amino-sulfides exhibit enhanced reactivity towards cyanide.[16][17]
Caption: Mechanism of cyanide scavenging by a Platinum(II) complex.
Quantitative Data Summary
The study of this compound complexes generates a wide range of quantitative data. Below are representative tables summarizing key findings from the literature.
Table 1: Crystallographic Data for Selected Tetracyanoplatinate(II) Salts
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Pt-Pt distance (Å) |
| K₂[Pt(CN)₄]Br₂ | Monoclinic | P2₁/c | 7.160(1) | 8.991(1) | 8.679(1) | 106.85(1) | - |
| K₂[Pt(CN)₄]Cl₂ | Monoclinic | P2₁/c | 7.0848(2) | 9.0328(3) | 8.5313(3) | 106.370(2) | - |
| K₂[Pt(CN)₄]Cl₂·2H₂O | Monoclinic | P2₁/c | 7.6376(4) | 11.4305(6) | 7.8906(4) | 105.18(1) | - |
| Partially oxidized K₂[Pt(CN)₄]Cl₀.₃·xH₂O | Tetragonal | P4/mmm | 9.866 | 9.866 | 5.759 | 90 | 2.880 |
Data sourced from references[9][19].
Table 2: Photophysical Properties of Selected Pt(II) Complexes
| Complex Type | State | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Assignment |
| Pt(II) NCN Pincer (Monomer) | Dilute Solution | ~493 | High | - | ³MLCT |
| Pt(II) NCN Pincer (Aggregate) | Conc. Solution | ~700 | - | - | Excimer |
| [Pt(N^C^C)(CO)] | Solid (298 K) | 547 | 0.96 | 10.1 µs | ³ILCT/MLCT |
| [{Pt(C^N^N)}₂(µ-CN)]⁺ | Solid (298 K) | 600-700 | - | - | Aggregate |
Data compiled from references[3][15][20]. (MLCT: Metal-to-Ligand Charge Transfer; ILCT: Intra-Ligand Charge Transfer).
Experimental Protocols
Synthesis of Potassium Tetracyanoplatinate(II) (K₂[Pt(CN)₄])
This protocol is a representative method for synthesizing the fundamental [Pt(CN)₄]²⁻ salt.
-
Precursor Preparation: Prepare an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
-
Reaction: To the stirred solution of K₂[PtCl₄], add a stoichiometric amount (or slight excess) of potassium cyanide (KCN) dissolved in water. The reaction should be performed in a well-ventilated fume hood due to the high toxicity of KCN.
-
Observation: The initial red/brown color of the K₂[PtCl₄] solution will gradually fade as the reaction proceeds, resulting in a colorless or pale-yellow solution of K₂[Pt(CN)₄].
-
Isolation: The product can be isolated by slow evaporation of the solvent. The solubility of K₂[Pt(CN)₄] is high, so concentration is necessary.
-
Purification: Recrystallization from water can be performed to obtain high-purity crystals.
-
Characterization: The product should be characterized by:
UV-Vis Spectrophotometry for Cyanide Scavenging Kinetics
This protocol outlines a method for monitoring the reaction between a Pt(II) complex and cyanide, relevant for antidote development.[16]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 12.5 mM sodium phosphate, pH 7.6).
-
Prepare a stock solution of the Pt(II) test complex in a suitable solvent (e.g., DMSO, water).
-
Prepare a stock solution of potassium cyanide (KCN) in the buffer.
-
-
Spectrophotometer Setup:
-
Use a UV-Vis spectrophotometer (e.g., Agilent Cary 60).
-
Set the wavelength range to scan between 220-300 nm, as the formation of [Pt(CN)₄]²⁻ can be monitored by an increase in absorbance around 255 nm.[17]
-
-
Kinetic Run:
-
In a quartz cuvette, add the buffer solution.
-
Add a small volume of the Pt(II) complex stock solution to achieve a final concentration of approximately 0.02 mM.
-
Initiate the reaction by adding the KCN stock solution to achieve a final concentration of approximately 0.8 mM.
-
Immediately begin data collection, recording spectra at rapid intervals (e.g., every 0.65 seconds for the first 30 seconds, then less frequently).
-
-
Data Analysis:
-
Monitor the change in absorbance at the characteristic wavelength for [Pt(CN)₄]²⁻.
-
Fit the kinetic data to a suitable model (e.g., a one-phase exponential curve) to derive apparent rate constants for the scavenging reaction.
-
Conclusion
The coordination chemistry of this compound is a field rich with fundamental insights and practical applications. The archetypal [Pt(CN)₄]²⁻ anion provides a platform for understanding square planar coordination, while its tendency to form stacked structures offers a model system for studying metallophilic interactions and their profound effect on material properties. From luminescent materials to life-saving cyanide antidotes, the unique stability and reactivity of the Pt(II)-CN bond continue to drive innovation. For researchers in materials science and drug development, a thorough understanding of the synthesis, structure-property relationships, and reaction mechanisms of these complexes is essential for designing the next generation of functional molecules and therapeutic agents.
References
- 1. Reactivity of Square Planar Pt(II) Complexes Toward Acidic Moieties as H+, M+, and [ML]+ (M = Ag, Au) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanide - Wikipedia [en.wikipedia.org]
- 3. Cyanido-bridged diplatinum(ii) complexes: ligand and solvent effect on aggregation and luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potassium tetracyanoplatinate(II) | CymitQuimica [cymitquimica.com]
- 8. Potassium tetracyanoplatinate(II) 562-76-5 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Krogmann's salt - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly efficient platinum(ii) complexes overcoming Pt–Pt interactions and their applications in organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Platinum(II) Complexes of Nonsymmetrical NCN-Coordinating Ligands: Unimolecular and Excimeric Luminescence Properties and Comparison with Symmetrical Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structure of [K(18-crown-6)]+ 2[Pt(CN)4]2− - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the intricacies of Platinum(II) Cyanide Adducts: An In-depth Technical Guide to Single Crystal X-ray Diffraction
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of single crystal X-ray diffraction techniques as applied to Platinum(II) cyanide adducts. It delves into the experimental protocols, presents key structural data, and visualizes the intricate workflows involved in elucidating the three-dimensional architecture of these significant compounds.
This compound complexes and their adducts are a fascinating class of compounds with diverse applications, ranging from materials science to potential therapeutic agents. Their structural characterization is paramount to understanding their properties and function. Single crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms and molecules in the solid state, offering unparalleled insights into bond lengths, angles, and intermolecular interactions. This guide will walk you through the essential aspects of this powerful analytical technique in the context of this compound chemistry.
The Crystalline Journey: From Synthesis to Structural Elucidation
The process of determining the crystal structure of a this compound adduct is a meticulous workflow that begins with the synthesis of high-quality single crystals and culminates in the refinement of a detailed structural model.
Experimental Protocols: A Step-by-Step Guide
The success of a single crystal X-ray diffraction study hinges on the quality of the crystals. The following sections outline the typical experimental procedures for the synthesis, crystallization, and data collection of this compound adducts.
Synthesis of this compound Adducts
The synthesis of this compound adducts often involves the reaction of a platinum(II) source, such as K₂[Pt(CN)₄], with a variety of ligands. These can include crown ethers, N-donor ligands (like bipyridine), or other metal complexes.
A representative synthesis involves the solubilization of K₂[Pt(CN)₄] in a suitable solvent, often facilitated by a phase-transfer catalyst or a specific ligand. For example, to synthesize [K(18-crown-6)]₂[Pt(CN)₄], solid K₂[Pt(CN)₄] is suspended in dichloromethane (B109758), followed by the addition of 18-crown-6, which brings the platinum salt into solution[1].
Another common approach is the reaction of a pre-synthesized platinum complex with a cyanide source. For instance, pincer-type platinum(II) complexes can react with isocyanides in the presence of a silver salt to yield the corresponding cyanide adducts[2].
Crystal Growth Techniques
Obtaining diffraction-quality single crystals is often the most challenging step. Common crystallization techniques for this compound adducts include:
-
Slow Evaporation: The slow evaporation of a solvent from a saturated solution of the compound can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization. Layering of an anti-solvent, such as diethyl ether, on top of a dichloromethane solution of the complex is a frequently used method[1].
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.
Single Crystal X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves rotating the crystal and collecting the diffraction patterns at various orientations.
The collected data are then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is subsequently solved using computational methods, such as direct methods or Patterson synthesis, and refined using least-squares minimization. The final structural model is validated to ensure its quality and accuracy.
Structural Insights: A Tabular Summary of Key Crystallographic Data
The following tables summarize key crystallographic data for a selection of this compound adducts, providing a comparative overview of their structural parameters.
Table 1: Selected Bond Lengths (Å) in this compound Adducts
| Compound | Pt-C (cyanide) (Å) | C-N (cyanide) (Å) | Pt-Ligand (Å) | Reference |
| [K(18-crown-6)]₂[Pt(CN)₄] | 1.991(2), 1.996(2) | 1.154(3), 1.155(3) | - | [1] |
| {[FePt(CN)₄(H₂O)₂]·1.33CH₃OH}n | 1.953(17) | - | Fe-N (cyanide) | [3] |
| [Pt(ppy)(p-MeC₆H₄)(CN)]⁻ | - | 1.155(3) | Pt-C(ppy) = 2.030(3), Pt-C(p-MeC₆H₄) | [4] |
| [Pt(N^C^N)(CN)] | - | - | N1-Pt1 = 159.4(10)° (angle) | [5] |
Table 2: Selected Bond Angles (°) in this compound Adducts
| Compound | C-Pt-C (°) | Pt-C-N (°) | L-Pt-L (°) | Reference |
| [K(18-crown-6)]₂[Pt(CN)₄] | - | 178.81(18) | - | [1] |
| [Pt(ppy)(p-MeC₆H₄)(CN)]⁻ | - | - | - | [4] |
| [Pt(N^C^N)(CN)] | - | - | 159.4(10) | [5] |
Table 3: Crystal System and Space Group of Selected this compound Adducts
| Compound | Crystal System | Space Group | Reference |
| [K(18-crown-6)]₂[Pt(CN)₄] | Monoclinic | P2₁/n | [1] |
| {[FePt(CN)₄(H₂O)₂]·1.33CH₃OH}n | Cubic | - | [3] |
| {Cu(bipy)Pt(CN)₄}∞ | - | - | [6] |
| K₂[Pt(CN)₄]Br₂ | Monoclinic | P2₁/c | [7] |
Visualizing Molecular Architectures and Interactions
The square-planar geometry of the [Pt(CN)₄]²⁻ anion is a recurring motif in these structures. The cyanide ligands can act as bridges, linking the platinum centers to other metal ions, leading to the formation of extended one-, two-, or three-dimensional coordination polymers.
In the case of [K(18-crown-6)]₂[Pt(CN)₄], the crown ether encapsulates the potassium ions, and two trans-oriented cyano groups of the [Pt(CN)₄]²⁻ anion coordinate to these potassium ions via their nitrogen atoms[1]. In contrast, in the three-dimensional framework of {[FePt(CN)₄(H₂O)₂]·1.33CH₃OH}n, the cyanide anions act as bridging ligands connecting the Fe(II) and Pt(II) centers[3].
Applications and Future Directions
The detailed structural information obtained from single crystal X-ray diffraction is crucial for understanding the properties of this compound adducts. For example, the vapochromic behavior of some pincer-type this compound complexes, where the material changes color upon exposure to solvent vapors, is directly related to changes in the intermolecular Pt···Pt interactions within the crystal lattice, which can be precisely measured by diffraction techniques[5].
Furthermore, the study of the interaction of platinum complexes with cyanide is relevant in the development of cyanide countermeasures. Research has shown that certain Platinum(II) complexes can effectively scavenge cyanide, and understanding the structure of the resulting adducts is key to designing more potent and effective antidotes[8][9].
References
- 1. Crystal structure of [K(18-crown-6)]+ 2[Pt(CN)4]2− - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of poly[[diaquatetra-μ2-cyanido-platinum(II)iron(II)] methanol 4/3-solvate]: a three-dimensional Hofmann clathrate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural modifications to platinum( ii ) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00025G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Novel Platinum(II) Cyanide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic analysis of new Platinum(II) cyanide derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, structured data presentation, and visual representations of key processes. The unique photophysical and cytotoxic properties of these compounds position them as promising candidates for a range of applications, from advanced luminescent materials to novel anticancer agents.
Introduction
Platinum(II) complexes, particularly those incorporating cyanide ligands, are a class of compounds renowned for their rich and tunable photophysical properties.[1] These characteristics are largely governed by their d8 electron configuration, which facilitates the formation of square-planar geometries and promotes metal⋯metal and π–π stacking interactions.[1] Such interactions can lead to the formation of aggregates, significantly influencing the luminescence and electronic properties of the material.[1] The cyanide ligand, with its strong sigma-donating and pi-accepting capabilities, plays a crucial role in modulating the electronic structure and, consequently, the spectroscopic behavior of these complexes. This guide will delve into the synthesis, characterization, and detailed spectroscopic analysis of various novel this compound derivatives, providing a foundational understanding for their further development and application.
Synthesis and Characterization
The synthesis of this compound derivatives often involves the reaction of a platinum precursor, such as K₂[PtCl₄], with appropriate organic ligands and a cyanide source. The choice of ancillary ligands, which can range from simple monodentate to complex polydentate structures, allows for fine-tuning of the resulting complex's properties.
General Synthetic Protocol
A common synthetic route involves the initial formation of a cyclometalated platinum(II) precursor, followed by the introduction of the cyanide ligand. For instance, the synthesis of mononuclear complexes of the type [Pt(C^N)(p-MeC₆H₄)(CN)]⁻ can be achieved by reacting the corresponding [Pt(C^N)(p-MeC₆H₄)(SMe₂)] with a cyanide salt.[2] Binuclear complexes with a bridging cyanide ligand can also be prepared through controlled reaction conditions.[2]
Characterization Techniques
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized complexes. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are essential for elucidating the molecular structure in solution.[2][3] The chemical shifts and coupling constants provide valuable information about the coordination environment of the platinum center and the arrangement of the ligands.[2] For instance, the ¹⁹⁵Pt NMR spectra of cyclometalated Pt(II) complexes typically exhibit signals in a characteristic spectral range.[2]
-
Infrared (IR) Spectroscopy: The stretching frequency of the cyanide ligand (ν(C≡N)) in the IR spectrum is a diagnostic tool to understand its coordination mode (terminal or bridging).[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the complexes.[4]
-
Single-Crystal X-ray Diffraction: This technique provides definitive proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[2][3] It can reveal the presence of Pt-Pt interactions, which are crucial for understanding the solid-state luminescence properties.[3]
-
Elemental Analysis: Combustion analysis is performed to determine the elemental composition (C, H, N) of the synthesized compounds, further verifying their purity and stoichiometry.[4][5]
Spectroscopic Properties and Photophysical Data
The spectroscopic properties of this compound derivatives are at the core of their potential applications. Their absorption and emission characteristics can be tailored by modifying the ligand environment.
UV-Visible Absorption Spectroscopy
The electronic absorption spectra of these complexes typically display a combination of ligand-centered (π→π*) and metal-to-ligand charge-transfer (MLCT) transitions.[3][6] The low-energy absorption bands are often assigned to MLCT transitions, which are sensitive to the nature of both the cyclometalating and the ancillary ligands.[6][7]
Luminescence Spectroscopy
Many this compound complexes exhibit strong phosphorescence at room temperature, both in solution and in the solid state.[1] This emission originates from a triplet excited state, often of ³MLCT character.[3] The emission color can be tuned from green to near-infrared by altering the ligands and controlling aggregation.[1]
Table 1: Photophysical Data for Selected this compound Derivatives
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [{Pt(C^N^N)}₂(CN)]⁺ | Varies with ligand and solvent | Green to near-IR | Up to 0.73 (solution), 0.62 (solid) | - | [1] |
| [Pt(L²⁻⁴)(acac)] | ~440 (¹MLCT) | Dual emission (fluorescence and phosphorescence) | - | 42 (for pyrenyl derivative) | [3] |
| Pt(L)(C≡CR) | 400-550 | Orange to Red | 0.03-3.79% | Submicrosecond to microsecond | [6] |
| L1-DPPM | 450 | - | - | - | [8] |
| PPY-DPPM | - | - | <1% (solution), 30% (PMMA film) | - | [9] |
Note: Data is compiled from various sources and represents a selection of reported values. "L" denotes various complex organic ligands described in the cited literature.
Experimental Protocols
This section provides a generalized methodology for key experiments in the study of this compound derivatives, based on protocols described in the literature.
Synthesis of a Mononuclear this compound Complex
Materials:
-
K₂[PtCl₄]
-
Cyclometalating ligand (e.g., 2-phenylpyridine)
-
Ancillary ligand (e.g., p-tolualdehyde)
-
Potassium cyanide (KCN)
-
Solvents (e.g., acetone, n-hexane, methanol)
Procedure:
-
Synthesis of the Pt(II) precursor: The cyclometalated platinum(II) dimer, e.g., [Pt(ppy)(μ-Cl)]₂, is first synthesized by reacting K₂[PtCl₄] with 2-phenylpyridine (B120327) (ppy) in a suitable solvent mixture.
-
Cleavage of the dimer: The dimer is then cleaved with a suitable ancillary ligand to form a mononuclear precursor, for example, [Pt(ppy)(SMe₂)(Cl)].
-
Introduction of the cyanide ligand: The precursor is reacted with KCN in a solvent like methanol. The reaction mixture is stirred at room temperature for a specified period.
-
Isolation and purification: The product is isolated by precipitation or crystallization. Purification is typically achieved by recrystallization from a suitable solvent system, such as acetone/n-hexane.[2]
Spectroscopic Measurements
-
UV-Vis Absorption: Spectra are recorded on a spectrophotometer using a quartz cuvette. Solutions of the complexes are prepared in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M.[8]
-
Emission Spectroscopy: Luminescence spectra are recorded on a spectrofluorometer. For quantum yield measurements, an integrating sphere is often used, especially for solid-state samples.[9] Quantum yields in solution are typically determined relative to a standard, such as [Ru(bpy)₃]Cl₂.[9]
-
NMR Spectroscopy: Samples are dissolved in deuterated solvents (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C spectra are referenced to the residual solvent peak. ¹⁹⁵Pt NMR spectra are referenced to an external standard.[2][10]
Cytotoxicity and Potential as Anticancer Agents
Certain Platinum(II) complexes have shown significant cytotoxic activity against various cancer cell lines, sometimes exceeding that of the widely used anticancer drug cisplatin (B142131).[11][12] The mechanism of action is often different from that of cisplatin, with some complexes exhibiting higher cellular uptake and not activating caspase-3.[11]
Table 2: Cytotoxicity Data for Selected Platinum(II) Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Complex 5 [Pt(I(L))(A(L))]²⁺ | A-427 | Up to 100-fold more active than cisplatin | [11] |
| Pt(DECO)₂ | HeLa, WiDr | At or above cisplatin levels | [12] |
| cis-[Pt(PMSA)₂I₂] | MDA-MB-231 | 29-61 | [13] |
| trans-[Pt(PMSA)₂I₂] | MDA-MB-231 | 29-61 | [13] |
| Complex 3 (a Pd(II) complex) | Various cancer cell lines | 1.8-2.1 | [14] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes involved in the analysis of these complexes, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis, characterization, and analysis of Pt(II) cyanide derivatives.
Caption: Logical flow for structural elucidation using various NMR techniques.
Conclusion
The spectroscopic analysis of novel this compound derivatives reveals a class of compounds with highly tunable and promising properties. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for the scientific community. The ability to systematically modify their photophysical and biological characteristics through ligand design opens up exciting avenues for the development of advanced materials for applications in optoelectronics, sensing, and medicine. Further research into the structure-property relationships of these fascinating molecules will undoubtedly lead to new discoveries and innovations.
References
- 1. Cyanido-bridged diplatinum(ii) complexes: ligand and solvent effect on aggregation and luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromophore-labelled, luminescent platinum complexes: syntheses, structures, and spectroscopic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Heteroleptic platinum(ii) isocyanide complexes: convenient synthetic access, polymorphs, and vapoluminescence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "New in vitro highly cytotoxic platinum and palladium cyanoximates with" by Stephanie D. Dannen, Lauren Cornelison et al. [bearworks.missouristate.edu]
- 13. Cytotoxic activity of platinum(II) and palladium(II) complexes of N-3-pyridinylmethanesulfonamide: the influence of electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell death-inducing effect of novel palladium(II) and platinum(II) complexes on non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Core: A Technical Guide to Metal-Metal Interactions in Platinum(II) Cyanide Polymers
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of metal-metal interactions within Platinum(II) cyanide polymers gives rise to a fascinating array of photophysical properties, making them a compelling subject of investigation for applications ranging from advanced materials to therapeutic agents. This in-depth technical guide delves into the core of these interactions, providing a comprehensive overview of the synthesis, characterization, and photophysical behavior of these remarkable materials. The precise arrangement of platinum centers, governed by both intramolecular and intermolecular forces, dictates their electronic structure and, consequently, their luminescent properties. Understanding and controlling these interactions is paramount for the rational design of novel materials with tailored functionalities.
Quantitative Insights into Pt-Pt Interactions
The photophysical properties of this compound polymers are intrinsically linked to the proximity of the platinum centers. This relationship is quantitatively captured through spectroscopic and crystallographic data. The following tables summarize key quantitative data from various studies, offering a comparative overview of how structural modifications and environmental factors influence the metal-metal interactions.
| Compound/Polymer | Pt-Pt Distance (Å) | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Emissive State Assignment | Reference |
| [Pt(CN)2(H2dpbpy)] (anhydrous) | - | - | - | MMLCT | [1] |
| [Pt(CN)2(H2dpbpy)]·5H2O | - | - | - | MMLCT | [1] |
| Dinuclear Pt(II) Complex (1) | 3.325(2) | - | - | MMLCT | |
| Polymeric Pt(II) Complex (2) | 3.1432(9) | - | - | MMLCT | [2] |
| U-shaped diplatinum complex (1C) | 3.226 | - | 650 | - | |
| [Pt(ppy)(p-MeC6H4)(CN)]- | - | - | - | - | [3] |
| (NBu4)[Pt2(bzq)2(p-MeC6H4)2(μ-CN)] | - | - | - | - | [3] |
Note: "-" indicates data not specified in the provided search results. MMLCT refers to Metal-Metal-to-Ligand Charge Transfer.
Experimental Protocols: Synthesizing and Characterizing this compound Polymers
The synthesis and characterization of this compound polymers and their precursors involve a series of well-established yet precise procedures. Below are detailed methodologies for key experiments cited in the literature.
Synthesis of Cyanido-Bridged Diplatinum(II) Complexes[5][6]
This protocol outlines a general method for the synthesis of bimetallic cyanido-bridged Platinum(II) complexes from their chlorido precursors.
-
Precursor Synthesis: The mononuclear chlorido-bridged platinum(II) precursors, such as [{Pt(C^N^N)(μ-Cl)}2], are typically synthesized according to established literature procedures.
-
Cyanide Bridging Reaction:
-
Dissolve the chlorido precursor in a suitable solvent mixture, for example, DMSO/CH2Cl2/water.
-
Add a solution of a cyanide source, such as NaCN or KCN, and a salt with a bulky counter-ion, like Na[BAr4F], to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
The formation of the cyanido-bridged complex is often indicated by a change in color or the precipitation of the product.
-
-
Isolation and Purification:
-
Isolate the crude product by filtration.
-
Purify the complex by recrystallization from an appropriate solvent system, such as by slow diffusion of n-hexane into a solution of the compound in acetone[3].
-
Characterization Techniques
Comprehensive characterization is crucial to understanding the structure-property relationships in these materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C{1H}, and 195Pt NMR spectroscopies are essential for elucidating the solution-state structure of the complexes. The 195Pt NMR chemical shifts are particularly sensitive to the coordination environment of the platinum center[3][4][5].
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and composition of the synthesized complexes[6].
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including crucial parameters like Pt-Pt distances and molecular packing[3][6].
-
UV-Vis Absorption and Photoluminescence Spectroscopy: These techniques are fundamental for probing the electronic transitions and emissive properties of the polymers. Measurements are typically performed in dilute solutions, in the solid state, and in polymer matrices to investigate the effects of aggregation[6][7][8]. Time-resolved photoluminescence spectroscopy is used to determine the lifetimes of the excited states[6][8].
-
Cyclic Voltammetry: This electrochemical technique is employed to study the redox properties of the complexes and to gain insight into the energies of the frontier molecular orbitals[9].
Visualizing the Core Concepts
To better illustrate the fundamental principles governing the behavior of this compound polymers, the following diagrams, generated using the DOT language, depict key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Effect of Monodentate Co-Ligands on the Properties of Pt(II) Complexes Bearing a Tridentate C^N*N-Luminophore - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and characterization of mixed-ligand Platinum(II) cyanide complexes
An In-Depth Technical Guide on the Synthesis and Characterization of Mixed-Ligand Platinum(II) Cyanide Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of mixed-ligand this compound complexes. These compounds are of significant interest due to their unique photophysical properties, potential as anticancer agents, and utility as cyanide scavengers.
Introduction to Mixed-Ligand this compound Complexes
Platinum(II) complexes, particularly those with a square planar geometry, are a cornerstone of modern coordination chemistry and medicinal chemistry. The discovery of cisplatin's cytotoxic properties by Rosenberg in 1969 sparked extensive research into platinum-based anticancer drugs.[1] Mixed-ligand systems, which incorporate different types of ligands within the same coordination sphere, allow for the fine-tuning of the complex's electronic, steric, and pharmacological properties.
The cyanide ion (CN⁻) is a versatile ligand in this context. As a strong field ligand, it can significantly influence the d-orbital splitting of the platinum core.[2] Its ambidentate nature allows it to act as a terminal ligand or as a bridge connecting two metal centers, leading to the formation of polynuclear structures.[3][4] The incorporation of cyanide alongside other ligands, such as polypyridyls, phosphines, or amines, creates a diverse class of complexes with applications ranging from luminescent materials to therapeutic agents.[4][5][6]
Synthesis Strategies
The synthesis of mixed-ligand this compound complexes typically involves a multi-step process starting from a suitable platinum precursor, most commonly potassium tetrachloroplatinate(II) (K₂PtCl₄). The general approach involves the sequential substitution of labile ligands, such as chloride, with the desired organic ligands and finally the cyanide group.
General Synthetic Workflow
The synthesis often begins with the preparation of an intermediate complex, such as cis-[Pt(L)₂Cl₂] or [Pt(L-L)Cl₂], where L is a monodentate ligand and L-L is a bidentate chelating ligand.[5][7] This intermediate is then reacted with a cyanide source, like potassium cyanide (KCN) or sodium cyanide (NaCN), to yield the final mixed-ligand complex. The reaction conditions, including solvent, temperature, and reaction time, are critical and depend on the specific ligands involved.[5]
Caption: General workflow for synthesizing mixed-ligand Pt(II) cyanide complexes.
Detailed Experimental Protocol: Synthesis of [Pt(L-L)(a-a)]Cl Type Complexes
This protocol is adapted from the synthesis of ternary platinum(II) complexes with polypyridyl and amino acid ligands, which can be modified for cyanide introduction.[5]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Bidentate polypyridyl ligand (L-L), e.g., 2,2'-bipyridyl (bpy)
-
Sodium salt of the secondary ligand (e.g., NaCN)
-
Methanol, Acetone, Water (reagent grade)[5]
-
Anhydrous calcium chloride
Procedure:
-
Synthesis of the Intermediate [Pt(L-L)Cl₂]: Prepare the Pt(bpy)Cl₂ intermediate according to known procedures.[5]
-
Reaction with Cyanide: To a suspension of Pt(bpy)Cl₂ (0.1 mM) in 20 mL of methanol, add a concentrated aqueous solution of NaCN (0.2 mM) with constant stirring.[5]
-
Heating and Reaction: Gradually raise the temperature of the reaction mixture to 60-65°C and continue stirring for approximately 24 hours or until a clear solution is obtained.[5]
-
Isolation: Filter the resulting solution to remove any unreacted starting material. Concentrate the filtrate on a water bath to a volume of 5-6 mL.[5]
-
Crystallization: Cool the concentrated solution to room temperature to allow the product to crystallize.[5]
-
Purification: Filter the crystals and wash them with ice-cold methanol, followed by acetone.[5]
-
Drying: Dry the final product in a vacuum desiccator over anhydrous calcium chloride for 8 hours. The expected yield is typically over 70%.[5]
Characterization Techniques
A comprehensive characterization is essential to confirm the structure, purity, and properties of the synthesized complexes. This involves a combination of spectroscopic and analytical methods.
Characterization Workflow
Once the complex is synthesized and purified, it is subjected to a series of analytical techniques to elucidate its structure and properties.
Caption: A typical workflow for the characterization of Pt(II) complexes.
Key Experimental Protocols for Characterization
-
NMR Spectroscopy:
-
Purpose: To determine the structure and bonding in solution. ¹H and ¹³C NMR help identify the organic ligands, while ¹⁹⁵Pt NMR provides direct information about the platinum's coordination environment.[2]
-
Protocol: Dissolve 20-100 mM of the complex in a suitable deuterated solvent (e.g., D₂O for water-soluble complexes, d₇-DMF for others).[2][8] Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or 800 MHz).[2] For ¹⁹⁵Pt NMR, a spectral width of ~933 ppm centered around -3600 ppm is common.[2][8]
-
-
UV-Visible Spectroscopy:
-
Purpose: To study the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.[5][9] It is also used to monitor reaction kinetics, for instance, the reaction between the platinum complex and cyanide.[2][8]
-
Protocol: Prepare a dilute solution of the complex (~0.02 mM) in a suitable solvent (e.g., DMSO, phosphate (B84403) buffer).[8][9] Record the absorption spectrum over a range of 200-800 nm using a spectrophotometer.[9] For kinetic studies, data can be collected at rapid intervals (e.g., every 0.65 seconds) to monitor changes in absorbance at specific wavelengths.[2][8]
-
-
X-ray Crystallography:
-
Purpose: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.[9]
-
Protocol: Grow single crystals of the complex suitable for diffraction, often by slow evaporation of a solvent or diffusion of a non-solvent into a solution of the complex.[9][10] The crystal is then mounted on a diffractometer and exposed to X-rays to collect diffraction data.
-
Data Summary
Quantitative data from characterization provides crucial insights into the properties of the synthesized complexes.
Table 1: Spectroscopic and Physicochemical Data for Representative Pt(II) Complexes
| Complex Type | ν(C≡N) (cm⁻¹) | λ_abs (nm) (Transition) | λ_em (nm) | Molar Conductivity (μS/cm) | Ref |
| [Pt(bpy)(S-Me-L-cys)]Cl | N/A | ~310-320 (π-π*), ~380 (MLCT) | - | 1:1 electrolyte | [5] |
| [Pt(ppy)(CN)₂]⁻ | ~2120-2140 | - | ~480-550 | Anionic | [10] |
| [Pt₂(C^N)₂(μ-CN)]⁻ | ~2150 | - | ~500-600 | Anionic | [4] |
| trans-[PtCl₂(1-Me-4-NO₂Pz)₂] | N/A | - | - | Non-electrolyte | [11] |
Note: Data are generalized from multiple sources. ppy = 2-phenylpyridine, bpy = 2,2'-bipyridyl, S-Me-L-cys = S-methyl-L-cysteine, C^N = cyclometalating ligand, Pz = pyrazole.
Table 2: Selected Bond Lengths and Angles from X-ray Crystallography
| Complex | Pt-C (Å) | Pt-N (Å) | C-Pt-N Angle (°) | Ref |
| (NBu₄)[Pt(ppy)(p-MeC₆H₄)(CN)] | Pt-C(ppy): ~2.02 | Pt-N(ppy): ~2.10 | ~80 | [10] |
| (NBu₄)[Pt₂(ppy)₂(p-MeC₆H₄)₂(μ-CN)] | Pt-C(ppy): ~2.03 | Pt-N(ppy): ~2.05 | ~81 | [10] |
| C5 (Pt complex with pyrrole (B145914) Schiff base) | - | Pt-N(imine): ~2.01 | - | [9] |
Biological Applications and Mechanisms of Action
Mixed-ligand Pt(II) complexes are primarily investigated for two main biological applications: as anticancer agents and as cyanide antidotes.
Anticancer Activity
Many Pt(II) complexes function by interacting with DNA, similar to cisplatin (B142131).[1] Upon entering a cell, labile ligands can be hydrolyzed, creating a reactive species that binds to DNA, preferentially at guanine (B1146940) bases.[12] This forms DNA adducts that distort the helix, inhibit replication, and ultimately trigger programmed cell death, or apoptosis.[12][13] Some novel complexes, however, may exhibit different mechanisms of action, including targeting mitochondria or overcoming cisplatin resistance.[14][15]
Caption: Apoptosis induction pathway via DNA damage by a Pt(II) complex.
Cyanide Scavenging
Cyanide is a potent toxin that inhibits cellular respiration by binding to cytochrome c oxidase in mitochondria.[16] Platinum(II) complexes, particularly those with labile ligands or sulfur-containing ligands, can act as effective cyanide scavengers.[2][17] The mechanism relies on the high affinity of the Pt(II) center for the cyanide anion, leading to the displacement of other ligands and the formation of the highly stable tetracyanoplatinate(II) ion, [Pt(CN)₄]²⁻.[2][8][17] This reaction effectively sequesters the toxic cyanide, mitigating its effects. Research has shown that Pt(II) complexes with sulfide (B99878) and amine ligands exhibit enhanced reactivity towards cyanide, with a stoichiometry of one platinum ion scavenging up to four cyanide ions.[2][17]
References
- 1. scispace.com [scispace.com]
- 2. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Cyanido-bridged diplatinum(ii) complexes: ligand and solvent effect on aggregation and luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Luminescent Anionic Cyclometalated Organoplatinum (II) Complexes with Terminal and Bridging Cyanide Ligand: Structural and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyanide - Wikipedia [en.wikipedia.org]
- 17. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Platinum Catalysis in Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Topic: Catalytic Activity of Platinum(II) Complexes in Organic Reactions with a note on Platinum(II) Cyanide.
Introduction
Platinum complexes are powerful catalysts for a variety of important organic transformations, finding widespread use in both academic research and industrial processes. While the user's query specifically mentioned this compound (Pt(CN)₂), a thorough review of scientific literature reveals a notable absence of its application as a catalyst in organic synthesis. The high stability and low solubility of Pt(CN)₂ likely hinder its ability to participate in catalytic cycles that require labile ligands and accessible coordination sites.[1]
This document, therefore, focuses on well-established and highly active platinum(II) and platinum(0) catalysts that are workhorses in modern organic chemistry. The primary focus will be on the hydrosilylation of alkenes, one of the most significant applications of platinum catalysis, for which quantitative data and detailed protocols are provided.[2] Other platinum-catalyzed reactions will also be briefly discussed to provide a broader context.
Section 1: Platinum-Catalyzed Hydrosilylation of Alkenes
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (e.g., a carbon-carbon double bond), is a cornerstone of organosilicon chemistry.[2] Platinum catalysts are exceptionally efficient for this transformation, enabling the synthesis of a wide array of organosilicon compounds.
Common Platinum Pre-catalysts
Several platinum complexes are commonly used as pre-catalysts for hydrosilylation. These are typically converted in situ to the active catalytic species.
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and most effective catalysts, typically used as a solution in isopropanol.[3][4][5][6] It often requires an induction period as the Pt(IV) species is reduced to the active Pt(0) or Pt(II) state.[5]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): A platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands.[3][7] It is highly active, soluble in organic media, and often preferred in industrial applications for its high efficiency without an induction period.[5][6]
-
Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂): A stable, solid Pt(II) complex that serves as a versatile precursor for generating active catalysts.[8]
Data Presentation: Hydrosilylation of 1-Octene (B94956)
The following table summarizes quantitative data for the platinum-catalyzed hydrosilylation of 1-octene with various silanes, illustrating the high efficiency of these systems.
| Catalyst System | Silane (B1218182) | Catalyst Loading | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pt/NR-Al₂O₃-IP (Single Atom) | Diethoxymethylsilane | 10 mg | 100 | 2 | 95 | 2.06 x 10⁵ | 1.03 x 10⁵ | [9] |
| H₂PtCl₆ (Speier's) | Diethoxymethylsilane | 5.0 x 10⁻⁶ mmol | 100 | 2 | 81 | 1.62 x 10⁵ | 8.1 x 10⁴ | [9] |
| Karstedt's Catalyst | Diethoxymethylsilane | 5.0 x 10⁻⁶ mmol | 100 | 2 | 87 | 1.74 x 10⁵ | 8.7 x 10⁴ | [9] |
| SiliaCat Pt(0) | Triethoxysilane | 0.1 mol% | 65 | 0.5 | >95 | - | - | [10] |
| SiliaCat Pt(0) | Triethoxysilane | 0.01 mol% | 65 | 3 | ~95 | - | - | [10] |
| Karstedt's Catalyst | Trichlorosilane | 125 ppm | 40 | < 1 | >95 | - | - | [11] |
| Pt(II) di-ω-alkenyl (1-COD) | Heptamethyltrisiloxane | 5 x 10⁻⁴ mol% | 50 | 4 | >95 | 200,000 | 50,000 | [12] |
*TON = Turnover Number (moles of product / moles of catalyst) *TOF = Turnover Frequency (TON / time)
Experimental Protocols
Protocol 1: General Procedure for Platinum-Catalyzed Hydrosilylation of 1-Octene
This protocol provides a general method for the hydrosilylation of an alkene, which can be adapted based on the specific catalyst and silane used.
Materials:
-
1-Octene
-
Triethylsilane (or other desired silane)
-
Karstedt's catalyst solution (e.g., ~2% Pt in xylene)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add 1-octene (e.g., 1.12 g, 10 mmol) and anhydrous toluene (10 mL).
-
Add the silane (e.g., triethylsilane, 1.28 g, 11 mmol, 1.1 equivalents) to the flask via syringe.
-
Commence stirring and allow the mixture to reach the desired reaction temperature (e.g., room temperature or heated in an oil bath).
-
Inject the platinum catalyst solution (e.g., Karstedt's catalyst, corresponding to 0.001-0.1 mol% Pt) into the reaction mixture. An exothermic reaction may be observed.
-
Monitor the reaction progress by GC-MS or TLC. Common side reactions include alkene isomerization.[3]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The product, octyltriethylsilane, can be purified by distillation if necessary. For many applications, the product is used directly as the catalyst concentration is very low.
Protocol 2: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(cod)Cl₂]
This protocol describes the synthesis of a common and stable Pt(II) pre-catalyst from potassium tetrachloroplatinate.[8][13]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve K₂PtCl₄ (1.0 g, 2.4 mmol) in deionized water (16 mL). Filter the resulting solution to remove any insoluble material.
-
To the filtrate, add glacial acetic acid (24 mL) followed by 1,5-cyclooctadiene (1.0 mL, 8.1 mmol).
-
Heat the reaction mixture in a water bath at approximately 80-100°C with stirring. Protect the reaction from light.
-
Over about 30-60 minutes, the dark red solution will fade to a pale yellow, and a precipitate will form.
-
Cool the suspension to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate sequentially with water, ethanol, and diethyl ether.
-
Dry the product under vacuum to yield Pt(cod)Cl₂ as a white to pale yellow solid.
Visualization of Catalytic Cycle and Workflow
Catalytic Cycle: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[2][3][11] It involves the oxidative addition of the silane to the Pt(0) center, followed by alkene coordination, insertion, and reductive elimination.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Workflow: Catalyst Synthesis and Application
The following diagram illustrates the logical flow from a stable platinum salt to the application of the catalyst in a hydrosilylation reaction.
Caption: Workflow from platinum salt to final hydrosilylation product.
Section 2: Other Applications of Platinum(II) Catalysis
While hydrosilylation is a major application, Pt(II) complexes, particularly those with pincer-type ligands, are also explored for other transformations. Pincer ligands create a highly stable coordination environment that can enable unique reactivity.
Synthesis of Pt(II) Pincer Complexes: The synthesis of Pt(II) pincer complexes often involves the reaction of K₂PtCl₄ or [PtCl₂(DMSO)₂] with the corresponding pincer pro-ligand in a suitable solvent like acetic acid or toluene, often under reflux conditions.[14][15] These complexes have been investigated as catalysts in various reactions, though widespread industrial applications are less common than for hydrosilylation.
Example Application (Suzuki Cross-Coupling): Certain palladium and platinum pincer complexes have been investigated for Suzuki cross-coupling reactions of aryl bromides with phenylboronic acid, demonstrating the potential for Pt(II) in C-C bond formation.[16] However, palladium-based catalysts are generally far more common and efficient for this class of reaction.[17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. qualitas1998.net [qualitas1998.net]
- 5. scientificspectator.com [scientificspectator.com]
- 6. researchgate.net [researchgate.net]
- 7. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 8. Dichloro(cycloocta-1,5-diene)platinum(II) - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qualitas1998.net [qualitas1998.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 13. Dichloro(1,5-cyclooctadiene)platinum(II) | 12080-32-9 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Structure, and Photophysical Properties of Platinum(II) (N,C,N′) Pincer Complexes Derived from Purine Nucleobases† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium(II) and Platinum(II) Complexes Bearing ONS-Type Pincer Ligands: Synthesis, Characterization and Catalytic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 20. [PDF] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Platinum Nanoparticle Synthesis Using Platinum(II) Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum nanoparticles (PtNPs) are of significant interest in biomedical research and drug development due to their catalytic properties and potential therapeutic applications.[1][2] Their use as anticancer agents and in drug delivery systems is a promising area of investigation.[1][2] The synthesis of PtNPs can be achieved through various methods, including chemical reduction and thermal decomposition of platinum precursors.[1] While precursors like chloroplatinic acid are commonly used, platinum(II) cyanide (Pt(CN)₂) represents a potentially advantageous alternative due to its defined stoichiometry and the absence of halide contaminants.
These application notes provide detailed protocols for the synthesis of platinum nanoparticles using this compound as a precursor. Two primary methodologies are presented: thermal decomposition in a high-boiling point solvent and chemical reduction in an aqueous medium. These protocols are designed to be a starting point for researchers, and optimization may be necessary to achieve desired nanoparticle characteristics for specific applications.
Method 1: Thermal Decomposition of this compound
This method leverages the thermal instability of platinum-cyanide complexes at elevated temperatures to induce the formation of metallic platinum nanoparticles.[3] The use of a high-boiling point solvent allows for precise temperature control, which is critical for tuning nanoparticle size and morphology.
Experimental Protocol
Materials:
-
This compound (Pt(CN)₂)
-
Oleylamine (B85491) (technical grade, 70%)
-
Toluene (B28343) (anhydrous)
-
Ethanol (B145695) (absolute)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle with magnetic stirrer
-
Schlenk line (optional, for inert atmosphere)
-
Centrifuge
Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermocouple, add 24.7 mg of this compound (0.1 mmol).
-
Solvent and Capping Agent Addition: Add 20 mL of oleylamine to the flask. Oleylamine serves as both the solvent and the capping agent to stabilize the forming nanoparticles.
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can affect the reaction. Maintain a gentle flow of the inert gas throughout the reaction.
-
Heating and Decomposition:
-
Heat the mixture to 120°C with vigorous stirring. Maintain this temperature for 30 minutes to ensure the precursor is well-dispersed.
-
Increase the temperature to 250-275°C. The thermal decomposition of the platinum-cyanide complex is expected to occur in this range, leading to the formation of platinum nanoparticles.[3] A color change in the solution to dark brown or black will indicate nanoparticle formation.
-
Maintain the reaction at this temperature for 1-2 hours.
-
-
Cooling and Purification:
-
After the reaction is complete, turn off the heat and allow the solution to cool to room temperature under the inert atmosphere.
-
Add 40 mL of ethanol to the cooled solution to precipitate the platinum nanoparticles.
-
Separate the nanoparticles by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene.
-
Repeat the precipitation with ethanol and centrifugation steps two more times to remove excess oleylamine.
-
-
Storage: After the final wash, disperse the purified platinum nanoparticles in a non-polar solvent like toluene or hexane (B92381) for storage.
Experimental Workflow
Caption: Workflow for the synthesis of platinum nanoparticles via thermal decomposition.
Method 2: Chemical Reduction of this compound
This method involves the reduction of Pt(II) ions from this compound to zerovalent platinum (Pt⁰) using a chemical reducing agent in an aqueous solution.[1] Sodium borohydride (B1222165) is a strong reducing agent commonly used for this purpose, leading to the rapid formation of nanoparticles.[2] A stabilizing agent is crucial to control the growth and prevent aggregation of the nanoparticles.
Experimental Protocol
Materials:
-
This compound (Pt(CN)₂)
-
Sodium citrate (B86180) dihydrate
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glass flasks and beakers
-
Centrifuge (optional, for purification)
Procedure:
-
Preparation of Solutions:
-
Platinum Precursor Solution: Prepare a 1 mM aqueous solution of this compound. Note that Pt(CN)₂ has low solubility in water, so sonication or gentle heating may be required to aid dissolution. Alternatively, a suitable complexing agent can be used to increase solubility.
-
Stabilizer Solution: Prepare a 10 mM aqueous solution of sodium citrate.
-
Reducing Agent Solution: Prepare a fresh, cold 50 mM aqueous solution of sodium borohydride. It is critical to use a freshly prepared NaBH₄ solution as it degrades over time.
-
-
Reaction Setup:
-
In a 100 mL Erlenmeyer flask, combine 50 mL of the 1 mM this compound solution and 5 mL of the 10 mM sodium citrate solution.
-
Place the flask on a magnetic stirrer and stir vigorously at room temperature.
-
-
Reduction:
-
While stirring, add the 50 mM sodium borohydride solution dropwise to the platinum precursor and stabilizer mixture.
-
A color change to dark brown or black indicates the formation of platinum nanoparticles. The slow addition of NaBH₄ is important to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.
-
-
Reaction Completion and Purification:
-
Allow the reaction to stir for 2 hours at room temperature to ensure the complete reduction of the platinum ions.
-
For applications requiring higher purity, the nanoparticles can be purified by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes) and re-dispersion in deionized water. This process can be repeated.
-
-
Storage: Store the resulting colloidal platinum nanoparticle solution at 4°C.
Experimental Workflow
Caption: Workflow for the synthesis of platinum nanoparticles via chemical reduction.
Data Presentation
The following tables summarize quantitative data from the literature for the synthesis of platinum nanoparticles from various Pt(II) precursors. This data can serve as a reference for expected outcomes when adapting these protocols for this compound.
Table 1: Influence of Synthesis Method on Platinum Nanoparticle Size
| Precursor | Method | Reducing Agent/Conditions | Average Nanoparticle Size (nm) | Reference |
| K₂PtCl₄ | Sonochemical Reduction | Ultrasound (200 kHz) | 2.6 | [4] |
| K₂PtCl₄ | Biological Reduction | Desulfovibrio desulfuricans | 2 - 3.5 | [1] |
| Pt(II) complex | Chemical Reduction | Trihydrogeno(octyl)silane | 1.1 - 1.6 | [5] |
| H₂PtCl₆ (reduced to Pt(II)) | Biological Reduction | Fusarium oxysporum | Not specified | [6] |
Table 2: Effect of Reaction Parameters on Platinum Nanoparticle Characteristics (from Pt(II) precursors)
| Parameter Varied | Precursor | Effect on Nanoparticles | Reference |
| pH | K₂PtCl₄ | Affects nanoparticle shape (spherical at high pH, cubic/tetrahedral at low pH with PEI stabilizer) | [7] |
| Temperature | Pt(II) salt | Higher temperature can lead to faster reaction rates and potentially larger nanoparticles | [1] |
| Reducing Agent | K₂PtCl₄ | Different reducing agents can influence nanoparticle size and morphology | [1] |
| Stabilizer Concentration | K₂PtCl₄ | Affects nanoparticle size and stability | [7] |
Safety Precautions
-
This compound is highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
-
Cyanide compounds can release highly toxic hydrogen cyanide gas if acidified. Avoid contact with acids.
Conclusion
The protocols provided offer two distinct and viable pathways for the synthesis of platinum nanoparticles using this compound as a precursor. The thermal decomposition method is suitable for producing nanoparticles in an organic medium, which may be advantageous for certain applications and functionalization strategies. The chemical reduction method is a rapid and straightforward approach for generating aqueous colloidal platinum nanoparticles. By carefully controlling the experimental parameters outlined in these protocols, researchers can tailor the properties of the resulting nanoparticles to meet the specific demands of their work in drug development and other biomedical applications.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5160711A - Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst - Google Patents [patents.google.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyanide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Platinum(II) Cyanide in Chemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) cyanide complexes and their derivatives have emerged as a versatile class of materials for the development of advanced chemical sensors. Their unique photophysical properties, particularly their strong luminescence and vapochromism, make them highly sensitive to a variety of analytes, including volatile organic compounds (VOCs) and oxygen. This document provides detailed application notes and experimental protocols for the synthesis of this compound-based sensing materials and the fabrication of chemical sensors.
I. Vapochromic VOC Sensing
The ability of certain this compound complexes to change color and/or luminescence intensity upon exposure to VOC vapors—a phenomenon known as vapochromism—forms the basis of highly sensitive optical sensors. This response is often attributed to the modulation of intermolecular Pt···Pt interactions and/or the formation of host-guest complexes, which alters the electronic properties of the material.
Signaling Pathway: Vapochromic Response
The sensing mechanism typically involves the reversible binding of analyte molecules to the this compound complex in the solid state. This interaction perturbs the dz² orbitals of the platinum centers, leading to a change in the energy of the metal-metal-to-ligand charge transfer (MMLCT) transitions and a corresponding shift in the absorption and emission spectra.
Caption: Vapochromic sensing mechanism of a Pt(II) cyanide complex.
Quantitative Data for Vapochromic Sensors
The following table summarizes the performance of a vapochromic sensor based on a [Pt(arylisocyanide)4][Pt(CN)4] complex for the detection of various VOCs. The data is based on the shift in the near-infrared (NIR) absorption band of the complex upon exposure to the analyte vapor.[1]
| Analyte | Initial λmax (nm) | λmax after Exposure (nm) | Wavelength Shift (nm) |
| Methanol (B129727) | 746 | 757 | 11 |
| Ethanol | 746 | 782 | 36 |
| 2-Propanol | 746 | 782 | 36 |
| Diethyl ether | 746 | 787 | 41 |
| Acetonitrile | 746 | 809 | 63 |
| Hexanes | 746 | 775 | 29 |
| Acetone | 746 | 800 | 54 |
| Benzene | 746 | 801 | 55 |
| Dichloromethane | 746 | 811 | 65 |
| Chloroform | 746 | 837 | 91 |
Note: Data extracted from studies on [Pt(p-CNC6H4C10H21)4][Pt(CN)4]. The response to water vapor was reported to be negligible.[1]
Experimental Protocols
This protocol describes the synthesis of a platinum(II) pincer complex with a cyanide ligand, which has shown promise for vapochromic sensing.[2]
Materials:
-
K2PtCl4
-
1,3-di(2-pyridyl)benzene (or a substituted derivative)
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Methanol
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve K2PtCl4 (1.0 mmol) and the N^C^N pincer ligand (1.0 mmol) in glacial acetic acid (30 mL).
-
Reflux the mixture for 24 hours. The color of the solution should change, and a precipitate may form.
-
Cool the reaction mixture to room temperature.
-
Add a solution of KCN (1.2 mmol) in a minimal amount of water to the reaction mixture.
-
Stir the mixture at room temperature for an additional 4 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water (3 x 10 mL), methanol (3 x 10 mL), and finally with diethyl ether (3 x 10 mL).
-
Dry the product under vacuum to yield the [Pt(N^C^N)(CN)] complex.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
This protocol details the preparation of a thin film of the platinum(II) complex for VOC sensing.
Materials:
-
Synthesized [Pt(N^C^N)(CN)] complex
-
Poly(methyl methacrylate) (PMMA)
-
Dichloromethane (DCM)
-
Glass or quartz substrate
-
Spin-coater
-
Vacuum oven
Procedure:
-
Prepare a stock solution of the [Pt(N^C^N)(CN)] complex in DCM (e.g., 1 mg/mL).
-
Prepare a 5% (w/v) solution of PMMA in DCM.
-
In a clean vial, mix the platinum complex solution with the PMMA solution to achieve the desired doping concentration (e.g., 1-5 wt% of the complex relative to the polymer).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Clean the glass or quartz substrate by sonicating in acetone, then isopropanol, and finally drying with a stream of nitrogen.
-
Place the substrate on the spin-coater chuck.
-
Deposit a few drops of the platinum complex/PMMA solution onto the center of the substrate.
-
Spin-coat at 1500 rpm for 60 seconds to form a uniform thin film.
-
Transfer the coated substrate to a vacuum oven and dry at 60°C for 2 hours to remove any residual solvent.
-
The sensor film is now ready for testing.
II. Luminescent Oxygen Sensing
Certain this compound complexes exhibit strong phosphorescence that is efficiently quenched by molecular oxygen. This property allows for the development of highly sensitive optical oxygen sensors. The sensing principle is based on the Stern-Volmer relationship, where the luminescence intensity or lifetime decreases with increasing oxygen concentration.
Signaling Pathway: Luminescence Quenching by Oxygen
The excited triplet state of the platinum(II) complex can be deactivated by energy transfer to molecular oxygen, which is a triplet in its ground state. This process, known as quenching, results in a decrease in the observed luminescence.
Caption: Luminescence quenching mechanism by molecular oxygen.
Quantitative Data for Luminescent Oxygen Sensors
The performance of a luminescent oxygen sensor based on a platinum(II) complex embedded in a polymer film is summarized below.
| Sensor Matrix | Analyte | Limit of Detection (LOD) | Sensitivity (Stern-Volmer Constant, KSV) | Dynamic Range | Reference |
| PtOEP in Polycaprolactone | Oxygen (gas) | ~0.01% O2 | 0.15 %-1 | 0 - 100% O2 | [3] |
| PtOEP in Polystyrene | Oxygen (aqueous) | ~0.1 mg/L | 0.04 (mg/L)-1 | 0 - 40 mg/L O2 | [3] |
Note: PtOEP (Platinum(II) octaethylporphyrin) is a related platinum complex often used in oxygen sensing. The principles and fabrication methods are analogous to those for this compound complexes with suitable photophysical properties.
Experimental Protocols
This protocol provides a general method for the synthesis of luminescent cyclometalated platinum(II) complexes that can incorporate cyanide ligands.
Materials:
-
[Pt(ppy)Cl]2 (ppy = 2-phenylpyridine) dimer or similar cyclometalated platinum precursor
-
Potassium cyanide (KCN)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the cyclometalated platinum(II) chloride dimer (0.5 mmol) in DMF (20 mL).
-
Add a solution of KCN (1.1 mmol) in a minimal amount of water to the platinum complex solution.
-
Stir the reaction mixture at 80°C for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NaCl.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a DCM/hexane gradient.
-
Recrystallize the purified product from a DCM/hexane mixture to obtain the desired luminescent this compound complex.
-
Characterize the product using NMR, mass spectrometry, and photoluminescence spectroscopy.
This protocol describes a simple method for creating an oxygen-sensitive film.
Materials:
-
Luminescent this compound complex
-
Polystyrene (PS)
-
Glass slide or other suitable substrate
-
Micropipette
-
Vacuum desiccator
Procedure:
-
Prepare a 10% (w/v) solution of polystyrene in toluene.
-
Prepare a stock solution of the luminescent this compound complex in toluene (e.g., 0.1 mg/mL).
-
Mix the platinum complex solution with the polystyrene solution to achieve a final doping concentration of approximately 0.1-0.5 wt%.
-
Thoroughly mix the solution by vortexing.
-
Clean the glass slide by washing with soap and water, followed by rinsing with deionized water and ethanol, and then drying.
-
Using a micropipette, carefully drop-cast a defined volume (e.g., 100 µL) of the polymer-dye solution onto the glass slide.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature.
-
For complete solvent removal, place the film in a vacuum desiccator for at least 12 hours.
-
The resulting film can be used for oxygen sensing measurements by monitoring its luminescence intensity or lifetime in the presence of varying oxygen concentrations.
Experimental Workflow for Sensor Development
The development of a chemical sensor based on this compound complexes typically follows a structured workflow, from the synthesis of the sensing material to the final characterization of the sensor device.
Caption: General workflow for chemical sensor development.
References
Luminescent Platinum(II) Cyanide Probes for Bioimaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luminescent transition metal complexes, particularly those of Platinum(II), have garnered significant interest for applications in biological imaging.[1] Their advantageous photophysical properties, such as large Stokes shifts, long-lived phosphorescence, and high photostability, offer distinct advantages over traditional organic fluorophores.[2] Among these, Platinum(II) cyanide complexes represent a promising class of probes. The introduction of the cyanide ligand can significantly influence the electronic and steric properties of the complex, thereby tuning its luminescence and interaction with biological targets.[3][4] These probes are being explored for various bioimaging applications, including cellular uptake studies and the visualization of specific cellular compartments.
This document provides detailed application notes and experimental protocols for the use of luminescent this compound-based probes in bioimaging, with a focus on their synthesis, photophysical characterization, cytotoxicity assessment, and cellular imaging.
Data Presentation
Photophysical Properties of Luminescent this compound Complexes
The photophysical properties of these complexes are central to their function as bioimaging probes. Key parameters include the absorption and emission wavelengths, photoluminescence quantum yields (PLQY), and emission lifetimes. The following table summarizes these properties for a series of mononuclear and binuclear cycloplatinated(II) complexes featuring terminal or bridging cyanide ligands.
| Complex ID | Formula | Solvent/State | λ_abs (nm) | λ_em (nm) | PLQY (%) | τ (μs) | Reference |
| 5 | (NBu₄)[Pt(ppy)(p-MeC₆H₄)(CN)] | CH₂Cl₂ | 260, 305, 374 | 482, 512 | 1.0 | 0.13 | [3][4] |
| Polystyrene (5%) | 265, 307, 390 | 486, 517 | 10 | 1.10 | [3][4] | ||
| Powder | - | 536 | 13 | 1.80 | [3][4] | ||
| 6 | (NBu₄)[Pt(dfppy)(p-MeC₆H₄)(CN)] | CH₂Cl₂ | 258, 292, 362 | 458, 486 | 1.6 | 0.16 | [3][4] |
| Polystyrene (5%) | 262, 294, 370 | 462, 490 | 12 | 1.20 | [3][4] | ||
| Powder | - | 510 | 15 | 2.10 | [3][4] | ||
| 7 | (NBu₄)[Pt₂(bzq)₂(p-MeC₆H₄)₂(μ-CN)] | CH₂Cl₂ | 255, 325, 410 | 560 | 0.5 | 0.05 | [3][4] |
| Polystyrene (5%) | 258, 328, 420 | 570 | 8 | 0.80 | [3][4] | ||
| Powder | - | 610 | 18 | 2.50 | [3][4] | ||
| 8 | (NBu₄)[Pt₂(ppy)₂(p-MeC₆H₄)₂(μ-CN)] | CH₂Cl₂ | 262, 308, 380 | 490, 520 | 0.8 | 0.09 | [3][4] |
| Polystyrene (5%) | 268, 312, 395 | 495, 525 | 15 | 1.50 | [3][4] | ||
| Powder | - | 550 | 20 | 2.80 | [3][4] | ||
| 9 | (NBu₄)[Pt₂(dfppy)₂(p-MeC₆H₄)₂(μ-CN)] | CH₂Cl₂ | 260, 295, 365 | 465, 495 | 1.2 | 0.12 | [3][4] |
| Polystyrene (5%) | 265, 298, 375 | 470, 500 | 18 | 1.90 | [3][4] | ||
| Powder | - | 520 | 21 | 3.10 | [3][4] |
Abbreviations: ppy = 2-phenylpyridinate; dfppy = 2-(2,4-difluorophenyl)pyridinate; bzq = benzo[h]quinolinate; p-MeC₆H₄ = para-tolyl; NBu₄ = tetrabutylammonium.
Cytotoxicity of Luminescent Platinum(II) Complexes
The cytotoxicity of these probes is a critical parameter, especially for live-cell imaging and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table presents IC50 values for a selection of luminescent cyclometalated Platinum(II) complexes against various cancer cell lines.
Disclaimer: The following cytotoxicity data is for structurally related cyclometalated Platinum(II) complexes and not the specific cyanide-containing complexes detailed in the photophysical data table. This information is provided to give a representative overview of the cytotoxic potential of this class of compounds.
| Complex | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| cis-[Pt(PMSA)₂I₂] | SKW-3 | MTT | 20 ± 2 | Not Specified | [1] |
| trans-[Pt(PMSA)₂I₂] | MDA-MB-231 | MTT | 29 - 61 | Not Specified | [1] |
| [(C^N)Pt(curc)] 4 | SK-ES1 | Not Specified | 15.4 | 72 | [5] |
| [(C^N)Pt(curc)] 5 | SK-ES1 | Not Specified | 13.9 | 72 | [5] |
| PIP-platin | HeLa | Not Specified | Potent (exact value not provided) | Not Specified | [6] |
| Pt(II) complex with triphenylphosphine (B44618) and bidentate aryloxime ligands | Hep-G2 | MTT | 0.4 µg/ml | Not Specified | [7] |
| Pt(II) complex with triphenylphosphine and bidentate aryloxime ligands | MCF-7 | MTT | 31.1 µg/ml | Not Specified | [7] |
Abbreviations: PMSA = N-3-pyridinylmethanesulfonamide; SKW-3 = human T-cell leukemia; MDA-MB-231 = human breast adenocarcinoma; SK-ES1 = Ewing's sarcoma; HeLa = human cervical carcinoma; Hep-G2 = human liver carcinoma; MCF-7 = human breast adenocarcinoma.
Experimental Protocols
Synthesis of a Mononuclear this compound Complex
This protocol describes a general method for the synthesis of a mononuclear cyclometalated Platinum(II) complex with a terminal cyanide ligand, adapted from the literature.[4]
Materials:
-
[Pt(C^N)(p-MeC₆H₄)(SMe₂)] precursor complex
-
Potassium cyanide (KCN) or Tetrabutylammonium cyanide (NBu₄CN)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the [Pt(C^N)(p-MeC₆H₄)(SMe₂)] precursor complex in CH₂Cl₂.
-
In a separate flask, dissolve an equimolar amount of KCN or NBu₄CN in a minimal amount of MeOH.
-
Slowly add the cyanide salt solution to the stirred solution of the platinum precursor at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of CH₂Cl₂ and methanol).
-
Collect the fractions containing the desired product and remove the solvent to yield the final luminescent this compound complex.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, and mass spectrometry.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxicity of the synthesized this compound probes using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][7][8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound probe stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or isopropanol (B130326)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound probe in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the probe. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the probe concentration and determine the IC50 value.
Cellular Imaging by Confocal Microscopy
This protocol provides a general procedure for visualizing the cellular uptake and localization of the luminescent this compound probes using confocal microscopy.[9][10][11][12]
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound probe stock solution (in DMSO)
-
Hoechst 33342 or DAPI (for nuclear staining, optional)
-
MitoTracker Red CMXRos (for mitochondrial staining, optional)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes or coverslips until they reach 50-70% confluency.
-
Probe Incubation: Dilute the this compound probe stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed complete medium. Replace the culture medium with the probe-containing medium and incubate for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a 5% CO₂ incubator.
-
Co-staining (Optional): For co-localization studies, incubate the cells with organelle-specific dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria) according to the manufacturer's instructions. This can be done simultaneously with the platinum probe or sequentially.
-
Washing: After incubation, wash the cells three times with pre-warmed PBS to remove the excess probe.
-
Live-Cell Imaging: For live-cell imaging, add fresh pre-warmed medium to the cells and immediately proceed to imaging on the confocal microscope equipped with a stage-top incubator.
-
Fixation and Mounting (Optional): For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the cells three times with PBS and mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image Acquisition: Acquire images using the confocal microscope with the appropriate laser excitation and emission filter settings for the this compound probe and any co-stains.
Concluding Remarks
Luminescent this compound complexes are a versatile class of probes for bioimaging. By modifying the cyclometalating and ancillary ligands, their photophysical and biological properties can be fine-tuned for specific applications. The protocols provided herein offer a foundation for the synthesis, characterization, and biological evaluation of these promising imaging agents. Further research into the structure-activity relationships of these complexes will undoubtedly lead to the development of next-generation probes with enhanced brightness, stability, and targeting capabilities for advanced cellular imaging and diagnostics.
References
- 1. Applications of luminescent inorganic and organometallic transition metal complexes as biomolecular and cellular probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and anticancer activity of cyclometalated Pt(ii) neutral complexes containing curcumin as a bioactive ancillary ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. proimaging.fr [proimaging.fr]
- 11. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 12. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
Application Note: Analytical Methods for the Quantification of Platinum(II) Cyanide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quantification of Platinum(II) cyanide, most commonly in the form of the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, is critical in various fields, including environmental monitoring, industrial process control, and pharmacology.[1][2][3] In drug development, particularly concerning platinum-based cyanide antidotes, accurate measurement of [Pt(CN)₄]²⁻ formation is essential for evaluating the efficacy and reaction kinetics of potential therapeutic agents.[4][5][6] This document provides detailed protocols for the primary analytical methods used for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Additionally, it briefly discusses other relevant techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Ion-Selective Electrodes (ISE).
High-Performance Liquid Chromatography (HPLC) for [Pt(CN)₄]²⁻ Quantification
HPLC is a robust and widely used method for the separation and quantification of tetracyanoplatinate(II).[4][5] This technique allows for the precise differentiation of various metal cyanide complexes.[2]
Experimental Protocol
Objective: To separate and quantify [Pt(CN)₄]²⁻ in aqueous samples.
Instrumentation and Materials:
-
HPLC System: Agilent 1100 or equivalent, equipped with a UV detector.[4][5]
-
Mobile Phase B: Acetonitrile (B52724).[4][5]
-
Buffer: 200 mM Ammonium (B1175870) formate.
-
Sample Preparation: Stock solutions of platinum complexes (approx. 1 mM) prepared in 0.1 M phosphate (B84403) buffer (pH 7.5). Cyanide standards prepared from KCN.[4][5]
Procedure:
-
Mobile Phase Preparation: Prepare the final mobile phase by mixing purified water (Mobile Phase A) and acetonitrile (Mobile Phase B) with 10% 200 mM ammonium formate.[5]
-
Instrument Setup:
-
Gradient Elution: Program the HPLC system to run a gradient from 0% to 50% Mobile Phase B over 5 minutes.[5]
-
Sample Injection: Inject a 5 µL volume of the sample or standard solution.[4][5]
-
Data Analysis:
-
Identify the peak corresponding to [Pt(CN)₄]²⁻ based on the retention time of a known standard.
-
Quantify the concentration by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC Quantification of [Pt(CN)₄]²⁻.
UV-Visible Spectrophotometry for Kinetic Analysis
UV-Vis spectrophotometry is an effective method for monitoring the formation of [Pt(CN)₄]²⁻ in real-time, making it ideal for kinetic studies of cyanide scavenging by platinum complexes.[4][5] The tetracyanoplatinate(II) complex exhibits characteristic UV absorbance that can be used for its identification and quantification.[7]
Experimental Protocol
Objective: To monitor the rate of [Pt(CN)₄]²⁻ formation from the reaction of a Pt(II) complex with cyanide.
Instrumentation and Materials:
-
Reagents:
Procedure:
-
Instrument Setup:
-
Reaction Initiation:
-
In a quartz cuvette, mix the sodium phosphate buffer and the platinum complex solution.
-
Initiate the reaction by adding the KCN solution.
-
-
Data Collection:
-
Data Analysis:
Logical Diagram: Cyanide Scavenging Reaction
Caption: Reaction Pathway for Cyanide Scavenging by Pt(II).
Other Analytical Methods
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is used for the highly sensitive determination of total platinum concentration, particularly in pharmacokinetic studies.[5] It measures the abundance of the Platinum-195 isotope.[5] This method does not speciate the platinum complex but provides an accurate measure of the total elemental platinum in a sample.
Ion-Selective Electrode (ISE)
A cyanide-specific ISE can be used to indirectly monitor the formation of [Pt(CN)₄]²⁻ by measuring the decrease in free cyanide concentration in the solution.[4][5] The electrode is calibrated with cyanide standards, and the consumption of free cyanide is measured over time after the addition of the Pt(II) complex.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described analytical methods.
Table 1: HPLC Method Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | Raptor PolarX (50 mm × 2.1 mm) | [4][5] |
| Mobile Phase | Water (A), Acetonitrile (B) with 10% 200 mM Ammonium Formate | [5] |
| Flow Rate | 0.3 mL/min | [4][5] |
| Gradient | 0-50% B over 5 min | [5] |
| Injection Volume | 5 µL | [4][5] |
| Detection Wavelength | 260 nm |[4][5] |
Table 2: UV-Vis Spectrophotometry Parameters
| Parameter | Value | Reference |
|---|---|---|
| Wavelength Range | 220 - 300 nm | [4][5] |
| Scan Rate | 24,000 nm/s | [4][5] |
| pH | 7.6 (12.5 mM Sodium Phosphate) | [4][5] |
| Reactant Conc. (KCN) | 0.8 mM | [4][5] |
| Reactant Conc. (Pt) | ~0.02 mM |[4][5] |
Table 3: General Comparison of Analytical Methods
| Method | Analyte | Principle | Key Advantage |
|---|---|---|---|
| HPLC-UV | [Pt(CN)₄]²⁻ | Chromatographic separation and UV absorbance | High specificity and quantification |
| UV-Vis Spec. | [Pt(CN)₄]²⁻ | UV absorbance | Real-time kinetic monitoring |
| ICP-MS | Total Platinum (¹⁹⁵Pt) | Atomic mass spectrometry | High sensitivity for total element |
| ISE | Free CN⁻ | Potentiometry | Indirect measure of complex formation |
References
- 1. Determination of cyanide in its platinum and palladium complexes for Analytical Chemistry - IBM Research [research.ibm.com]
- 2. イオンクロマトグラフィーによるシアン化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. ysi.com [ysi.com]
- 4. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Application of Platinum(II) Cyanide Complexes in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Platinum(II) cyanide complexes as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). The unique photophysical properties of these complexes, stemming from their square-planar geometry and the strong ligand field of the cyanide ligand, make them highly promising candidates for efficient and color-tunable OLEDs.
Introduction
Platinum(II) complexes have emerged as a significant class of phosphorescent materials for OLEDs, capable of harvesting both singlet and triplet excitons and thus enabling theoretical internal quantum efficiencies of 100%.[1] Among these, this compound complexes are of particular interest due to the strong σ-donating and π-accepting properties of the cyanide ligand, which can significantly influence the electronic and photophysical characteristics of the complex. These complexes can be designed to exhibit emissions across the visible spectrum, from blue to red, by judicious selection of the ancillary ligands.[2][3] This document summarizes the performance of representative this compound and related cyclometalated complexes in OLEDs and provides detailed protocols for their synthesis and device fabrication.
Data Presentation: Performance of Platinum(II) Complexes in OLEDs
The following tables summarize the key performance parameters of various Platinum(II) complexes when used as emitters in OLEDs.
Table 1: Photophysical Properties of Selected Platinum(II) Complexes
| Complex Type | Ligands | Emission Color | Emission Maxima (λem), nm | Photoluminescence Quantum Yield (PLQY), % | Reference |
| Cyclometalated Pt(II) | Phenylisoquinoline, Dipivaloylmethane | Red | - | - | [2] |
| Cyclometalated Pt(II) | 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline, Dipivaloylmethane | Blue-green | - | - | [2] |
| Anionic Cyclometalated Pt(II) Cyanide | 2-(2,4-difluorophenyl)pyridinate, p-MeC6H4, CN- | - | - | up to 21 (solid state) | [4] |
| Pt(II) Schiff Base | Schiff Base Ligands | Yellow to Red | 541-649 (in acetonitrile) | up to 27 | [3] |
| Cyclometalated Pt(II) | N^C^N pincer, Carbazolyl | Red | 629 | - | [5] |
Table 2: Electroluminescence Performance of OLEDs Employing Platinum(II) Complexes
| Emitter Complex Type | Host Material | Maximum Luminous Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE), % | CIE Coordinates (x, y) | Reference | |---|---|---|---|---|---| | Red-emitting Phenylisoquinoline Pt(II) | - | 4.71 | 5.12 | - | - |[2] | | Blue-green emitting Tetrahydroquinoline Pt(II) | - | 4.88 | 4.65 | - | - |[2] | | Green-emitting Triazole/Tetrazole Pt(II) | - | 15.5 | 16.4 | 5.6 | - |[4] | | Pt(fppz)₂ | TCTA | - | - | 38.8 | - |[4] | | Yellow-to-Red Pt(II) Schiff Base | - | up to 31 | - | - | - |[3] | | Carbazolyl-based Pt(II) | Solution-processed | - | - | up to 7.2 | - |[5] | | N^C^N Pt(II) complex with 4-phenylthiazole-2-thiolate | Solution-processed | - | - | - | (0.42, 0.52) |[6] |
Experimental Protocols
Synthesis of a Representative Anionic Cyclometalated this compound Complex
This protocol describes the synthesis of a mononuclear heteroleptic anionic cycloplatinated(II) complex with a terminal cyanide ligand, adapted from the procedures reported in the literature.[4][7]
Materials:
-
[Pt(ppy)(μ-Cl)]₂ (ppy = 2-phenylpyridinate)
-
p-Tolylmagnesium bromide solution (1.0 M in THF)
-
Potassium cyanide (KCN)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Synthesis of the intermediate [Pt(ppy)(p-MeC₆H₄)(SMe₂)]:
-
In a Schlenk flask under an argon atmosphere, dissolve [Pt(ppy)(μ-Cl)]₂ in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of p-tolylmagnesium bromide solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Extract the residue with CH₂Cl₂ and filter to remove inorganic salts.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a CH₂Cl₂/hexane mixture as the eluent to yield the intermediate complex.
-
-
Synthesis of K[Pt(ppy)(p-MeC₆H₄)(CN)]:
-
Dissolve the intermediate [Pt(ppy)(p-MeC₆H₄)(SMe₂)] in anhydrous THF under an argon atmosphere.
-
Add a slight excess of KCN to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid with hexane to remove any unreacted starting material.
-
Recrystallize the product from a CH₂Cl₂/hexane mixture to obtain the final anionic this compound complex as a yellow solid.[7]
-
Characterization: The synthesized complex should be characterized by ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, and mass spectrometry to confirm its structure and purity.[4]
Fabrication of a Solution-Processed Multilayer OLED
This protocol outlines the general steps for fabricating a multilayer OLED using a solution-processing technique. The specific materials and layer thicknesses should be optimized for the particular Platinum(II) complex used as the emitter.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML): Platinum(II) complex doped in a host material (e.g., TCTA)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal cathode (e.g., Aluminum)
-
Organic solvents for dissolving the layers (e.g., chlorobenzene, toluene)
-
Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)
-
Spin coater
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before device fabrication to improve the work function of the ITO.
-
-
Layer Deposition (Solution-Processing):
-
Hole Injection Layer (HIL): Spin-coat a filtered solution of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate at a specified temperature (e.g., 120 °C) in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL): Prepare a solution of the HTL material in a suitable organic solvent. Spin-coat the HTL solution on top of the HIL. Anneal the substrate as required.
-
Emissive Layer (EML): Prepare a solution of the host material and the Platinum(II) complex dopant in a specific weight ratio in an organic solvent. Spin-coat the EML solution on top of the HTL. Anneal the substrate.
-
-
Layer Deposition (Thermal Evaporation):
-
Transfer the substrate with the solution-processed layers into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Electron Transport Layer (ETL): Thermally evaporate the ETL material onto the EML.
-
Electron Injection Layer (EIL): Thermally evaporate a thin layer of the EIL material.
-
Cathode: Thermally evaporate the metal cathode (e.g., Al) to the desired thickness.
-
-
Encapsulation:
-
Encapsulate the fabricated device using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
-
Characterization: The performance of the fabricated OLED should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and Commission Internationale de l'Éclairage (CIE) coordinates.
Mandatory Visualizations
Molecular Structure and Signaling Pathway
Caption: Molecular components and their role in OLEDs.
Experimental Workflow for OLED Fabrication
Caption: Workflow for solution-processed OLED fabrication.
Energy Level Diagram of a Typical OLED
Caption: Representative OLED energy level diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical properties and OLED applications of phosphorescent platinum(II) Schiff base complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Yield Synthesis of Platinum(II) Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) cyanide (Pt(CN)₂) is an inorganic compound with applications in various fields, including as a precursor for the synthesis of more complex platinum-containing coordination compounds and materials. In the context of drug development, platinum complexes are a cornerstone of cancer chemotherapy, and the synthesis of novel platinum compounds is an active area of research. These application notes provide detailed protocols for a high-yield, two-step synthesis of this compound.
The described methodology involves an initial high-yield synthesis of potassium tetracyanoplatinate(II) trihydrate (K₂[Pt(CN)₄]·3H₂O), followed by the conversion of this intermediate to the final this compound product. The protocols are designed to be clear and reproducible for researchers in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is proposed as a two-step process. The first step is the high-yield synthesis of potassium tetracyanoplatinate(II) trihydrate from a platinum(IV) precursor. The second step involves the conversion of the tetracyanoplatinate salt to the desired this compound.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Part 1: High-Yield Synthesis of Potassium Tetracyanoplatinate(II) Trihydrate (K₂[Pt(CN)₄]·3H₂O)
This protocol is adapted from a patented method designed for high-yield production.[1]
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆) solution
-
Ascorbic acid
-
Potassium hydroxide (KOH)
-
Potassium cyanide (KCN)
-
Distilled water
-
Pressure reactor (autoclave)
Procedure:
-
Reduction of Platinum(IV):
-
Prepare a mixed solution of ascorbic acid.
-
Add the ascorbic acid solution to the H₂PtCl₆ solution to reduce Pt(IV) to Pt(II), forming a solution of tetrachloroplatinic(II) acid (H₂PtCl₄).
-
-
Precipitation of Platinum Hydroxide:
-
Prepare a potassium hydroxide solution.
-
Slowly add the KOH solution to the H₂PtCl₄ solution with stirring. This will precipitate platinum hydroxide.
-
-
Pressure Cyanidation:
-
To the platinum hydroxide suspension, add solid potassium cyanide (KCN).
-
Transfer the suspension to a pressure reactor.
-
Pressurize the reactor with air and heat to the specified temperature while stirring.[1]
-
Maintain the reaction under constant temperature and pressure for the specified duration.
-
-
Isolation and Purification:
-
After the reaction, allow the reactor to cool.
-
Filter the hot solution to remove any unreacted solids.
-
Allow the filtrate to cool slowly to crystallize the potassium tetracyanoplatinate(II) trihydrate product.
-
Collect the crystals by filtration and dry them.
-
Part 2: Synthesis of this compound (Pt(CN)₂) from Potassium Tetracyanoplatinate(II)
This is a generalized protocol as specific high-yield methods for this conversion are not widely published. It is based on the principle that the acidification of a tetracyanometalate solution can lead to the precipitation of the corresponding metal cyanide.
Materials:
-
Potassium tetracyanoplatinate(II) trihydrate (K₂[Pt(CN)₄]·3H₂O) from Part 1
-
Dilute acid (e.g., 1 M HCl or 1 M H₂SO₄)
-
Distilled water
-
pH meter or pH paper
Procedure:
-
Dissolution:
-
Dissolve a known quantity of K₂[Pt(CN)₄]·3H₂O in a minimum amount of distilled water at room temperature to create a concentrated solution.
-
-
Acidification:
-
Slowly add the dilute acid dropwise to the stirred solution of K₂[Pt(CN)₄].
-
Monitor the pH of the solution continuously. A precipitate of Pt(CN)₂ is expected to form as the solution becomes acidic.
-
Continue adding acid until no further precipitation is observed.
-
-
Isolation and Washing:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with distilled water to remove any soluble potassium salts and excess acid.
-
Subsequently, wash the solid with ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
-
Drying:
-
Dry the final this compound product in a desiccator or under vacuum at a low temperature.
-
Quantitative Data
Table 1: Reaction Parameters and Yields for the Synthesis of K₂[Pt(CN)₄]·3H₂O
| Parameter | Value | Reference |
| Starting Material | H₂PtCl₆ | [1] |
| Key Reagents | Ascorbic acid, KOH, KCN | [1] |
| Reaction Conditions | Pressurized system, elevated temperature | [1] |
| Reported Yield | > 96.0% | [1] |
| Product Purity (Pt content) | 45.2 - 45.9% | [1] |
Table 2: Estimated Parameters for the Synthesis of Pt(CN)₂
| Parameter | Estimated Value | Notes |
| Starting Material | K₂[Pt(CN)₄]·3H₂O | - |
| Key Reagent | Dilute Acid (e.g., HCl) | - |
| Reaction Conditions | Room temperature, atmospheric pressure | - |
| Estimated Yield | High (expected to be >90%) | Based on the expected low solubility of Pt(CN)₂ |
| Estimated Purity | > 98% | Dependent on thorough washing of the precipitate |
Workflow Diagram
Caption: Detailed workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: Platinum(II) Cyanide in Thin-Film Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of platinum(II) cyanide and its complexes in the fabrication of advanced thin-film devices. The focus is on applications in Organic Light-Emitting Diodes (OLEDs) and vapochromic chemical sensors, highlighting the unique photophysical properties of these compounds.
Application in Organic Light-Emitting Diodes (OLEDs)
Platinum(II) complexes, including those with cyanide-containing ligands, are highly effective phosphorescent emitters in OLEDs. Their square-planar geometry and the heavy atom effect of platinum facilitate efficient intersystem crossing, leading to the harvesting of both singlet and triplet excitons and enabling high internal quantum efficiencies.[1][2][3] The emission color and efficiency of these OLEDs can be tuned by modifying the ligands attached to the platinum center.[1][4][5]
Quantitative Performance Data of OLEDs with Platinum(II) Emitters
The following tables summarize the performance of various OLEDs incorporating platinum(II) complexes as the emissive dopant.
Table 1: Performance of Blue-Green to Red Emitting OLEDs [4][5]
| Emitter Complex | Emission Color | Maximum Luminous Efficiency (cd A⁻¹) | Maximum Power Efficiency (lm W⁻¹) |
| 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline based Pt(II) complex | Blue-Green to Yellow-Green | 4.88 | 4.65 |
| Phenylisoquinoline based Pt(II) complex | Red | 4.71 | 5.12 |
Table 2: Performance of High-Efficiency Orange and Yellow Emitting OLEDs [2][6]
| Emitter Complex | Emission Color | External Quantum Efficiency (EQE) (%) | Current Efficiency (CE) (cd A⁻¹) | Power Efficiency (PE) (lm W⁻¹) | Maximum Brightness (cd m⁻²) |
| Complex 8 (unspecified structure) | Orange-Red | 19.0 | 21.0 | 15.5 | 43,000 |
| Complex 9 (unspecified structure) | Yellow | 7.1 | 21.0 | 11.3 | 5,100 |
| Pt-DPM | Orange | 9.67 | 23.67 | - | 26,670 |
| Pt-DPT | Orange | 16.94 | 44.66 | - | 54,918 |
| Non-doped Pt-DPT | Orange | - | 9.56 | - | 10,873 |
Table 3: Performance of High-Efficiency Deep-Blue Phosphorescent OLEDs [7]
| Device Type | FWHM (nm) | Maximum Brightness (cd m⁻²) | Maximum EQE (%) | EQE at 1000 cd m⁻² (%) | Half-Lifetime at 1000 cd m⁻² (h) |
| Bottom-emitting | 17.1 | 48,968 | 31.3 | 31.3 | - |
| Top-emitting | 13.1 | - | 49.5 | 46.4 | 670 |
Table 4: Performance of White OLEDs (WOLEDs) [8]
| Device | Emission | CIE (x, y) | CRI | Maximum EQE (%) |
| Hyb W1 | Warm White | (0.41, 0.31) | 86 | 12.9 |
| Hyb W2 | Purplish Blue White | (0.30, 0.31) | 84 | 10.5 |
| Hyb W3 | Authentic White | (0.35, 0.32) | 88 | 13.7 |
Experimental Protocol: Fabrication of a Solution-Processed Multilayer OLED
This protocol describes a general procedure for the fabrication of a solution-processed OLED using a phosphorescent platinum(II) complex as the emitter.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution
-
Host material (e.g., a carbazole-based polymer)
-
Phosphorescent platinum(II) complex
-
Electron-transporting material (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene - TPBi)
-
Cathode material (e.g., LiF/Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
-
Deionized water
-
Nitrogen gas (for glovebox and drying)
Equipment:
-
Spin-coater
-
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
-
Thermal evaporator
-
UV-ozone cleaner
-
Hotplate
-
Source meter and photometer for device characterization
Protocol:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially with deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into the glovebox.
-
Spin-coat a thin layer of PEDOT:PSS solution onto the ITO surface. A typical spin-coating speed is 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material and the platinum(II) complex dopant in an appropriate organic solvent (e.g., chlorobenzene). The doping concentration typically ranges from 1 to 20 wt%.
-
Spin-coat the EML solution on top of the HIL. The spin-coating speed will determine the thickness of the layer and should be optimized for the specific materials used.
-
Anneal the substrates at a suitable temperature (e.g., 80-100°C) to remove the solvent.
-
-
Electron-Transporting Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the electron-transporting layer (e.g., TPBi) by thermal evaporation under high vacuum (<10⁻⁶ Torr). The thickness is typically 20-50 nm.
-
Sequentially deposit a thin layer of LiF (0.5-1 nm) and a thicker layer of Al (100-150 nm) to form the cathode without breaking the vacuum.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from atmospheric moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated OLED.
-
Diagram: OLED Fabrication Workflow
Caption: Workflow for the fabrication of a solution-processed OLED.
Diagram: Typical OLED Device Structure
References
- 1. Highly phosphorescent platinum(ii) emitters: photophysics, materials and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-state near infrared emitting platinum(ii) complexes as either an ultrathin or singly doped phosphorescence emitting layer in hybrid white OLEDs exhibiting high efficiency and colour rendering index - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying the Vapochromic Behavior of Platinum(II) Cyanide Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapochromic materials, which exhibit changes in their optical properties upon exposure to volatile organic compounds (VOCs), are of significant interest for the development of chemical sensors. Platinum(II) cyanide complexes, particularly those with pincer-type ligands, have emerged as a promising class of vapochromic materials due to their often rapid and reversible color and luminescence changes.[1][2][3][4][5] This document provides detailed methodologies and protocols for the synthesis, characterization, and evaluation of the vapochromic behavior of these complexes. The underlying mechanism of the vapochromic response in these materials is often attributed to the modulation of intermolecular Pt-Pt interactions and/or hydrogen bonding networks upon the inclusion of solvent molecules into the crystal lattice.[1][2][3][5][6]
I. Synthesis of Vapochromic this compound Complexes
The synthesis of vapochromic Pt(II) cyanide complexes typically involves the preparation of a pincer ligand, followed by complexation with a platinum precursor and subsequent ligand exchange to introduce the cyanide group. The following is a general protocol for the synthesis of a [Pt(N^C^N)(CN)] type complex.
Experimental Protocol: Synthesis of a Generic [Pt(N^C(R)^N)(CN)] Complex
Materials:
-
1,3-di(2-pyridyl)benzene derivative (N^C^N-H ligand)
-
K₂PtCl₄
-
Potassium cyanide (KCN)
-
Solvents (e.g., methanol, acetonitrile, dichloromethane)
-
Standard Schlenk line and glassware
Procedure:
-
Synthesis of the Platinum Chloride Precursor [Pt(N^C^N)Cl]:
-
In a Schlenk flask, dissolve the N^C^N-H pincer ligand in a suitable solvent.
-
Add an equimolar amount of K₂PtCl₄ dissolved in water or a mixed solvent system.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC or NMR).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with water and a suitable organic solvent and dry under vacuum.
-
-
Synthesis of the Platinum Cyanide Complex [Pt(N^C^N)(CN)]:
-
Suspend the [Pt(N^C^N)Cl] precursor in a solvent mixture such as acetonitrile/dichloromethane.
-
Add an excess of KCN.
-
Heat the mixture to reflux for 48 hours.[2]
-
After cooling, filter the reaction mixture to remove any insoluble salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the solid from a suitable solvent system to obtain pure crystals of [Pt(N^C^N)(CN)].
-
Characterization: The synthesized complexes should be characterized by:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the ligand structure and coordination.
-
Mass Spectrometry (e.g., ESI-TOF): To confirm the molecular weight and isotopic pattern of the complex.[3]
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the cyanide ligand (typically around 2114 cm⁻¹).[3]
II. Investigation of Vapochromic Behavior
The core of studying these materials involves exposing the solid-state samples to various VOCs and observing the resulting changes in their optical and structural properties.
Experimental Protocol: Vapochromic Response Measurement
Materials:
-
Synthesized this compound complex (crystalline solid or thin film).
-
A selection of volatile organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, water).[1][5]
-
A sealed chamber for vapor exposure.
-
UV-Vis spectrometer with a solid-state sample holder.
-
Fluorometer for luminescence measurements.
Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline complex on a microscope slide or in a quartz cuvette.
-
Alternatively, thin films can be prepared by drop-casting a solution of the complex onto a substrate.
-
-
Vapor Exposure:
-
Place the sample inside a sealed chamber.
-
Introduce a small reservoir of the desired VOC into the chamber, allowing the vapor to saturate the atmosphere.[7]
-
Monitor the sample for any visible color changes.
-
-
Spectroscopic Analysis:
-
Record the UV-Vis absorption and/or emission spectra of the initial (unexposed) sample.
-
After exposure to the VOC vapor, record the spectra again to quantify the changes.
-
For reversible systems, the VOC source can be removed, and the spectra can be monitored over time to observe the return to the original state.[2]
-
-
Response Time:
-
The kinetics of the vapochromic response can be studied by recording the spectral changes at fixed time intervals after the introduction of the vapor.
-
III. Data Presentation
Quantitative data from vapochromic studies should be summarized for clear comparison.
Table 1: Vapochromic Response of Selected [Pt(N^C(R)^N)(CN)] Complexes
| Complex (R group) | Analyte Vapor | Initial Color | Final Color | Absorption λmax (nm) (Initial → Final) | Emission λmax (nm) (Initial → Final) | Pt-Pt distance (Å) (Initial → Final) | Reference |
| C(O)OMe | Water | Yellow | Red | - | - | - | [2] |
| C(O)OMe | Methanol | Yellow | Blue | - | - | - → 3.388(1) | [2][6] |
| C(O)OEt | Methanol | Yellow | Red | - | - | - | [1][5] |
| C(O)OPh | Methanol | Yellow | Red | - | - | - | [1][5] |
Data presented is illustrative and should be replaced with experimentally determined values.
IV. Structural Analysis
Understanding the mechanism of vapochromism often requires detailed structural information obtained from X-ray diffraction techniques.
Experimental Protocol: X-ray Diffraction Analysis
Techniques:
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides detailed information about the crystal packing, intermolecular interactions (including Pt-Pt distances), and the location of solvent molecules within the crystal lattice.[1] This is crucial for establishing a structure-property relationship.
-
Powder X-ray Diffraction (PXRD): Useful for confirming the bulk purity of the synthesized material and for studying phase changes that may occur during the vapochromic response.[1][5]
Procedure:
-
Grow single crystals of the complex in its initial, unsolvated form.
-
Collect the diffraction data to determine the initial crystal structure.
-
Expose the crystals to the vapor of interest and collect the diffraction data again on the solvated form.
-
Compare the crystal structures to identify changes in unit cell parameters, molecular packing, and intermolecular interactions.
V. Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating the experimental processes and the proposed mechanisms of vapochromic behavior.
Caption: Experimental workflow for studying vapochromic Pt(II) complexes.
Caption: Proposed mechanism for the vapochromic response in Pt(II) cyanide complexes.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Manipulating vapochromic or solvatochromic properties of platinum( ii ) pincer complexes through ligand modifications - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00747J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural modifications to platinum(ii) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
solubility issues of Platinum(II) cyanide in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Platinum(II) cyanide (Pt(CN)₂) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
A1: this compound is a coordination polymer that is generally considered to have very low solubility in water and most common organic solvents.[1] This is due to its stable, extended polymeric structure. Direct dissolution to achieve high concentrations can be challenging.
Q2: Are there any recommended organic solvents for dissolving this compound?
A2: While quantitative data is scarce, polar aprotic solvents are the most promising for dissolving this compound and related platinum(II) complexes. Based on literature for similar compounds, the following solvents should be considered:
These solvents have a high dissolving power for polar inorganic compounds. In some cases, gentle heating may be required to facilitate dissolution.
Q3: Can this compound be dissolved for Nuclear Magnetic Resonance (NMR) spectroscopy?
A3: Yes, for NMR analysis, deuterated polar aprotic solvents are recommended. For a related low-solubility platinum(II) complex, a concentration of 50 mM was achieved in d₇-DMF, suggesting this is a viable approach for Pt(CN)₂ as well.[3]
Q4: Does this compound have a known role in specific cell signaling pathways?
A4: Currently, there is no specific research detailing the direct interaction of this compound with distinct cellular signaling pathways. However, platinum-based compounds, most notably cisplatin, are well-known for their anticancer properties, which stem from their ability to form adducts with DNA. This DNA damage can trigger a cascade of cellular responses, including the activation of apoptotic (cell death) pathways.[4][5][6] It is plausible that any biological activity of Pt(CN)₂ would be related to the release of platinum ions or cyanide ions, which could then interact with various cellular components.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when attempting to dissolve this compound.
Issue 1: this compound does not dissolve in the chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent selection. | Switch to a highly polar aprotic solvent such as DMSO or DMF. These have demonstrated efficacy in dissolving other poorly soluble platinum(II) complexes. |
| Insufficient solvation energy. | Gently heat the mixture while stirring. Increased temperature can help overcome the lattice energy of the solid. Start with a low temperature (e.g., 40-50 °C) and gradually increase, while monitoring for any signs of decomposition (color change). |
| Low surface area of the solid. | If you have Pt(CN)₂ in a crystalline or granular form, gently grind it to a fine powder before attempting to dissolve. This increases the surface area available for solvent interaction. |
| Impure this compound. | Ensure the purity of your Pt(CN)₂. Impurities can sometimes affect solubility. |
Issue 2: The solution appears cloudy or a precipitate forms after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Supersaturation. | The initial dissolution may have been achieved at a higher temperature, and the compound is precipitating out as the solution cools. Try to maintain the working temperature or prepare a more dilute solution. |
| Reaction with solvent or impurities. | Ensure your solvent is anhydrous and of high purity. Water or other impurities can sometimes lead to the formation of less soluble species. |
| Decomposition. | If excessive heat was applied, the compound may have decomposed into insoluble byproducts. Use the minimum temperature necessary for dissolution. |
Quantitative Solubility Data (Estimated)
| Solvent | Chemical Formula | Estimated Solubility ( g/100 mL at 25°C) | Notes |
| Water | H₂O | < 0.01 | Generally considered insoluble.[1] |
| Ethanol | C₂H₅OH | < 0.01 | Poor solubility expected. |
| Methanol | CH₃OH | < 0.01 | Poor solubility expected. |
| Acetone | C₃H₆O | < 0.05 | May show very slight solubility. |
| Acetonitrile | C₂H₃N | < 0.05 | May show very slight solubility. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 0.1 - 1.0 | One of the most promising solvents.[3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.1 - 1.0 | Considered a good solvent for many platinum complexes.[2] |
Experimental Protocols
Protocol 1: General Procedure for Attempting Dissolution of this compound
-
Preparation: Weigh the desired amount of this compound into a clean, dry glass vial equipped with a magnetic stir bar.
-
Solvent Addition: Add a small volume of the chosen high-purity, anhydrous organic solvent (e.g., DMSO or DMF).
-
Stirring: Begin stirring the mixture at room temperature.
-
Observation: Observe for any signs of dissolution. If the solid remains largely undissolved after 30 minutes, proceed to the next step.
-
Heating (Optional): Gently heat the vial on a hot plate with stirring. Increase the temperature in increments of 10°C, holding at each step for 15-20 minutes. Do not exceed 80°C to minimize the risk of decomposition.
-
Sonication (Optional): If heating is not effective or desired, place the vial in an ultrasonic bath to aid dissolution.
-
Assessment: Once the solid appears to be dissolved, allow the solution to cool to room temperature and observe for any precipitation.
Protocol 2: Preparation of a this compound Solution for NMR Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.5-0.7 mL of a deuterated polar aprotic solvent (e.g., DMSO-d₆ or DMF-d₇).
-
Mixing: Cap the NMR tube and gently vortex or invert to mix.
-
Facilitating Dissolution: If necessary, gently warm the NMR tube in a warm water bath or use an ultrasonic bath to aid dissolution.
-
Analysis: Once a clear, homogeneous solution is obtained, the sample is ready for NMR analysis.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Generalized signaling pathway for platinum-based anticancer drugs.
References
- 1. CAS 592-06-3: Platinum cyanide (Pt(CN)2) | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cisplatin-Membrane Interactions and Their Influence on Platinum Complexes Activity and Toxicity [frontiersin.org]
- 5. ClinPGx [clinpgx.org]
- 6. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Platinum(II) Cyanide Complexes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Platinum(II) cyanide complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound complexes?
A1: The primary purification techniques for this compound complexes are recrystallization, column chromatography, and precipitation. The choice of method depends on the specific complex, its solubility, and the nature of the impurities.
Q2: How can I assess the purity of my this compound complex?
A2: Purity is typically assessed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C and ¹⁹⁵Pt) is powerful for identifying the complex and any impurities containing these nuclei.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to identify characteristic electronic transitions of the complex.[3] Elemental analysis provides the percentage of key elements (C, H, N, Pt), which can be compared to the theoretical values. For crystalline materials, X-ray diffraction can confirm the structure and phase purity.
Q3: What are the common impurities in a typical synthesis of a this compound complex like K₂[Pt(CN)₄]?
A3: Common impurities can include unreacted starting materials (e.g., K₂[PtCl₄]), byproducts from side reactions (e.g., partially substituted platinum complexes), and salts from the reaction medium (e.g., KCl). If the synthesis involves oxidation, Pt(IV) species like K₂[Pt(CN)₄Br₂] could also be present as impurities.[4]
Q4: What safety precautions are essential when working with this compound complexes?
A4: Due to the high toxicity of cyanide, all work should be conducted in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[5] Avoid inhalation of dust and contact with skin and eyes.[5] All waste containing cyanide must be disposed of according to institutional and national safety regulations for hazardous waste.[6][7]
Troubleshooting Guide
Low Yield
Problem: The yield of the purified this compound complex is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the stoichiometry of reactants is correct and allow for sufficient reaction time. Monitor the reaction progress using techniques like TLC or NMR if possible. |
| Loss of product during transfers | Minimize the number of transfer steps. Ensure all vessels are thoroughly rinsed with the mother liquor or an appropriate solvent to recover all the product. |
| Product remains in the mother liquor | If using recrystallization, ensure the solution is sufficiently cooled to minimize the solubility of the complex. The volume of the solvent used for recrystallization should be minimized.[8] |
| Decomposition of the complex | Some platinum cyanide complexes are sensitive to heat and light. Avoid excessive heating during dissolution and protect the sample from light if it is known to be photosensitive. |
| Incorrect solvent for purification | The chosen solvent may be too good, keeping the complex in solution even at low temperatures. Re-evaluate the solvent system. |
Persistent Impurities
Problem: Analytical data (e.g., NMR, elemental analysis) indicates the presence of impurities after purification.
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities | If impurities have similar solubility profiles, they may crystallize with the product. A different recrystallization solvent or fractional crystallization may be necessary. |
| Ineffective chromatographic separation | The mobile phase in column chromatography may not be optimal. A different solvent system with varying polarity should be tested. For highly polar complexes, reverse-phase chromatography might be more effective.[9] |
| Incomplete removal of starting materials | If starting materials are salts (e.g., KCl), washing the crude product with a solvent in which the complex is insoluble but the salt is soluble can be effective. |
| Decomposition on silica (B1680970) gel | Some metal complexes can decompose on silica gel.[10][11] A 2D TLC can be performed to check for stability. If decomposition occurs, consider using a different stationary phase like alumina (B75360) or cellulose, or opt for recrystallization. |
Poor Crystal Quality or Failure to Crystallize
Problem: The complex oils out, forms a powder, or fails to crystallize during recrystallization.
| Possible Cause | Suggested Solution |
| Solution is too concentrated | This can lead to rapid precipitation instead of crystallization. Add a small amount of additional hot solvent to the solution and allow it to cool slowly.[8] |
| Cooling is too rapid | Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[12] Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Presence of significant impurities | High levels of impurities can inhibit crystal growth. Consider a preliminary purification step, such as precipitation or a quick filtration through a small plug of silica, before recrystallization. |
| Supersaturation | The solution may be supersaturated and require nucleation to be initiated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8] |
| Incorrect solvent | The solvent may not have a significant enough solubility difference between hot and cold temperatures. A different solvent or a co-solvent system should be explored.[13] |
Experimental Protocols
Recrystallization of K₂[Pt(CN)₄]
This protocol is a general guideline and may need optimization based on the specific impurities present.
-
Dissolution: In a fume hood, dissolve the crude K₂[Pt(CN)₄] in a minimum amount of hot deionized water (e.g., near boiling). The solubility of K₂[Pt(CN)₄] is significantly higher in hot water than in cold water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Covering the beaker with a watch glass will slow down the cooling and evaporation rate, promoting the formation of larger, purer crystals.
-
Further Cooling: Once the solution has reached room temperature and crystal formation has begun, place the beaker in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Column Chromatography of a Generic this compound Complex
This is a generalized procedure and the choice of stationary and mobile phases will depend on the polarity of the complex.
-
Stationary Phase Selection: Silica gel is a common choice, but for very polar complexes or those that might decompose on silica, alumina or a reverse-phase material (like C18) may be more suitable.[9][10]
-
Mobile Phase Selection: The polarity of the eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., dichloromethane (B109758) or chloroform) and a more polar solvent (e.g., acetone, acetonitrile, or methanol).[14] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase to ensure a uniform packing, avoiding air bubbles.
-
Sample Loading: Dissolve the crude complex in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed components.
-
Analysis: Analyze the collected fractions by TLC or UV-Vis spectroscopy to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data
The following table summarizes typical data that might be obtained during the purification of this compound complexes. Note that these are illustrative values and actual results will vary.
| Purification Method | Complex | Starting Purity | Final Purity | Yield (%) | Solvent System |
| Recrystallization | K₂[Pt(CN)₄] | ~90% | >99% | 70-85% | Water |
| Column Chromatography | [Pt(CNR)₂(CN)₂] | ~85% | >98% | 60-75% | Dichloromethane/Acetone (gradient) |
| Precipitation | [Pt(diphosphine)(CN)₂] | ~80% | ~95% | >90% | Addition of a non-solvent like hexane (B92381) to a dichloromethane solution |
Visualizations
Caption: A typical workflow for the purification of a this compound complex by recrystallization.
Caption: A logical workflow for troubleshooting low yields in the purification of this compound complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Krogmann's salt - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ctrnet.ca [ctrnet.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. physicsforums.com [physicsforums.com]
- 14. Cyanido-bridged diplatinum(ii) complexes: ligand and solvent effect on aggregation and luminescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Platinum(II) Cyanide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Platinum(II) cyanide (Pt(CN)₂) and its common precursor, Potassium tetracyanoplatinate(II) trihydrate (K₂[Pt(CN)₄]·3H₂O).
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of Potassium tetracyanoplatinate(II)?
A1: A common and effective starting material is hexachloroplatinic acid (H₂PtCl₆). An alternative commercially available starting material is potassium tetrachloroplatinate(II) (K₂PtCl₄). The choice of starting material will influence the initial steps of the synthesis protocol.
Q2: How can I convert the more common hexachloroplatinic acid (H₂PtCl₆) to the necessary Pt(II) precursor?
A2: Hexachloroplatinic acid (a Pt(IV) species) needs to be reduced to a Pt(II) species. This can be achieved using a reducing agent such as ascorbic acid. The subsequent steps then lead to the formation of the tetracyanoplatinate(II) complex.[1]
Q3: What are the key reaction stages in the synthesis of K₂[Pt(CN)₄]·3H₂O from H₂PtCl₆?
A3: The synthesis from H₂PtCl₆ generally involves three main stages:
-
Reduction: H₂PtCl₆ (Pt(IV)) is reduced to H₂PtCl₄ (Pt(II)).[1]
-
Precipitation: The Pt(II) species is converted into a platinum hydroxide (B78521) precipitate by adding a potassium hydroxide solution.[1]
-
Cyanidation: The platinum hydroxide precipitate is treated with potassium cyanide (KCN) under pressure and elevated temperature to form the soluble K₂[Pt(CN)₄] complex, which is then crystallized as the trihydrate.[1]
Q4: How is this compound (Pt(CN)₂) typically synthesized?
A4: this compound (Pt(CN)₂) is a stable compound that is poorly soluble in water.[2] It can be precipitated from an aqueous solution of potassium tetracyanoplatinate(II) (K₂[Pt(CN)₄]) by carefully adjusting the pH of the solution to be more acidic. This causes the precipitation of the neutral Pt(CN)₂ complex.
Q5: What are some common impurities I might encounter in my final K₂[Pt(CN)₄]·3H₂O product?
A5: Common impurities can include unreacted starting materials, other platinum complexes, and excess cyanide salts. If starting from chloride-containing platinum compounds, residual chloride ions might be present. Careful control of stoichiometry and reaction conditions is crucial to minimize these impurities.
Q6: How can I purify the synthesized K₂[Pt(CN)₄]·3H₂O?
A6: Purification is typically achieved through recrystallization. The crude product can be dissolved in a minimal amount of hot water and then allowed to cool slowly. The pure needle-like crystals of K₂[Pt(CN)₄]·3H₂O will precipitate out of the solution upon cooling.[1]
Q7: What analytical techniques are recommended for characterizing the final products?
A7: For K₂[Pt(CN)₄]·3H₂O and Pt(CN)₂, the following techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C≡N stretching frequency of the cyanide ligand.
-
Elemental Analysis: To determine the percentage of platinum, carbon, and nitrogen, confirming the empirical formula.[1]
-
UV-Vis Spectroscopy: The tetracyanoplatinate(II) ion has a characteristic UV spectrum.[3]
Experimental Protocols
Protocol 1: Synthesis of Potassium Tetracyanoplatinate(II) Trihydrate (K₂[Pt(CN)₄]·3H₂O) via Pressure Cyanidation
This protocol is adapted from a patented method and is intended for researchers with experience in handling highly toxic reagents and operating high-pressure equipment.[1]
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆) solution
-
Ascorbic acid
-
Potassium hydroxide (KOH)
-
Potassium cyanide (KCN)
-
Distilled water
Procedure:
-
Reduction of Pt(IV) to Pt(II):
-
Prepare a mixed solution of ascorbic acid.
-
Add the ascorbic acid solution to the H₂PtCl₆ solution to reduce it to H₂PtCl₄.
-
-
Precipitation of Platinum Hydroxide:
-
To the resulting H₂PtCl₄ solution, add a potassium hydroxide solution (5-10 wt%) dropwise with stirring. This will precipitate platinum hydroxide.
-
Continue stirring for a few minutes to ensure complete precipitation.
-
-
Pressure Cyanidation:
-
Transfer the platinum hydroxide suspension to a pressure reactor (autoclave).
-
Add solid potassium cyanide (KCN) to the suspension and stir.
-
Seal the autoclave, introduce air, and heat to the specified temperature while maintaining a constant pressure.
-
Continue the reaction for the specified duration with constant stirring.
-
-
Crystallization and Isolation:
-
After the reaction is complete, allow the autoclave to cool naturally for about an hour.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool naturally to room temperature. Needle-like crystals of K₂[Pt(CN)₄]·3H₂O will precipitate.
-
Isolate the crystals by filtration and wash with a small amount of cold distilled water, followed by a suitable solvent like acetone, and then air dry.
-
Protocol 2: Synthesis of this compound (Pt(CN)₂) from K₂[Pt(CN)₄]
Materials:
-
Potassium tetracyanoplatinate(II) (K₂[Pt(CN)₄])
-
Dilute acid (e.g., HCl or H₂SO₄)
-
Distilled water
Procedure:
-
Dissolution of K₂[Pt(CN)₄]:
-
Dissolve a known quantity of K₂[Pt(CN)₄] in a minimal amount of distilled water with gentle heating if necessary.
-
-
Precipitation of Pt(CN)₂:
-
Slowly add a dilute acid solution dropwise to the K₂[Pt(CN)₄] solution while stirring.
-
Monitor the pH of the solution. As the solution becomes more acidic, a yellowish solid of Pt(CN)₂ will begin to precipitate due to its low solubility.
-
Continue adding acid until no further precipitation is observed.
-
-
Isolation and Purification:
-
Collect the Pt(CN)₂ precipitate by filtration.
-
Wash the precipitate thoroughly with distilled water to remove any remaining potassium salts and excess acid.
-
Dry the purified Pt(CN)₂ in a desiccator or at a low temperature in a vacuum oven.
-
Data Presentation
Table 1: Optimized Reaction Conditions for K₂[Pt(CN)₄]·3H₂O Synthesis[1]
| Parameter | Value |
| Reduction | |
| Starting Material | H₂PtCl₆ |
| Reducing Agent | Ascorbic Acid Solution |
| Precipitation | |
| Precipitating Agent | 5-10 wt% KOH Solution |
| Pressure Cyanidation | |
| Cyanide Source | Solid KCN |
| Pressure | 2.0 MPa |
| Temperature | 110 °C |
| Stirring Speed | 400 r/min |
| Reaction Time | 2 hours |
| Yield | > 96.0% |
Table 2: Expected Elemental Analysis for K₂[Pt(CN)₄]·3H₂O[1]
| Element | Expected Content (%) |
| Platinum (Pt) | 45.2 - 45.9 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of K₂[Pt(CN)₄]·3H₂O | Incomplete reduction of Pt(IV). | Ensure the correct stoichiometry of the reducing agent is used and allow sufficient reaction time. |
| Incomplete precipitation of platinum hydroxide. | Check the pH after adding KOH to ensure it is sufficiently basic for complete precipitation. | |
| Insufficient cyanidation. | Verify the amount of KCN added. Ensure the pressure, temperature, and stirring in the autoclave are maintained at the optimal levels. | |
| Product is off-color (not the expected needle-like crystals) | Presence of impurities from side reactions. | Review the reaction conditions, especially temperature and reagent addition rates. Purify the product by recrystallization. |
| Formation of other platinum complexes. | Ensure the stoichiometry of cyanide is correct to favor the formation of the tetracyano complex. | |
| Low yield of Pt(CN)₂ | Incomplete precipitation. | Ensure the pH of the K₂[Pt(CN)₄] solution is sufficiently acidic to cause complete precipitation. |
| Product redissolving during washing. | Use minimal amounts of cold distilled water for washing the precipitate. | |
| Final product contains chloride impurities | Incomplete reaction or insufficient washing. | Ensure the reaction goes to completion. Thoroughly wash the final product with distilled water. |
Visualizations
Caption: Workflow for the synthesis of K₂[Pt(CN)₄]·3H₂O.
Caption: Workflow for the synthesis of Pt(CN)₂.
Caption: Basic troubleshooting logic for low yield.
References
stability of Platinum(II) cyanide under different pH conditions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Platinum(II) cyanide, primarily in the form of the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the predominant and most stable form of this compound in aqueous solutions?
In aqueous environments, this compound typically exists as the highly stable, square planar tetracyanoplatinate(II) complex anion, [Pt(CN)₄]²⁻.[1][2] This complex is known for its stability, making it a common choice in electrochemistry, catalysis, and as a synthetic precursor.[3][4]
Q2: How does solution pH fundamentally affect the stability of the [Pt(CN)₄]²⁻ complex?
The stability of the [Pt(CN)₄]²⁻ complex is indirectly but critically linked to pH through the acid-base equilibrium of the free cyanide ligand in solution.
-
Alkaline Conditions (pH > 9.3): In this range, the free cyanide in solution exists predominantly as the cyanide ion (CN⁻).[5] This is the form that effectively ligates the Pt(II) center, and thus, alkaline conditions are favorable for the formation and maintenance of the soluble tetracyanoplatinate(II) complex.[5][6]
-
Acidic to Neutral Conditions (pH < 9.3): As the pH drops, the cyanide ion (CN⁻) becomes protonated to form hydrogen cyanide (HCN), a volatile and less effective ligand.[5] The removal of free CN⁻ from the solution can shift the equilibrium, potentially leading to the decomposition of the [Pt(CN)₄]²⁻ complex. The general stability region for many common metal cyanides is between pH 4 and 8.5.[7]
Q3: Is the [Pt(CN)₄]²⁻ complex sensitive to temperature?
Yes, both the free cyanide ligand and the complex itself are sensitive to temperature, but in different ways.
-
Free Cyanide Hydrolysis: Free cyanide in solution undergoes hydrolysis, a reaction that is negligible at room temperature but becomes significant at temperatures above 100°C.[1][8] At 160°C, the half-life of free cyanide is only 7 minutes.[1] This loss of ligand can destabilize the platinum complex during high-temperature experiments.
-
Complex Thermal Decomposition: The [Pt(CN)₄]²⁻ complex itself is relatively stable to heat.[9] However, at very high temperatures (e.g., >160°C - 180°C), the complex can begin to decompose and precipitate.[1][9] This property is sometimes used intentionally in recovery processes to precipitate platinum group metals from solution at temperatures around 250-275°C.[5][9]
Q4: What are the common indicators of [Pt(CN)₄]²⁻ complex instability in an experiment?
Signs of instability or decomposition include:
-
Formation of a Precipitate: This can indicate either the decomposition of the complex to less soluble platinum species or the formation of an insoluble salt.
-
Gas Evolution: In acidic solutions, the formation of hydrogen cyanide (HCN) gas is a clear indicator that the free cyanide ligand is being removed from the solution.
-
Changes in UV-Vis Spectrum: The [Pt(CN)₄]²⁻ ion has a characteristic UV absorbance.[1][2] A decrease in this absorbance over time suggests decomposition or transformation of the complex.
Data on Cyanide Stability
Table 1: Temperature Dependence of Free Cyanide Hydrolysis This table summarizes the effect of temperature on the rate of hydrolysis for the free cyanide ion in aqueous solution.
| Temperature (°C) | Half-life of Cyanide | Reference |
| 20 | 3.5 years | [1] |
| 100 | 8.1 hours | [1] |
| 160 | 7 minutes | [1][8] |
Table 2: Relative Stability of Common Metal-Cyanide Complexes This table provides context for the stability of the tetracyanoplatinate(II) complex, which is classified as a strong and stable complex.
| Stability Class | Metal-Cyanide Complexes |
| Weak | [Zn(CN)₄]²⁻, [Cd(CN)₄]²⁻ |
| Moderately Strong | [Cu(CN)₃]²⁻, [Ni(CN)₄]²⁻, [Ag(CN)₂]⁻ |
| Strong | [Pt(CN)₄]²⁻ , [Au(CN)₂]⁻, [Fe(CN)₆]⁴⁻, [Co(CN)₆]³⁻ |
| Data compiled from references[10][11]. |
Troubleshooting Guide
References
- 1. Cyanide Leaching Platinum Catalytic Converter Chemistry - 911Metallurgist [911metallurgist.com]
- 2. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Recovery of Platinum-Group Metals from an Unconventional Source of Catalytic Converter Using Pressure Cyanide Leaching and Ionic Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. US5160711A - Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst - Google Patents [patents.google.com]
- 10. ysi.com [ysi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Platinum(II) Cyanide Complexes in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platinum(II) cyanide complexes in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of this compound complexes in aqueous solutions?
In aqueous solutions, Platinum(II) is predominantly found as the square planar tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻.[1] Under certain conditions, particularly in the presence of cationic platinum species like [Pt(CNC₂H₅)₄]²⁺, these can form multinuclear assemblies.[2]
Q2: What are the main factors influencing the stability of this compound complexes in solution?
The stability of this compound complexes is influenced by several factors:
-
Temperature: While stable at ambient temperatures, elevated temperatures can lead to degradation.[3][4][5][6][7]
-
pH: The pH of the solution can affect the protonation state of cyanide ligands and influence hydrolysis rates.[8]
-
Presence of Competing Ions: Other ions in the solution with a high affinity for Platinum(II) can potentially displace cyanide ligands, though the tetracyanoplatinate(II) complex is generally very stable.[8]
-
Light Exposure: Photodegradation can occur, particularly in the presence of photosensitizers.
-
Biological Activity: Microorganisms can degrade metal cyanide complexes.[9][10]
Q3: What are the expected degradation products of [Pt(CN)₄]²⁻ in solution?
Degradation can occur through several pathways, leading to different products:
-
Thermal Decomposition/Hydrolysis: At high temperatures, the cyanide ligand can hydrolyze to ammonia (B1221849) (NH₃) and formate (B1220265) (HCOO⁻).[1][11] The platinum complex itself can eventually decompose to precipitate platinum group metals.[3][4]
-
Photodegradation: Photooxidation can convert the cyanide ligand to cyanate (B1221674) (CNO⁻).[9]
-
Biodegradation: Microbial activity can break down the complex, utilizing it as a carbon and/or nitrogen source and producing ammonium (B1175870) and/or cyanate.[9]
Troubleshooting Guides
Problem 1: My this compound complex solution is showing unexpected changes in its UV-Vis spectrum over time.
-
Possible Cause 1: Degradation due to elevated temperature.
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Protect your solution from light by using amber vials or storing it in the dark.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: The presence of other metal ions or ligands could lead to the formation of new complexes with different spectral properties. Ensure high purity of your reagents and solvent.
-
Problem 2: I am observing a loss of cyanide concentration in my solution, but the platinum concentration remains constant.
-
Possible Cause 1: Cyanide Hydrolysis.
-
Troubleshooting Step: This is likely if the solution has been heated. The rate of cyanide hydrolysis is temperature-dependent. Consider performing your experiments at a lower temperature if possible.
-
-
Possible Cause 2: Microbial Contamination.
Problem 3: My attempts at biological degradation of the complex are showing slow or no results.
-
Possible Cause 1: Lack of essential nutrients.
-
Troubleshooting Step: The degrading microorganisms may require an additional carbon or nitrogen source to efficiently break down the cyanide complex. The addition of a growth substrate like peptone has been shown to increase degradation rates.[9]
-
-
Possible Cause 2: Incorrect pH.
-
Troubleshooting Step: The optimal pH for microbial activity is crucial. For instance, some bacteria show significantly reduced degradation at pH 10 compared to pH 8.[9] Ensure the pH of your medium is suitable for the specific microorganisms you are using.
-
Quantitative Data Summary
Table 1: Temperature Effects on Cyanide and this compound Complex Stability
| Temperature | Effect | Half-life of Cyanide Hydrolysis | Reference |
| 20°C | Very slow hydrolysis of free cyanide | 3.5 years | [1][11] |
| 100°C | Significant hydrolysis of free cyanide | 8.1 hours | [1][11] |
| 160°C | Rapid hydrolysis of free cyanide | 7 minutes | [1][11] |
| > 160°C | Decomposition of Palladium-cyanide complexes begins | - | [5][6][7] |
| > 200°C | Decomposition of Platinum-cyanide complexes begins | - | [3] |
| > 250°C | Used to precipitate platinum group metals from solution | - | [3] |
Experimental Protocols
Protocol 1: Monitoring the Reaction of a Platinum(II) Complex with Cyanide using UV-Vis Spectroscopy
This protocol is adapted from methodologies used to study the interaction between platinum complexes and cyanide.[12][13]
-
Preparation of Solutions:
-
Prepare a stock solution of your Platinum(II) complex (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).[13]
-
Prepare a stock solution of potassium cyanide (KCN) (e.g., 100 mM) in the same buffer.
-
-
Experimental Setup:
-
Data Acquisition:
-
Record a baseline spectrum of the Platinum(II) complex solution.
-
Initiate the reaction by adding a specific volume of the KCN stock solution to the cuvette (e.g., to a final concentration of 0.8 mM KCN).[13]
-
Immediately begin recording spectra over a relevant wavelength range (e.g., 220-300 nm).
-
Collect data at rapid intervals initially (e.g., every 0.65 seconds for the first 30 seconds) and then at longer intervals (e.g., every 5 minutes) to monitor the reaction to completion.[13]
-
-
Data Analysis:
-
Plot the change in absorbance at a characteristic wavelength against time.
-
Fit the kinetic data to an appropriate model (e.g., a one-phase exponential curve) to determine apparent rate constants.[13]
-
Protocol 2: Analysis of Cyanide Reaction Products by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods for analyzing the formation of tetracyanoplatinate(II).[12][13]
-
Preparation of Mobile Phase and Standards:
-
HPLC System and Conditions:
-
Use a suitable HPLC system with a UV detector.
-
Column: A C18 column is often suitable.[9]
-
Gradient:
-
-
Sample Preparation and Analysis:
-
At various time points during your experiment, withdraw aliquots of the reaction mixture.
-
If necessary, quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to the tetracyanoplatinate(II) product by comparing its retention time with that of the standard.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a calibration curve generated from the standards.
-
Visualizations
Caption: Degradation pathways of [Pt(CN)₄]²⁻.
Caption: Workflow for kinetic analysis via UV-Vis.
Caption: Workflow for HPLC analysis of products.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Solution equilibria of tetrakis(ethyisocyanide)platinum(II) with tetracyanoplatinate(II): equilibria and thermodynamics of the formation of di-, tri-, and tetraplatinum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5160711A - Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity and degradation of metal-complexed cyanide by a bacterial consortium under sulfate-reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanide Leaching Platinum Catalytic Converter Chemistry - 911Metallurgist [911metallurgist.com]
- 12. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
improving the quantum yield of Platinum(II) cyanide phosphorescence
Welcome to the Technical Support Center for Platinum(II) Cyanide Phosphorescence. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working to improve the phosphorescence quantum yield of this compound complexes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low phosphorescence quantum yield in Platinum(II) complexes?
A1: Low phosphorescence quantum yield is often due to efficient non-radiative decay pathways that compete with the desired radiative decay (phosphorescence). The two main contributors to non-radiative decay are:
-
Excited State Structural Distortion: Significant changes in the geometry of the complex upon excitation can lead to rapid heat loss instead of light emission.[1][2]
-
Thermal Accessibility of Quenching States: The presence of low-lying, thermally accessible metal-centered (³MC or d-d) excited states provides a pathway for non-radiative deactivation.[3][4][5]
Q2: How does the choice of ancillary ligands affect the quantum yield of a Pt(II) cyanide complex?
A2: Ancillary ligands play a critical role in modulating the photophysical properties of the complex. Strong-field ligands, particularly strong σ-donors, are highly effective at increasing the energy of the quenching ³MC states, thereby suppressing non-radiative decay and enhancing the quantum yield.[1][3] Examples of effective ancillary ligands include N-heterocyclic carbenes (NHCs), acyclic diaminocarbenes (ADCs), and pincer-type ligands with rigid structures.[1][2][3]
Q3: Can the solvent I use impact my quantum yield measurements?
A3: Yes, the solvent can significantly influence the phosphorescence quantum yield. Solvent polarity can affect the aggregation of Pt(II) complexes, which in turn alters their emission properties.[6][7] Some solvents may also act as quenchers. It is crucial to use high-purity, spectroscopic grade solvents and to be consistent with the solvent used for your sample and reference standard in relative quantum yield measurements.[8]
Q4: My quantum yield values are inconsistent between experiments. What could be the cause?
A4: Inconsistent quantum yield measurements can arise from several factors:
-
Concentration Effects: At high concentrations, aggregation and self-quenching can occur, leading to lower quantum yields.[9] Ensure your sample absorbance is within the linear range (typically < 0.1) for accurate measurements.
-
Oxygen Quenching: Molecular oxygen is a potent quencher of phosphorescence.[10] For accurate measurements, solutions should be thoroughly deoxygenated by methods such as purging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles.
-
Instrumental Variations: Ensure that the experimental settings on your spectrofluorometer (e.g., excitation and emission slit widths, integration time) are identical for both your sample and the standard.[11]
Q5: What is the benefit of converting a terminal cyanide ligand to an isocyanoborate?
A5: The coordination of a Lewis acid, such as a triarylborane (e.g., B(C₆F₅)₃), to the nitrogen of the cyanide ligand forms an isocyanoborate. This modification enhances the π-acidity of the ligand, making it a stronger-field ligand. This further destabilizes the quenching ³MC states, leading to a reduction in the non-radiative decay rate and a subsequent increase in the phosphorescence quantum yield.[3]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Observed phosphorescence is very weak or non-existent. | 1. Severe quenching by molecular oxygen.2. Inefficient suppression of non-radiative decay pathways.3. Solvent incompatibility or quenching. | 1. Deoxygenate your sample solution thoroughly before measurement.2. Consider redesigning the complex with stronger-field ancillary ligands or more rigid ligand scaffolds.[1][2]3. Test the solubility and photophysical properties in a range of high-purity, spectroscopic grade solvents. |
| Quantum yield decreases at higher concentrations. | 1. Aggregation-caused quenching (ACQ).2. Self-quenching due to intermolecular interactions. | 1. Perform a concentration-dependent study to identify the optimal concentration range.2. Ensure the absorbance of your solution at the excitation wavelength is low (ideally between 0.02 and 0.1) to minimize inner filter effects. |
| Emission color shifts with changes in concentration or solvent. | 1. Formation of aggregates or excimers with different emission properties. | 1. This can be a desirable property for sensing applications. To control it, carefully adjust the concentration and solvent polarity.[6][7]2. If a consistent emission color is required, consider ligands with bulky substituents to hinder aggregation. |
| Phosphorescence lifetime is shorter than expected. | 1. Presence of quenchers (e.g., oxygen, impurities).2. An efficient non-radiative decay pathway is dominant. | 1. Purify your complex and solvents meticulously. Ensure complete deoxygenation.2. Re-evaluate the ligand design to better suppress non-radiative decay, for instance, by increasing ligand rigidity.[1][2] |
Quantitative Data Summary
The following table summarizes the impact of ligand modification on the photoluminescence quantum yield (ΦPL) of a cyclometalated Platinum(II) complex.
| Complex Type | Ancillary Ligand | ΦPL | Key Finding | Reference |
| 1 | Isocyanide | < 0.09 | The starting complex has a modest quantum yield. | [3] |
| 2 | Acyclic Diaminocarbene (ADC) | 6.2x - 16.5x increase vs. 1 | Incorporating a strong σ-donor ADC ligand significantly enhances the quantum yield by reducing the non-radiative decay rate. | [3] |
| 4 | ADC-isocyanoborate | Further increase vs. 2 | Electrophilic functionalization of the terminal cyanide to an isocyanoborate further suppresses non-radiative decay, leading to an even higher quantum yield. | [3] |
Experimental Protocols
Protocol 1: Synthesis of an Acyclic Diaminocarbene (ADC) Platinum(II) Complex
This protocol is a generalized procedure based on the strategy of nucleophilic addition to a coordinated isocyanide.
-
Starting Material: Begin with a cyclometalated Platinum(II) isocyanide complex.
-
Nucleophilic Addition: Dissolve the starting complex in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere.
-
Add a stoichiometric amount of a nucleophile, such as a secondary amine (e.g., diethylamine).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or NMR spectroscopy.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting acyclic diaminocarbene (ADC) complex using column chromatography or recrystallization to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized complex using ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, and mass spectrometry.
Protocol 2: Measurement of Relative Phosphorescence Quantum Yield
This protocol outlines the comparative method for determining the phosphorescence quantum yield of a sample in solution.[11]
-
Select a Standard: Choose a well-characterized phosphorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your sample.
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same spectroscopic grade solvent. The concentrations should be adjusted to give an absorbance between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Deoxygenate Solutions: Thoroughly deoxygenate all solutions by purging with a high-purity inert gas (e.g., argon) for at least 15-20 minutes.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Emission Spectra:
-
Using a spectrofluorometer equipped with a shutter for time-gated measurements, record the phosphorescence emission spectrum for each solution.
-
Ensure that the excitation wavelength is the same as that used for the absorbance measurements.
-
Crucially, use identical instrument settings (e.g., excitation and emission slit widths) for all sample and standard measurements.[11]
-
-
Data Analysis:
-
Correct all emission spectra for the instrument's response.
-
Integrate the area under each corrected emission spectrum to obtain the integrated emission intensity.
-
For both the sample and the standard, plot the integrated emission intensity versus absorbance. . Determine the gradient of the resulting straight line for both the sample (GradX) and the standard (GradST).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
Visualizations
Caption: Workflow for synthesis, measurement, and optimization of Pt(II) cyanide complexes.
Caption: Key factors that positively and negatively affect the phosphorescence quantum yield.
References
- 1. Highly phosphorescent platinum(ii) emitters: photophysics, materials and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly phosphorescent platinum( ii ) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03766B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Improved Quantum Yields in Blue-Phosphorescent Cyclometalated Platinum(II) Complexes Supported by Acyclic Diaminocarbene and Isocyanoborate Ancillary Ligands - American Chemical Society - Figshare [acs.figshare.com]
- 5. Improved Quantum Yields in Blue-Phosphorescent Cyclometalated Platinum(II) Complexes Supported by Acyclic Diaminocarbene and Isocyanoborate Ancillary Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanido-bridged diplatinum(ii) complexes: ligand and solvent effect on aggregation and luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. Regiospecific quenching of a photoexcited platinum(II) complex at acidic and basic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
Technical Support Center: Enhancing Thermal Stability of Platinum(II) Cyanide Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to enhance the thermal stability of Platinum(II) cyanide compounds. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of this compound compounds?
A1: The thermal stability of this compound compounds is primarily influenced by two main factors:
-
Coordination Environment: The geometry and coordination number of the platinum ion play a crucial role. Square planar [Pt(CN)4]2- is a common and relatively stable building block.
-
Crystal Packing and Intermolecular Interactions: The way the this compound units are arranged in the solid state significantly impacts their thermal stability. Strong intermolecular forces and efficient crystal packing can lead to higher decomposition temperatures.
Q2: What are the main strategies to enhance the thermal stability of these compounds?
A2: The key strategies to improve the thermal stability of this compound compounds involve:
-
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs): Incorporating the [Pt(CN)4]2- anion into a rigid, extended network, such as a Hofmann-type clathrate or a Metal-Organic Framework (MOF), is a highly effective method. This strategy restricts the thermal motion of the individual complex units, thereby increasing the overall stability of the material.
-
Crystal Engineering: This approach involves the rational design of crystal structures to maximize stabilizing interactions. By selecting appropriate counterions or ancillary ligands, it is possible to control the packing of the this compound units and introduce strong intermolecular forces like hydrogen bonding or π-π stacking, which enhance thermal robustness.
-
Ancillary Ligand Modification: The choice of other ligands in the coordination sphere of the platinum ion can influence thermal stability. While less common for simple cyanide complexes, in mixed-ligand systems, the properties of the ancillary ligands can affect the overall stability of the compound.
Q3: How can I assess the thermal stability of my this compound compounds?
A3: The most common and effective technique for assessing thermal stability is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature. The temperature at which a significant weight loss occurs is known as the decomposition temperature (Td), which is a direct indicator of the compound's thermal stability. Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) can be performed concurrently to identify whether the decomposition process is exothermic or endothermic.
Troubleshooting Guides
Problem 1: My this compound compound decomposes at a lower temperature than expected.
-
Possible Cause 1: Amorphous or Poorly Crystalline Material. Amorphous materials generally have lower thermal stability compared to their crystalline counterparts due to less efficient packing and weaker intermolecular forces.
-
Troubleshooting Tip: Ensure your synthesis and purification methods promote the formation of a highly crystalline product. Techniques such as slow evaporation, vapor diffusion, or layering of reactants can improve crystallinity. Characterize your material using Powder X-ray Diffraction (PXRD) to confirm its crystallinity.
-
-
Possible Cause 2: Presence of Solvent Molecules in the Crystal Lattice. Coordinated or guest solvent molecules, such as water or organic solvents, can lower the decomposition temperature as they are typically lost at lower temperatures, which can disrupt the crystal lattice.
-
Troubleshooting Tip: Check for the presence of solvent molecules using techniques like TGA (which will show an initial weight loss at lower temperatures), elemental analysis, or single-crystal X-ray diffraction. If solvents are present, you may be able to remove them by heating under vacuum, if the compound is stable enough.
-
Problem 2: I am trying to synthesize a Hofmann-type clathrate with [Pt(CN)4]2- to enhance thermal stability, but I am getting an amorphous precipitate.
-
Possible Cause 1: Reaction Conditions are Too Fast. Rapid precipitation often leads to amorphous materials. The formation of well-ordered coordination polymers requires slow and controlled crystal growth.
-
Troubleshooting Tip: Employ slow diffusion techniques. A common method is to layer a solution of the metal salt (e.g., Fe(II), Ni(II), Co(II)) on top of a solution of K2[Pt(CN)4] with a buffer layer of a solvent mixture in between. This allows for slow diffusion of the reactants and promotes the growth of single crystals.
-
-
Possible Cause 2: Incorrect Stoichiometry or Concentration. The ratio of the metal salt to the tetracyanoplatinate(II) and the concentration of the solutions are critical for the successful synthesis of the desired coordination polymer.
-
Troubleshooting Tip: Carefully control the stoichiometry of your reactants. Experiment with different concentrations to find the optimal conditions for crystal growth.
-
Quantitative Data Presentation
The following table summarizes the thermal decomposition data for a simple this compound salt and more stable Hofmann-type clathrates containing the [Pt(CN)4]2- anion, demonstrating the effectiveness of forming coordination polymers in enhancing thermal stability.
| Compound | General Formula | Decomposition Temperature (Td) (°C) | Analytical Method |
| Potassium Tetracyanoplatinate(II) | K2[Pt(CN)4] | ~300 - 400 | TGA |
| Cobalt(II)-Platinum(II) Cyanide Clathrate | Co(pyz)[Pt(CN)4] (pyz = pyrazine) | ~350 - 450[1] | TGA |
| Nickel(II)-Platinum(II) Cyanide Clathrate | Ni(pyz)[Pt(CN)4] (pyz = pyrazine) | ~350 - 450[1] | TGA |
| Iron(II)-Platinum(II) Cyanide Clathrate | [FePt(CN)4(H2O)2]·1.33CH3OH | Not explicitly stated, but stable framework | Synthesis Report |
| Cobalt(II)-Platinum(II) Cyanide MOF | [CoIIPtII(CN)4]∞ | ~400 | TGA/DTA |
| Nickel(II)-Platinum(II) Cyanide MOF | [NiIIPtII(CN)4]∞ | ~500 | TGA/DTA |
Experimental Protocols
1. Synthesis of Potassium Tetracyanoplatinate(II) (K2[Pt(CN)4])
This protocol describes a common method for preparing the baseline this compound compound.
-
Materials: Potassium hexachloroplatinate(IV) (K2[PtCl6]), Potassium cyanide (KCN), distilled water.
-
Procedure:
-
Dissolve K2[PtCl6] in a minimal amount of hot distilled water.
-
In a separate beaker, dissolve a stoichiometric excess of KCN in distilled water.
-
Slowly add the KCN solution to the hot K2[PtCl6] solution with constant stirring. The reaction is exothermic and should be performed in a well-ventilated fume hood due to the evolution of cyanogen (B1215507) gas.
-
Continue stirring and heating the mixture until the solution becomes colorless.
-
Filter the hot solution to remove any impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the colorless crystals of K2[Pt(CN)4] by filtration, wash with a small amount of cold water, and dry in a desiccator.
-
-
Characterization: The product can be characterized by infrared spectroscopy (strong C≡N stretching vibration around 2130 cm⁻¹) and elemental analysis.
2. Synthesis of a Hofmann-type Clathrate: {[FePt(CN)4(H2O)2]·1.33CH3OH}n
This protocol, adapted from a literature procedure, illustrates the synthesis of a 3D coordination polymer with enhanced thermal stability.[2]
-
Materials: Potassium tetracyanoplatinate(II) (K2[Pt(CN)4]), Iron(II) p-toluenesulfonate hexahydrate (Fe(OTs)2·6H2O), methanol (B129727), distilled water.
-
Procedure (Slow Diffusion Method):
-
Prepare three separate solutions in a narrow glass tube (e.g., a test tube):
-
Bottom Layer: Dissolve K2[Pt(CN)4] (0.02 mmol) in 0.5 mL of distilled water.
-
Middle Layer: Carefully layer 1.5 mL of a 1:1 mixture of water and methanol on top of the bottom layer, minimizing mixing.
-
Top Layer: Dissolve Fe(OTs)2·6H2O (0.02 mmol) in 0.5 mL of methanol and carefully layer it on top of the middle layer.
-
-
Seal the tube and allow it to stand undisturbed at room temperature.
-
Colorless crystals of {[FePt(CN)4(H2O)2]·1.33CH3OH}n will grow in the middle layer over a period of two weeks.[2]
-
Carefully collect the crystals and store them in the mother liquor until analysis.
-
-
Characterization: The product should be characterized by single-crystal X-ray diffraction to confirm the structure and thermogravimetric analysis (TGA) to determine its thermal stability.
Visualizations
Below are diagrams illustrating key concepts and workflows related to enhancing the thermal stability of this compound compounds.
Caption: Relationship between strategies and outcomes for thermal stability enhancement.
Caption: Experimental workflow for comparing thermal stability.
References
troubleshooting low yields in Platinum(II) cyanide coordination reactions
Welcome to the Technical Support Center for Platinum(II) Cyanide Coordination Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of this compound complexes, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Consistently Low or No Yield of the Desired this compound Complex
Question: My reaction to synthesize a this compound complex is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low yields in this compound coordination reactions can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here is a systematic guide to troubleshooting this issue:
Troubleshooting Steps:
-
Precursor Quality and Purity:
-
Platinum(II) Source: Ensure the platinum(II) precursor (e.g., K₂[PtCl₄]) is of high purity. Contamination with other metals can interfere with the coordination reaction.
-
Cyanide Source: Use a high-purity cyanide salt (e.g., KCN, NaCN). The presence of impurities can lead to side reactions.
-
Ligands: If you are using other ligands in your complex, verify their purity. Impurities in ligands can compete for coordination sites on the platinum center.
-
-
Reaction Conditions:
-
Temperature Control: Temperature is a critical factor. High temperatures can lead to the hydrolysis of cyanide ions in aqueous solutions, forming formate (B1220265) and ammonia, which are less effective for the desired reaction.[1][2][3] This decomposition of cyanide is significant above 100°C.[1][2][3]
-
Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents potential oxidation of the platinum(II) center or reaction with atmospheric carbon dioxide, which can affect the pH of the solution.
-
pH of the Reaction Mixture: The pH of the solution can influence the stability of the cyanide ion and the platinum complex. Maintaining the appropriate pH is crucial for optimal reaction conditions.
-
-
Stoichiometry and Reagent Addition:
-
Molar Ratios: Carefully check the stoichiometry of your reactants. An excess or deficit of the cyanide source or other ligands can lead to the formation of undesired complexes or incomplete reaction.
-
Order of Addition: The order in which you add your reagents can be important. In some cases, slow, dropwise addition of one reagent to another with vigorous stirring is necessary to prevent localized high concentrations and side product formation.
-
-
Solvent Selection:
-
Solvent Purity: Always use dry, degassed solvents of high purity. Water content can be particularly problematic due to cyanide hydrolysis.
-
Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and the stability of the transition state, thereby affecting the reaction rate and yield. The choice of solvent should be optimized for the specific complex being synthesized.
-
Issue 2: Difficulty in Isolating and Purifying the Product
Question: I believe my reaction is working, but I am struggling to isolate and purify the this compound complex, leading to low recovered yields. What can I do?
Answer: The isolation and purification steps are critical for obtaining a high yield of a pure product. Here are some common challenges and solutions:
Troubleshooting Purification:
-
Crystallization Issues: If your product is a solid, inducing crystallization can be challenging.
-
Solvent System: Experiment with different solvent systems for recrystallization. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Techniques to Induce Crystallization:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution.
-
Vapor Diffusion: Place a vial containing your dissolved compound inside a larger sealed container with a more volatile solvent in which your compound is insoluble. The slow diffusion of the anti-solvent vapor can induce crystallization.[4]
-
Seeding: Introduce a seed crystal of the desired compound into a supersaturated solution to initiate crystallization.[4]
-
-
-
Product Solubility: If your product is highly soluble in the reaction solvent, isolation by precipitation can be difficult. Consider changing the solvent to one in which the product is less soluble.
-
Presence of Impurities: Impurities can sometimes inhibit crystallization or co-precipitate with your product.
-
Washing: Ensure you are washing the isolated solid with an appropriate solvent that dissolves impurities but not your product.
-
Chromatography: For some complexes, column chromatography may be a suitable purification method.
-
Quantitative Data
Table 1: Effect of Temperature on the Half-Life of Aqueous Cyanide
High temperatures can significantly accelerate the hydrolysis of cyanide, reducing its availability for the coordination reaction. This is a critical factor to control for maximizing yield.[1][2]
| Temperature (°C) | Half-Life of Cyanide |
| 20 | 3.5 years |
| 100 | 8.1 hours |
| 160 | 7 minutes |
Data sourced from studies on cyanide hydrolysis in aqueous solutions.[1][2]
Experimental Protocols
Key Experiment: Synthesis of Potassium Tetracyanoplatinate(II) Trihydrate (K₂[Pt(CN)₄]·3H₂O)
This protocol describes a high-yield pressure cyanidation method.[5]
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆) solution
-
Ascorbic acid solution
-
Potassium hydroxide (B78521) (KOH) solution
-
Potassium cyanide (KCN) solid
-
Distilled water
-
Autoclave
Procedure:
-
Reduction of Pt(IV) to Pt(II):
-
To the H₂PtCl₆ solution, add an ascorbic acid solution to reduce the platinum from Pt(IV) to Pt(II), forming H₂PtCl₄.
-
-
Formation of Platinum Hydroxide:
-
Slowly add a KOH solution to the H₂PtCl₄ solution with stirring. This will precipitate platinum hydroxide. Continue stirring for 5 minutes to ensure complete precipitation.
-
-
Pressure Cyanidation:
-
To the suspension of platinum hydroxide, add solid KCN.
-
Dilute the suspension with distilled water and transfer it to an autoclave.
-
Pressurize the autoclave with air to 2.0 MPa.
-
Heat the mixture to 110°C while stirring (e.g., 400 r/min).
-
Maintain these conditions for 2 hours.
-
-
Isolation of the Product:
-
Allow the autoclave to cool naturally for 1 hour.
-
Filter the hot solution.
-
Allow the filtrate to cool naturally. The product, K₂[Pt(CN)₄]·3H₂O, will crystallize out.
-
This method has been reported to achieve a yield of over 96%.[5]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yields
A logical workflow for troubleshooting low yields.
Diagram 2: Experimental Workflow for High-Yield K₂[Pt(CN)₄]·3H₂O Synthesis
A step-by-step workflow for the synthesis of K₂[Pt(CN)₄]·3H₂O.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Cyanide Leaching Platinum Catalytic Converter Chemistry - 911Metallurgist [911metallurgist.com]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. CN105967206A - Method for preparing potassium tetracyanoplatinate (II) trihydrate by pressure cyanidation - Google Patents [patents.google.com]
methods for preventing isomerization in Platinum(II) cyanide complexes
Welcome to the Technical Support Center for Platinum(II) Cyanide Complexes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and troubleshooting isomerization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of square planar Platinum(II) complexes?
A: Isomerization refers to the process where a molecule is transformed into an isomer with a different spatial arrangement of its atoms. For square planar Platinum(II) complexes, the most common type is geometric (cis-trans) isomerization.[1] In a cis isomer, two identical ligands are positioned adjacent to each other (at a 90° angle), while in the trans isomer, they are positioned directly across from each other (at a 180° angle).[1] This structural difference is critical, as it can dramatically alter the complex's chemical reactivity and biological activity. For example, cis-diamminedichloroplatinum(II) (cisplatin) is a potent anticancer drug, whereas its trans isomer is inactive and toxic.[1][2]
Q2: Why is it crucial to prevent the isomerization of my this compound complexes?
A: Preventing unintended isomerization is essential for several reasons:
-
Biological Activity: The therapeutic efficacy of platinum-based drugs is often exclusive to a single isomer. The formation of the wrong isomer can lead to a loss of activity or an increase in toxicity.[1][2]
-
Reproducibility: Uncontrolled isomerization leads to inconsistent experimental results, making it difficult to obtain reliable data on reactivity, kinetics, or biological effects.[3]
-
Product Purity: For drug development and materials science applications, achieving and maintaining isomeric purity is a critical quality attribute.
Q3: What are the primary factors that can induce isomerization in Pt(II) complexes?
A: Isomerization in square planar Pt(II) complexes is primarily induced by three main factors:
-
Light (Photochemical Isomerization): Exposure to light, particularly UV or visible light, can catalyze cis-trans isomerization.[4][5][6] This process is often rapid and can be used synthetically to produce isomers that are difficult to obtain through thermal methods.[4]
-
Heat (Thermal Isomerization): Elevating the temperature can provide the necessary activation energy for isomerization to occur.[2] However, high temperatures can also lead to the decomposition of the complex or the cyanide ligands through hydrolysis, especially in aqueous solutions.[7][8][9]
-
Solvent and Chemical Environment: The choice of solvent can significantly influence the rate of spontaneous isomerization.[10] Polar solvents can facilitate isomerization, and the presence of catalytic amounts of other ligands or nucleophiles can also promote the process through associative mechanisms.[10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: The desired cis-isomer of my Pt(II) complex converts to the trans-isomer during synthesis or workup.
| Potential Cause | Troubleshooting & Optimization |
| Photochemical Isomerization | Perform all reactions and manipulations in the dark or under red light to prevent light-induced isomerization.[4][5] Wrap reaction flasks and storage vials in aluminum foil. |
| High Reaction Temperature | Run the reaction at the lowest effective temperature. If heat is required, carefully control the temperature and duration. Consider alternative synthetic routes that proceed at room temperature.[2] |
| Inappropriate Solvent | The rate of isomerization is highly sensitive to the solvent.[10] For uncatalyzed reactions, isomerization rates can decrease by orders of magnitude when switching from a polar solvent like methanol (B129727) to a less polar one.[10] If possible, choose a non-polar, aprotic solvent. |
| Presence of Catalytic Impurities | Ensure all reagents and solvents are pure. The presence of free ligands (e.g., excess phosphines) can catalyze isomerization through a five-coordinate intermediate.[12] |
Issue 2: NMR analysis shows a mixture of isomers, but I targeted a single isomer.
| Potential Cause | Troubleshooting & Optimization |
| Equilibrium Mixture | In some solvent systems, the cis and trans isomers may exist in equilibrium. The E/Z ratio can be influenced by the solvent and the electronic properties of the ligands.[5] |
| Slow Isomerization in Solution | Isomerization may be occurring slowly in the NMR tube, especially if the sample is exposed to light over a prolonged period during analysis.[5][6] Acquire spectra promptly after sample preparation. |
| Synthetic Pathway | The synthesis method may not be stereospecific. The "trans effect" dictates the stereochemical outcome of ligand substitution reactions.[11] Review your synthetic strategy to ensure it favors the formation of the desired isomer. (See Experimental Protocols Section). |
Issue 3: The Pt(II) cyanide complex appears to be decomposing over time.
| Potential Cause | Troubleshooting & Optimization |
| Cyanide Hydrolysis | At elevated temperatures (above 100°C), cyanide ligands can undergo hydrolysis, leading to complex decomposition.[7][8] This is a significant concern in high-temperature aqueous leaching processes.[9] Avoid prolonged heating in aqueous solutions. |
| Solvolysis | The solvent may be reacting with the complex, displacing a ligand. The rates of solvolysis can be much greater than isomerization rates and are influenced by the choice of solvent.[10] Store complexes in a stable, non-reactive solvent or as a solid. |
| Reductive Elimination or Oxidation | Although Pt(II) is generally stable, the overall complex stability can be influenced by the full ligand set. Ensure an inert atmosphere (e.g., nitrogen or argon) is used if working with air-sensitive ancillary ligands. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Synthesizing an Isomerically Pure cis-Pt(II) Complex
This protocol is based on the well-established synthesis of cisplatin, which leverages the trans effect to control stereochemistry.[13][14][15]
-
Starting Material: Begin with potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
-
Introduction of the First Ligand: React K₂[PtCl₄] with a ligand that has a strong trans effect, such as an iodide ion (from KI). This forms [PtI₄]²⁻.[14]
-
First Substitution: React the intermediate with your desired amine or other non-cyanide ligand (L). The strong trans effect of the iodide ligands will be greater than that of the newly added ligand L.
-
Second Substitution: Add a second equivalent of ligand L. Because the trans effect of I⁻ is greater than L, the second L will substitute an iodide trans to another iodide, resulting in a cis arrangement of the two L ligands.
-
Final Ligand Exchange: React the resulting cis-[PtL₂I₂] with a silver salt (e.g., AgNO₃) to precipitate AgI and form the aqua complex cis-[PtL₂(H₂O)₂]²⁺.
-
Cyanide Introduction: Finally, react the aqua complex with two equivalents of a cyanide salt (e.g., KCN) to form the final product, cis-[PtL₂(CN)₂].
-
Purification: Recrystallize the final product from a suitable solvent under dark conditions to ensure high isomeric purity.[13]
Protocol 2: Monitoring Isomerization Kinetics using ¹H NMR Spectroscopy
This method allows for the quantitative analysis of isomer ratios over time.[5][6]
-
Sample Preparation: Prepare a solution of the Pt(II) complex with a known initial concentration in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) directly in an NMR tube.
-
Initial Spectrum: Immediately acquire a ¹H NMR spectrum to establish the initial isomer ratio (t=0).
-
Induce Isomerization (Optional): If studying photoisomerization, irradiate the NMR tube with a light source of a specific wavelength (e.g., 351 nm UVA light) for controlled time intervals.[5] For thermal isomerization, place the sample in a temperature-controlled bath.
-
Time-Resolved Spectroscopy: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis: Identify distinct, well-resolved signals corresponding to each isomer. The ratio of the isomers can be determined by integrating these respective signals.[6]
-
Kinetic Analysis: Plot the concentration or percentage of one isomer versus time. The data can be fitted to appropriate kinetic models (e.g., first-order kinetics) to determine the rate constants (k) for the isomerization process.[5]
Quantitative Data Summary
The following table summarizes kinetic data for the photo-isomerization of specific alkenyl Pt(II) complexes, demonstrating the quantifiable nature of these processes.
| Complex | Wavelength (λ) | Rate Constant k₁ (E→Z) | Rate Constant k₋₁ (Z→E) | Equilibrium Constant (K) | Reference |
| (E)-2a | 351 nm | 1.12 (±0.06) x 10⁻³ s⁻¹ | 0.68 (±0.03) x 10⁻³ s⁻¹ | 1.66 ± 0.08 | [5] |
| (E)-2b | 351 nm | 1.37 (±0.07) x 10⁻³ s⁻¹ | 0.83 (±0.04) x 10⁻³ s⁻¹ | 1.66 ± 0.08 | [5] |
| (E)-2a: [PtCl(–CH=CHC₆H₅)(tmeda)]; (E)-2b: [PtCl(–CH=CH-p-MeO-C₆H₄)(tmeda)] |
Visualizations
Logical Workflow for Troubleshooting Isomerization
Caption: Troubleshooting workflow for identifying and preventing isomerization.
Associative Mechanism of Isomerization/Substitution
Caption: Associative mechanism for ligand substitution in Pt(II) complexes.
Synthetic Strategy Using the Trans Effect
Caption: Synthesis strategy for cis- vs. trans-platin based on the trans effect.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of trans-platinum(II) complexes by photochemical isomerization - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Photo-isomerisation of alkenyl complexes of platinum( ii ): structural, spectroscopic, kinetic and computational investigations - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT32354D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. US5160711A - Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Platinum(II) and Gold(I) Cyanide Complexes for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, photophysical properties, biological activity, and catalytic applications of Platinum(II) and Gold(I) cyanide complexes, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of Platinum(II) and Gold(I) cyanide complexes, offering valuable insights for researchers, scientists, and professionals involved in drug development and materials science. By presenting a side-by-side analysis of their key characteristics, this document aims to facilitate informed decisions in the selection and application of these fascinating coordination compounds.
Synthesis and Structural Characteristics
The synthesis of Platinum(II) and Gold(I) cyanide complexes typically involves the reaction of a suitable metal precursor with a cyanide source. While both form stable complexes, their coordination geometries and structural motifs can differ significantly, influencing their subsequent properties and applications.
Platinum(II) cyanide complexes , most notably the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, adopt a square planar geometry. These complexes can be synthesized through various methods, including the reaction of potassium hexachloroplatinate(IV) with a reducing agent and subsequent cyanidation.
Gold(I) cyanide complexes , with the dicyanoaurate(I) anion, [Au(CN)₂]⁻, being the most prominent example, exhibit a linear geometry. The synthesis of these complexes can be achieved by dissolving metallic gold in an alkaline cyanide solution in the presence of an oxidizing agent, or by the anodic dissolution of gold in a potassium cyanide solution.
| Property | This compound Complex ([Pt(CN)₄]²⁻) | Gold(I) Cyanide Complex ([Au(CN)₂]⁻) |
| Typical Geometry | Square Planar | Linear |
| Synthesis Precursor | K₂[PtCl₆], H₂[PtCl₆] | Metallic Gold, Gold(III) salts |
| Common Counterion | K⁺, Na⁺ | K⁺, Na⁺ |
| Notable Structural Feature | Can form stacked structures (e.g., Krogmann's salt) | Aurophilic (Au-Au) interactions can lead to oligomerization |
Photophysical Properties
Both Platinum(II) and Gold(I) cyanide complexes can exhibit interesting photophysical properties, including luminescence, which makes them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as sensors.
This compound complexes are well-known for their phosphorescence. Bimetallic cyanido-bridged cyclometalated Pt(II) complexes, for instance, are intensely phosphorescent at room temperature with high quantum yields. The emission properties of these complexes can be tuned by modifying the ligands and are sensitive to the surrounding environment, showing shifts in emission from green to near-infrared depending on concentration, temperature, and solvent polarity.
Gold(I) cyanide complexes also display luminescence, often influenced by aurophilic interactions. While simple aurocyanide may not be strongly luminescent in solution, incorporation into larger structures or aggregation can enhance its emissive properties.
| Photophysical Property | This compound Complexes | Gold(I) Cyanide Complexes |
| Luminescence Type | Phosphorescence | Phosphorescence/Fluorescence |
| Quantum Yield (Φ) | Up to 0.73 in solution and 0.62 in the solid state for some bimetallic complexes | Generally lower than Pt(II) complexes, highly dependent on aggregation |
| Emission Color | Tunable from blue to near-IR | Typically in the blue-green region |
| Key Influencing Factor | Ligand structure, solvent polarity, aggregation | Aurophilic interactions, aggregation |
Biological Activity and Cytotoxicity
The biological activities of Platinum(II) and Gold(I) cyanide complexes are of significant interest, particularly in the context of anticancer drug development and toxicology.
Platinum(II) complexes have been investigated for their potential as cyanide antidotes, where they are thought to bind to the cyanide anion. Some platinum complexes have also shown potent antiproliferative activity in cancer cell lines, inducing apoptosis. The cytotoxicity of platinum complexes is a well-established area of research, with cisplatin (B142131) being a widely used chemotherapy drug.
Gold(I) cyanide (aurocyanide) is a known metabolite of gold-based anti-rheumatic drugs. More recently, novel gold(III) cyanide complexes have been shown to induce endoplasmic reticulum stress, proteasome inhibition, and cell death in cancer cells, suggesting a targeted mechanism of action. Gold(I) complexes have also been shown to induce apoptosis in leukemia cells through a ROS-induced mitochondrial pathway.
| Biological Property | This compound Complexes | Gold(I) Cyanide Complexes |
| Anticancer Activity | Investigated, some show potent cytotoxicity | Investigated, some show selective cytotoxicity and overcome drug resistance |
| Mechanism of Action | Induction of apoptosis | Induction of ER stress, proteasome inhibition, ROS-induced mitochondrial apoptosis |
| Other Biological Roles | Potential as cyanide antidotes | Metabolite of anti-rheumatic drugs |
Table of IC₅₀ Values (µM) for Selected Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Platinum Nanoparticles | HeLa | 53.74 | |
| DU-145 | 75.07 | ||
| Cisplatin (reference) | A431 | 0.19 | |
| 2008 | 0.78 | ||
| Gold(I) Complex 1 | HTB-26 (Breast Cancer) | 10-50 | |
| PC-3 (Pancreatic Cancer) | 10-50 | ||
| HepG2 (Hepatocellular Carcinoma) | 10-50 | ||
| Gold(I) Complex 2 | HCT116 (Colon Cancer) | 0.34 |
Catalytic Applications
Both platinum and gold complexes are known to be effective catalysts in a variety of organic transformations. Their catalytic activity is often attributed to their ability to activate unsaturated bonds.
Platinum(II) catalysts are utilized in reactions such as the oxidation of carbon monoxide (CO). The mechanism often involves the adsorption of CO and O₂ onto the platinum surface, followed by their reaction to form CO₂. The turnover frequency (TOF) for CO oxidation on platinum nanoparticles can vary with particle size.
Gold(I) catalysts are particularly effective in the hydroamination of alkynes and allenes, where they activate the C-C multiple bond for nucleophilic attack by an amine. The catalytic activity of gold complexes is a rapidly growing field of research.
| Catalytic Application | This compound Complexes | Gold(I) Cyanide Complexes |
| Key Reactions | CO oxidation | Hydroamination of alkynes and allenes |
| Turnover Frequency (TOF) | Dependent on particle size and reaction conditions | Varies with substrate and reaction conditions |
| Mechanism | Often involves surface adsorption and reaction (Langmuir-Hinshelwood or Mars-van Krevelen) | Typically involves π-activation of unsaturated bonds |
Experimental Protocols
Synthesis of Potassium Tetracyanoplatinate(II) Trihydrate (K₂[Pt(CN)₄]·3H₂O)
This protocol describes a method for preparing potassium tetracyanoplatinate(II) trihydrate via pressure cyanidation.
Materials:
-
H₂[PtCl₆] solution
-
Ascorbic acid solution
-
Potassium hydroxide (B78521) (KOH) solution
-
Potassium cyanide (KCN) solid
-
Autoclave
Procedure:
-
Reduce the H₂[PtCl₆] solution to H₂[PtCl₄] by adding an ascorbic acid solution.
-
Add potassium hydroxide solution to the H₂[PtCl₄] solution to precipitate platinum hydroxide.
-
Transfer the resulting platinum hydroxide suspension to an autoclave.
-
Add solid KCN to the suspension.
-
Pressurize the autoclave with air and heat to carry out the cyanidation reaction for 2 hours at a constant temperature and pressure.
-
Allow the autoclave to cool naturally for 1 hour.
-
Filter the hot solution.
-
Allow the filtrate to cool naturally to crystallize the needle-like K₂[Pt(CN)₄]·3H₂O product.
Synthesis of Potassium Dicyanoaurate(I) (K[Au(CN)₂])
This protocol outlines a method for the direct synthesis of potassium aurocyanide by controlling the electrochemical potential.
Materials:
-
Gold powder
-
30% Hydrogen peroxide (H₂O₂) aqueous solution
-
40% Potassium cyanide (KCN) aqueous solution
-
Reaction vessel with a stirrer
-
Saturated calomel (B162337) electrode, gold electrode, and potentiometer
Procedure:
-
Add 1000g of gold powder and 2000mL of pure water to the reaction vessel.
-
Heat the mixture to 60°C with stirring.
-
Monitor the gold potential during the reaction using the electrode setup.
-
Add the 30% H₂O₂ solution at a rate of 2-40 mL/min and the 40% KCN solution at a rate of 10-20 mL/min.
-
Control the addition rates to maintain the gold potential between -600 and -700 mV. Add more KCN if the potential is high and more H₂O₂ if the potential is low.
-
Add a total of 1.1 times the theoretical amount of KCN.
-
Continue stirring after the addition is complete to ensure the reaction goes to completion.
-
Filter the resulting mother liquor while hot.
-
Cool the filtrate to crystallize the K[Au(CN)₂].
-
Centrifuge, wash, and dry the crystals to obtain the final product.
Cytotoxicity Evaluation by MTT Assay
This is a general protocol for determining the cytotoxicity of metal complexes using the MTT assay.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Culture medium
-
Metal complex stock solution
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the metal complex in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the complex. Include a vehicle control (medium with the solvent used to dissolve the complex).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of metal complexes using the MTT assay.
Generalized Signaling Pathway for Metal Complex-Induced Apoptosis
Caption: A simplified signaling pathway for apoptosis induced by metal complexes.
Platinum(II) cyanide vs other platinum precursors for nanoparticle synthesis
A Comparative Guide to Platinum Precursors for Nanoparticle Synthesis: Platinum(II) Cyanide vs. Other Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of platinum nanoparticles with controlled size, shape, and surface properties is paramount for their application in catalysis, nanomedicine, and electronics. The choice of the platinum precursor is a critical factor that significantly influences the final characteristics of the nanoparticles. This guide provides a comprehensive comparison of this compound (Pt(CN)₂) with other widely used platinum precursors, namely hexachloroplatinic acid (H₂PtCl₆) and platinum(II) acetylacetonate (B107027) (Pt(acac)₂), for the synthesis of platinum nanoparticles. While experimental data on the use of this compound is limited in publicly available literature, this guide will also offer a theoretical perspective on its potential advantages and disadvantages based on chemical principles.
Executive Summary
This guide offers a detailed comparison of platinum precursors for nanoparticle synthesis, focusing on key performance indicators such as particle size, morphology, and catalytic activity. While hexachloroplatinic acid (H₂PtCl₆) is the most common and well-documented precursor, platinum(II) acetylacetonate (Pt(acac)₂) offers an alternative for syntheses in organic media. This compound (Pt(CN)₂) remains a less explored precursor, with its potential lying in the unique coordination chemistry of the cyanide ligand.
Performance Comparison of Platinum Precursors
The selection of a platinum precursor has a direct impact on the nucleation and growth kinetics of nanoparticles, thereby influencing their final physical and chemical properties.
| Precursor | Common Solvents | Typical Reducing Agents | Resulting Nanoparticle Characteristics | Key Advantages | Key Disadvantages |
| This compound (Pt(CN)₂) (Theoretical) | Aqueous/Organic | Strong reducing agents likely required (e.g., NaBH₄) | Potentially small, well-defined nanoparticles due to strong Pt-CN bond influencing nucleation. | The strong platinum-carbon bond could offer unique control over nucleation and growth, potentially leading to monodisperse nanoparticles. | Highly toxic precursor. The stability of the Pt(CN)₄²⁻ complex might necessitate harsh reduction conditions. Lack of established protocols. |
| Hexachloroplatinic Acid (H₂PtCl₆) | Aqueous, Alcohols | Sodium borohydride, Citrate (B86180), Ethylene glycol, Hydrogen gas[1] | Spherical, cubic, and other morphologies with sizes ranging from a few to tens of nanometers are achievable.[2] | Highly soluble in water, versatile, and widely studied, leading to a vast body of literature and established protocols.[3] | The presence of chloride ions can influence the final nanoparticle properties and may require removal for certain applications. |
| **Platinum(II) Acetylacetonate (Pt(acac)₂) ** | Organic solvents (e.g., oleylamine, benzyl (B1604629) ether) | Thermal decomposition, Oleylamine, Hydrazine | Typically produces monodisperse nanoparticles with good control over size and shape in organic media.[4] | Chloride-free precursor, suitable for syntheses where chloride ions are undesirable. Good solubility in organic solvents.[4] | Requires higher temperatures for reduction compared to H₂PtCl₆. Less soluble in aqueous solutions. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of platinum nanoparticles. Below are representative protocols for the commonly used precursors.
Synthesis of Platinum Nanoparticles using Hexachloroplatinic Acid (H₂PtCl₆)
This protocol describes a typical chemical reduction method in an aqueous solution.
Materials:
-
Hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of H₂PtCl₆.
-
Prepare a 1% aqueous solution of sodium citrate.
-
In a flask, bring 50 mL of the H₂PtCl₆ solution to a boil while stirring.
-
Rapidly add 5 mL of the sodium citrate solution to the boiling H₂PtCl₆ solution.
-
The solution will undergo a series of color changes, from pale yellow to gray and finally to a stable dark brownish-black, indicating the formation of platinum nanoparticles.
-
Continue boiling and stirring for 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
Synthesis of Platinum Nanoparticles using Platinum(II) Acetylacetonate (Pt(acac)₂)
This protocol outlines a common method for synthesizing platinum nanoparticles in an organic solvent.
Materials:
-
Platinum(II) acetylacetonate (Pt(acac)₂)
-
Oleylamine
-
Benzyl ether
Procedure:
-
In a three-neck flask, combine 0.1 mmol of Pt(acac)₂, 10 mL of oleylamine, and 10 mL of benzyl ether.
-
Heat the mixture to 120 °C under a nitrogen atmosphere with constant stirring for 30 minutes to form a clear solution.
-
Increase the temperature to 200 °C and maintain it for 1 hour. The solution will turn dark, indicating the formation of platinum nanoparticles.
-
Cool the reaction mixture to room temperature.
-
Add ethanol (B145695) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles and wash them with ethanol several times to remove any unreacted reagents.
-
Redisperse the purified nanoparticles in a nonpolar solvent like hexane (B92381) or toluene.
Reaction Pathways and Mechanisms
The formation of nanoparticles from molecular precursors involves complex chemical transformations. The diagrams below illustrate the proposed pathways for the reduction of H₂PtCl₆ and Pt(acac)₂.
Caption: Proposed reduction pathway for H₂PtCl₆.
Caption: Proposed reduction pathway for Pt(acac)₂.
Experimental Workflow
A generalized workflow for the synthesis and characterization of platinum nanoparticles is presented below.
Caption: General experimental workflow for nanoparticle synthesis.
Conclusion
The choice of platinum precursor is a critical parameter in the synthesis of platinum nanoparticles, with each precursor offering distinct advantages and disadvantages. Hexachloroplatinic acid remains the most versatile and widely used precursor due to its high reactivity and solubility in aqueous media. Platinum(II) acetylacetonate is a valuable alternative for syntheses in organic solvents, particularly when chloride ions need to be avoided.
While experimental data for this compound as a precursor is scarce, its unique chemical properties suggest that it could offer a novel route to synthesizing highly monodisperse nanoparticles. The strong coordination of the cyanide ligand to the platinum center could provide a slower, more controlled reduction process, leading to better control over the nucleation and growth stages. However, the high toxicity of cyanide compounds necessitates stringent safety precautions and may limit its practical applications. Further research into the use of this compound and other less common precursors is warranted to explore new synthetic pathways and to tailor the properties of platinum nanoparticles for specific advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apjee-my.weebly.com [apjee-my.weebly.com]
- 4. Role of different platinum precursors on the formation and reaction mechanism of FePt nanoparticles and their electrocatalytic performance towards methanol oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
validation of Platinum(II) cyanide as a cyanide scavenging agent.
A Comparative Guide to the Efficacy and Mechanism of Platinum-Based Cyanide Antidotes
For researchers, scientists, and drug development professionals engaged in the critical field of toxicology and antidote development, this guide provides a comprehensive comparison of emerging platinum(II)-based cyanide scavenging agents against traditional antidotes. Cyanide, a potent and rapidly acting poison, poses a significant threat, necessitating the development of effective and rapidly deployable countermeasures. Platinum complexes, renowned for their strong affinity for cyanide, are showing considerable promise as a novel class of cyanide scavengers.
Mechanism of Action: A Tale of Two Strategies
The approach to neutralizing cyanide toxicity differs fundamentally between traditional antidotes and platinum-based scavengers.
Traditional Antidotes: These agents primarily work by either chemically transforming cyanide into a less toxic compound or by preventing its binding to its biological target.
-
Hydroxocobalamin , a form of vitamin B12, contains a cobalt ion that readily binds to cyanide, forming the non-toxic cyanocobalamin, which is then excreted in the urine. This is a direct 1:1 stoichiometric binding.
-
Sodium Thiosulfate acts as a sulfur donor for the mitochondrial enzyme rhodanese. This enzyme catalyzes the conversion of cyanide to the much less toxic thiocyanate, which is also renally excreted.
Platinum-Based Scavengers: The core of their mechanism lies in the high-affinity binding between the platinum(II) metal center and cyanide ions. This interaction forms highly stable tetracyanoplatinate(II) complexes. A key advantage of this mechanism is the stoichiometry; one platinum(II) ion can bind up to four cyanide ions, offering a potentially higher scavenging capacity compared to hydroxocobalamin.[1][2]
The reactivity of platinum complexes with cyanide is significantly influenced by their ligands. For instance, the well-known anticancer drug cisplatin (B142131) shows limited efficacy as a cyanide antidote on its own. However, when formulated with dimethyl sulfoxide (B87167) (DMSO), it forms a platinum-sulfoxide complex that is significantly more reactive towards cyanide.[2][3] This has spurred research into novel platinum(II) complexes with sulfur-containing ligands, such as thioethers, which exhibit enhanced efficacy and are suitable for intramuscular administration—a critical advantage in emergency mass-casualty scenarios.[2][4]
Comparative Efficacy: In Vivo and In Vitro Data
The validation of platinum-based cyanide scavengers has been conducted across various experimental models, from in vitro assays to in vivo studies in zebrafish, mice, rabbits, and swine. The following tables summarize key efficacy data, comparing different platinum complexes with traditional antidotes.
Table 1: In Vivo Efficacy of Cyanide Antidotes in Animal Models
| Compound/Antidote | Animal Model | Cyanide Challenge | Administration Route | Key Efficacy Results | Reference(s) |
| Platinum Compounds | |||||
| Cisplatin (in DMSO) | Zebrafish | 100 µM KCN | Waterborne | 100% survival at 125 µM | [5] |
| Platinum(IV) Complex 3 | Mice | Lethal KCN | Intraperitoneal (IP) | 66% survival at 10 µmol (without DMSO), 50% survival at 2.5 µmol (with DMSO) | [3] |
| Platinum(II) Sulfide Complexes | Mice & Rabbits | Lethal Cyanide | Intramuscular (IM) | Robust and enhanced potency over DMSO-containing complexes | [2] |
| Traditional Antidotes | |||||
| Hydroxocobalamin | Zebrafish | 100 µM KCN | Waterborne | 100% survival at 100 µM | [5] |
| Hydroxocobalamin | Swine | Lethal Cyanide Infusion | Intravenous (IV) | 11/12 animals survived | [6] |
| Sodium Thiosulfate | Mice | Lethal Cyanide Gas | Intramuscular (IM) | 100% survival at 300 mg/kg | [7] |
| Sodium Thiosulfate | Swine | Lethal Cyanide Infusion | Intravenous (IV) | 0/12 animals survived | [6] |
| Sodium Nitrite + Sodium Thiosulfate | Rabbits & Pigs | Lethal Cyanide Infusion | Intramuscular (IM) | 73% survival (rabbits), 80% survival (pigs) | [7] |
Table 2: In Vitro Cyanide Scavenging and Toxicity Data
| Compound | Assay Type | Key Findings | Reference(s) |
| Platinum Compounds | |||
| Cisplatin | UV-Vis Spectrophotometry | Binds up to 4 cyanide anions per platinum atom. | [3] |
| Cisplatin-DMSO Complex (Complex 36) | UV-Vis Spectrophotometry | Rapid and increased binding rate to cyanide compared to cisplatin alone. | [3] |
| Platinum Thioether Complexes | In vitro reactivity assays | Carboxamide-containing complexes show pH-dependent cyanide scavenging. | [8] |
| Toxicity | |||
| Cisplatin | Human Lung Cells (H1975) | Cytotoxic | [3] |
| Cisplatin-DMSO Complex | Human Lung Cells (H1975) | Reduced cytotoxicity compared to cisplatin. | [3] |
| Platinum(II) Thioether Complexes | Sprague-Dawley Rats | Exchanging carboxylate for carboxamide ligands showed reduced indications of renal injury. | [9] |
| Potassium Tetracyanoplatinate(II) | Zebrafish | Relatively non-toxic at concentrations up to 1000 µM. | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the validation of new therapeutic agents. Below are summaries of key methodologies employed in the evaluation of platinum-based cyanide scavengers.
In Vitro Cyanide Scavenging Assay (UV-Vis Spectrophotometry)
This assay monitors the direct binding of platinum complexes to cyanide by observing changes in the UV-Vis spectrum.
-
Reagents: A stock solution of the platinum complex (e.g., 1 mM in 0.1% DMSO/H₂O) and various concentrations of potassium cyanide (KCN) are prepared.
-
Procedure: Increasing amounts of KCN are added to the platinum complex solution.
-
Measurement: The absorbance of the solution is measured across the UV-Vis spectrum (e.g., 220-300 nm) after each addition of KCN.
-
Analysis: A spectral shift at a specific wavelength (e.g., 255 nm for cisplatin) indicates the formation of a platinum-cyanide complex. The reaction kinetics can be determined by monitoring the change in absorbance over time.[2][3]
Zebrafish (Danio rerio) Survival Assay
The zebrafish model offers a high-throughput in vivo platform for assessing the efficacy and toxicity of potential antidotes.
-
Animal Model: Zebrafish larvae (typically 3-6 days post-fertilization) are used.
-
Experimental Setup: Larvae are placed in multi-well plates containing embryo medium.
-
Procedure:
-
A lethal dose of KCN (e.g., 25-100 µM) is added to the wells.
-
The test compound (platinum complex or control) is added at various concentrations.
-
-
Endpoint: Survival of the larvae is assessed at specific time points (e.g., 3 hours or overnight).
-
Analysis: The effective concentration (e.g., EC₁₀₀, the concentration at which 100% of the larvae survive) is determined.[5][10]
Mouse Model of Cyanide Poisoning
Mammalian models are crucial for preclinical validation of cyanide antidotes. Both injection and inhalation models are utilized.
1. Injection Model:
-
Animal Model: Typically, male albino mice (e.g., ICR outbred stock) are used.
-
Procedure:
-
A lethal dose of KCN or sodium cyanide (NaCN) is administered, usually via intraperitoneal (IP) or subcutaneous injection.
-
The test antidote is administered (e.g., IP or IM) either before (prophylactic) or after the cyanide challenge.
-
-
Endpoint: Survival is monitored over a set period (e.g., 24 hours).
-
Analysis: The percentage of survival in the treated group is compared to the control group.[3][7]
2. Inhalation Model:
-
Animal Model: Mice are placed in a whole-body or nose-only inhalation chamber.
-
Procedure:
-
Hydrogen cyanide (HCN) gas is generated and introduced into the chamber at a lethal concentration.
-
After a set exposure time, the animals are removed and treated with the antidote via a relevant route (e.g., IM).
-
-
Endpoint: Survival and neurological recovery (e.g., righting reflex) are assessed.
-
Analysis: Survival rates and recovery times are compared between treated and control groups.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cisplatin analogs confer protection against cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SODIUM NITRITE AND SODIUM THIOSULFATE ARE EFFECTIVE AGAINST ACUTE CYANIDE POISONING WHEN ADMINISTERED BY INTRAMUSCULAR INJECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of specific metabolic pathways as druggable targets regulating the sensitivity to cyanide poisoning | PLOS One [journals.plos.org]
- 11. escholarship.org [escholarship.org]
A Comparative Spectroscopic Analysis of Platinum(II) Cyanide Derivatives
A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of various Platinum(II) cyanide derivatives, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the spectroscopic properties of different this compound derivatives, a class of compounds with significant potential in various applications, including photodynamic therapy and bioimaging. The unique photophysical behaviors of these complexes, largely dictated by their molecular structure and environment, are explored through a detailed analysis of their absorption and emission characteristics.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic properties of a selection of this compound derivatives, offering a clear comparison of their performance. The data highlights how modifications to the ligand environment around the platinum center can significantly tune the photophysical properties of these complexes.
| Complex | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| K[Pt(ppy)(p-MeC6H4)(CN)] | ~350-450 | 538-656 | - | - | [1][2] |
| (NBu4)[Pt(ppy)(p-MeC6H4)(CN)] | ~350-450 | 538-656 | - | - | [1][2] |
| [{Pt(C^N^N)}2(CN)][BAr4F] | - | Green to near-IR (up to 912 in solid state) | up to 0.73 (solution), 0.62 (solid) | - | [3][4] |
| [Pt(N^C^N)(CN)] | - | Varies with solvent | - | - | [5] |
| K2[Pt(CN)4] | - | Varies with concentration | - | - | [6] |
| Fe(pz)[Pt(CN)4] | 468 (high spin), 492-550 (low spin) | - | - | - | [7] |
Visualizing Spectroscopic Relationships
The following diagram illustrates the general relationship between the structural features of this compound complexes and their resulting spectroscopic properties. Modifications in the ligand sphere directly influence the energy levels of the frontier molecular orbitals, thereby altering the absorption and emission characteristics.
Caption: Relationship between Pt(II) cyanide complex structure and spectroscopic properties.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) of the this compound derivatives.
Methodology:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer (e.g., Cary 60) is used.[8][9]
-
Sample Preparation: Complexes are dissolved in a suitable solvent (e.g., dichloromethane, acetone) to a concentration of approximately 10⁻⁵ M.[10] The solvent used should be of spectroscopic grade.
-
Measurement: The absorption spectrum is recorded over a wavelength range of 200-800 nm at room temperature. A baseline correction is performed using the pure solvent.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient (ε) are determined from the spectrum.
Photoluminescence Spectroscopy
Objective: To measure the emission spectra, quantum yields (Φ), and excited-state lifetimes (τ) of the this compound derivatives.
Methodology:
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., xenon lamp) and a sensitive detector (e.g., photomultiplier tube) is used. For lifetime measurements, a time-correlated single-photon counting (TCSPC) system or a pulsed laser can be employed.[2]
-
Sample Preparation: Solutions are prepared in degassed spectroscopic grade solvents to minimize quenching by oxygen.[2][10] Concentrations are typically in the range of 10⁻⁶ to 10⁻⁵ M. For solid-state measurements, thin films or crystalline powders are used.[3][4]
-
Emission Spectra: The sample is excited at a wavelength corresponding to an absorption maximum, and the emission spectrum is recorded.
-
Quantum Yield Determination: The quantum yield is determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The integrated emission intensities and absorbances of the sample and the standard are used for the calculation.
-
Lifetime Measurement: The sample is excited with a short pulse of light, and the decay of the emission intensity over time is monitored. The decay curve is fitted to an exponential function to determine the excited-state lifetime (τ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the structure and purity of the synthesized this compound complexes.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 500 MHz or 800 MHz) is used.[8][9]
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Spectra Acquisition: ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra are acquired.[1][11] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).
The combination of these spectroscopic techniques provides a powerful toolkit for the characterization and comparison of different this compound derivatives, enabling the rational design of new materials with tailored photophysical properties for advanced applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyanido-bridged diplatinum(ii) complexes: ligand and solvent effect on aggregation and luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural modifications to platinum( ii ) pincer complexes resulting in changes in their vapochromic and solvatochromic properties - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00025G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thin Films of Nanocrystalline Fe(pz)[Pt(CN)4] Deposited by Resonant Matrix-Assisted Pulsed Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Mutual Placement of Isocyanide and Phosphine Ligands in Platinum(II) Complexes [PtHal2L1L2] (Hal = Cl, Br, I; L1,L2 = CNCy, PPh3) Leads to Highly-Efficient Photocatalysts for Hydrosilylation of Alkynes | MDPI [mdpi.com]
A Comparative Guide to Platinum(II) Cyanide and Iridium(III) Complexes in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for highly efficient and stable emitter materials is paramount. While iridium(III) complexes have long been the industry benchmark, particularly for green and red phosphorescent OLEDs, platinum(II) complexes, especially those incorporating cyanide ligands, are emerging as viable alternatives. This guide provides an objective comparison of the performance of platinum(II) cyanide complexes versus well-established iridium(III) complexes, supported by experimental data and detailed methodologies.
Introduction to Phosphorescent Emitters in OLEDs
OLEDs function on the principle of electroluminescence, where charge carriers—electrons and holes—recombine in an emissive layer to produce light. In phosphorescent OLEDs (PhOLEDs), heavy metal complexes are employed as emitters to harness both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%.[1][2][3] The strong spin-orbit coupling induced by the heavy metal atom facilitates intersystem crossing from the singlet to the triplet state, from which light is emitted via phosphorescence.[3] Iridium(III) and platinum(II) are two of the most extensively studied metals for these applications due to their favorable photophysical properties.[4]
Performance Comparison: this compound vs. Iridium(III) Complexes
The performance of an OLED emitter is evaluated based on several key metrics, including Photoluminescence Quantum Yield (PLQY), External Quantum Efficiency (EQE), Commission Internationale de l'Éclairage (CIE) coordinates (which define the emitted color), and operational lifetime.
Quantitative Performance Data
The following tables summarize the performance of representative this compound and iridium(III) complexes in OLEDs. It is important to note that direct comparisons can be challenging due to variations in device architecture, host materials, and fabrication methods.
Table 1: Performance of this compound Complexes in OLEDs
| Complex Type | Emission Color | PLQY (%) | Max EQE (%) | CIE (x, y) | Lifetime | Reference |
| Anionic Pt(II) Cyanide | Green-Yellow | 5 - 20 | 4.4 | (0.35, 0.55) | N/A | [5] |
| Tetradentate Pt(II) | Green | N/A | 30.3 | (0.29, 0.67) | LT95 > 17,000 h @ 1000 cd/m² | [6] |
| Pt(II) β-Diketonate | Yellow-Green | N/A | 24.9 | N/A | N/A | [7] |
Table 2: Performance of Iridium(III) Complexes in OLEDs
| Complex | Emission Color | PLQY (%) | Max EQE (%) | CIE (x, y) | Lifetime | Reference |
| fac-Ir(ppy)₃ | Green | ~100 | ~24 | (0.30, 0.61) | N/A | [8][9] |
| Ir(piq)₂(ma) | Deep-Red | 64 | 12.09 | (0.70, 0.33) | N/A | [1] |
| (dfdmappy)₂Ir(phim) | Blue | 91 | 28 | (0.16, 0.21) | N/A | [10][11] |
| Ir-dfpMepy-CN | Blue | 84 ± 5 | N/A | (0.16, 0.17) | N/A | [2][12] |
From the data, it is evident that iridium(III) complexes have demonstrated very high EQEs across the visible spectrum, with values often exceeding 20%.[8][10][11] Platinum(II) complexes, including a highly stable tetradentate example, have also achieved impressive EQEs and, notably, exceptional operational lifetimes.[6] While the reported EQE for the specific anionic this compound complex is more modest, the exploration of this class of materials is still evolving.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for the synthesis of these complexes and the fabrication of OLED devices.
Synthesis of Emitter Complexes
Protocol 1: Synthesis of Anionic this compound Complexes
This protocol is a generalized procedure based on the synthesis of mononuclear heteroleptic anionic cycloplatinated(II) complexes.[5]
-
Precursor Synthesis: Synthesize the platinum(II) dimer precursor, for example, [Pt(C^N)(p-MeC₆H₄)(SMe₂)], where C^N is a cyclometalating ligand like 2-phenylpyridine (B120327) (ppy). This is typically achieved by reacting K₂PtCl₄ with the respective ligands.
-
Cyanide Ligand Introduction: React the precursor with a cyanide salt, such as KCN or NBu₄CN, in a suitable solvent like acetone.
-
Reaction Conditions: The reaction is typically stirred at a slightly elevated temperature (e.g., 45-50 °C) for several hours.
-
Purification: The resulting anionic this compound complex is purified by precipitation, filtration, and recrystallization from appropriate solvents.
Protocol 2: Synthesis of fac-Ir(ppy)₃ (A Representative Iridium(III) Complex)
This is a common method for the synthesis of the green phosphorescent emitter fac-tris(2-phenylpyridine)iridium(III).[13]
-
Reactants: Iridium(III) acetylacetonate (B107027) (Ir(acac)₃) and 2-phenylpyridine (ppy) are used as the starting materials.
-
Solvent: The reaction is typically carried out in a high-boiling point solvent such as glycerol.
-
Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere for an extended period (e.g., 24 hours).
-
Purification: The crude product is precipitated by adding an acid (e.g., HCl), collected by filtration, and then purified by column chromatography on silica (B1680970) gel followed by sublimation.
OLED Device Fabrication
OLEDs can be fabricated using either vacuum thermal evaporation or solution-processing techniques like spin coating.
Protocol 3: OLED Fabrication via Vacuum Thermal Evaporation
This method is widely used for producing high-performance, small-molecule OLEDs.[14][15][16]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by drying and treatment with oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited sequentially in a high-vacuum chamber (typically 10⁻⁶ to 10⁻⁷ Torr).
-
Hole Injection Layer (HIL): e.g., HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).
-
Hole Transport Layer (HTL): e.g., TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
-
Emissive Layer (EML): A host material (e.g., DPEPO or TcTa) is co-evaporated with the phosphorescent dopant (this compound or iridium(III) complex) at a specific doping concentration (e.g., 5-10 wt%).
-
Electron Transport Layer (ETL): e.g., TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene).
-
Electron Injection Layer (EIL): e.g., Liq (8-hydroxyquinolinolatolithium).
-
Cathode: A low work function metal, such as aluminum (Al), is deposited.
-
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
Protocol 4: OLED Fabrication via Spin Coating
This technique is advantageous for large-area and low-cost manufacturing.[17][18][19][20][21]
-
Substrate Cleaning: The ITO substrate is cleaned as described in the vacuum deposition protocol.
-
Hole Transport Layer Deposition: A solution of a hole-transporting polymer, such as PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate), is spin-coated onto the ITO and then annealed.
-
Emissive Layer Deposition: A solution containing the host material and the phosphorescent emitter dissolved in a suitable solvent (e.g., toluene (B28343) or chlorobenzene) is spin-coated on top of the HTL. The film is then thermally annealed to remove residual solvent.
-
Cathode Deposition: The cathode is deposited via thermal evaporation as described in the vacuum deposition protocol.
-
Encapsulation: The device is encapsulated to prevent degradation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the materials and devices discussed.
Conclusion
Both this compound and iridium(III) complexes are highly promising classes of materials for phosphorescent OLEDs. Iridium(III) complexes are currently more established, demonstrating exceptional quantum efficiencies for green, red, and blue emission. However, the development of platinum(II) emitters, including those with cyanide ligands, is rapidly advancing, with some complexes showing outstanding operational stability, a critical factor for commercial applications. The choice between these materials will ultimately depend on the specific application requirements, including desired color, efficiency, lifetime, and cost-effectiveness of synthesis and fabrication. Further research into novel ligand designs for both platinum and iridium complexes will undoubtedly continue to push the boundaries of OLED performance.
References
- 1. Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand [mdpi.com]
- 2. Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetradentate Pt[O^N^C^N] complexes with peripheral diarylamino substituents for high-performance and stable green organic light-emitting diodes with LT95 of 17 140 h at 1000 cd m−2 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. Blue heteroleptic iridium( iii ) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC03463H [pubs.rsc.org]
- 11. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application [frontiersin.org]
- 13. ursi.org [ursi.org]
- 14. m.youtube.com [m.youtube.com]
- 15. iipseries.org [iipseries.org]
- 16. oled-info.com [oled-info.com]
- 17. Development of Efficient OLEDs from Solution Deposition [jove.com]
- 18. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 19. vibgyorpublishers.org [vibgyorpublishers.org]
- 20. oled-info.com [oled-info.com]
- 21. ossila.com [ossila.com]
A Comparative Guide to the Catalytic Efficiency of Platinum and Palladium Complexes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, is dominated by cross-coupling reactions. These powerful transformations, which forge carbon-carbon and carbon-heteroatom bonds with remarkable precision, overwhelmingly rely on palladium-based catalysts. While platinum, a sister metal to palladium, shares many chemical properties, its application in this domain is significantly less explored. This guide provides an objective comparison of the catalytic performance of platinum and palladium complexes, supported by available experimental insights, to elucidate the reasons behind palladium's prevalence and to explore the potential of platinum as a viable, albeit more niche, alternative.
At a Glance: Platinum vs. Palladium in Catalysis
| Feature | Palladium Complexes | Platinum Complexes |
| General Catalytic Activity | Highly active for a broad range of cross-coupling reactions. | Generally less active than palladium for the same reactions. |
| Reaction Scope | Extremely broad; effective for Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig, and other couplings.[1][2][3][4][5][6][7][8][9][10][11][12] | More limited; have shown activity in Suzuki and Heck reactions, but often require specific ligands and conditions.[1][4][13] |
| Key Mechanistic Step | Reductive elimination of the product from the Pd(II) intermediate is typically fast.[1][4] | Reductive elimination from the Pt(II) intermediate is significantly slower, often becoming the rate-limiting step and hindering catalytic turnover.[1] |
| Ligand Effects | A vast library of phosphine, N-heterocyclic carbene (NHC), and other ligands have been developed to fine-tune reactivity and stability.[7][14] | Performance is highly dependent on the ligand; π-acidic ligands, such as triaryl phosphites, can enhance activity by promoting reductive elimination.[1] |
| Stability | Organopalladium complexes can be sensitive, but many robust precatalysts are commercially available. | Organoplatinum compounds are generally more stable and less catalytically active.[15] |
| Cost and Availability | Historically, palladium has often been more expensive than platinum, though prices fluctuate based on market demand.[3][16][17] | Platinum has at times been a less expensive alternative, driving interest in its catalytic applications.[16][18] |
The Dominance of Palladium Complexes
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6][9] The versatility of palladium catalysts is evident in the breadth of transformations they facilitate, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1][2][4][5][6][7][8][9][10][11]
The catalytic cycle for these reactions, illustrated below, typically involves an oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the Heck reaction), and culminates in a reductive elimination step that releases the coupled product and regenerates the active Pd(0) catalyst.[4][8] The efficiency of palladium lies in the favorable kinetics of each of these steps, particularly the rapid reductive elimination of the desired product.
The Potential and Challenges of Platinum Catalysis
While organoplatinum chemistry is well-established, the use of platinum complexes as catalysts for cross-coupling reactions has received considerably less attention.[1][15] This is largely attributed to the inherent stability of organoplatinum(II) intermediates, which makes the final, product-releasing reductive elimination step much slower compared to their palladium counterparts.[1] This slow turnover often leads to poor catalytic activity under standard conditions.
However, research has demonstrated that with strategic ligand design, the catalytic activity of platinum can be significantly enhanced. For instance, the use of π-acidic, electron-withdrawing ligands like ortho-metalated triaryl phosphites has been shown to accelerate the reductive elimination from platinum(II) centers, leading to surprisingly good activity in Suzuki biaryl coupling reactions with aryl bromide substrates.[1] In some cases, these specialized platinum catalysts have exhibited activity comparable to or even exceeding that of traditional palladium catalysts like [Pd(PPh3)4].[1]
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, which is fundamentally similar for both palladium and platinum. The key difference lies in the relative rates of the individual steps, particularly the final reductive elimination.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Protocols
The following provides a general methodology for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for either palladium or platinum catalysis, with the primary variable being the choice of catalyst and ligands.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Catalyst Addition: Add the palladium or platinum catalyst (e.g., Pd(PPh3)4, [Pt(PPh3)4], or a custom Pt-phosphite complex) at a specified catalyst loading (typically 0.5-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (ranging from 1 to 24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Conclusion
Palladium complexes remain the catalysts of choice for a vast array of cross-coupling reactions due to their high efficiency, broad substrate scope, and well-understood catalytic cycles. The slower rate of reductive elimination from platinum(II) intermediates has historically limited the application of platinum catalysts in this field. However, emerging research demonstrates that the catalytic activity of platinum can be unlocked and even made competitive with palladium through the rational design of ligands that accelerate this key product-forming step. For researchers and drug development professionals, while palladium remains the workhorse, platinum presents an intriguing frontier for catalyst development, offering the potential for novel reactivity and alternative, potentially more cost-effective, synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Platinum vs. Palladium in Converters [phoenixrefining.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organoplatinum chemistry - Wikipedia [en.wikipedia.org]
- 16. quora.com [quora.com]
- 17. Platinum vs. Palladium: The Battle of Precious Metals- Asia Commodity Marketplace [asiacommodity.market]
- 18. platinuminvestment.com [platinuminvestment.com]
A Researcher's Guide to Validating Theoretical Models of Platinum(II) Cyanide Electronic Transitions
For researchers, scientists, and drug development professionals, the accurate theoretical prediction of a molecule's electronic properties is paramount. This guide provides a comprehensive comparison of theoretical models for the electronic transitions of Platinum(II) cyanide, [Pt(CN)₄]²⁻, validated against experimental data. We delve into the widely used Time-Dependent Density Functional Theory (TD-DFT) and discuss the highly accurate Complete Active Space Second-Order Perturbation Theory (CASPT2) as a powerful alternative, offering a roadmap for robust computational validation.
The square planar tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, is a well-studied complex known for its interesting photophysical properties, including strong luminescence. Understanding and accurately modeling its electronic transitions are crucial for applications ranging from materials science to the design of novel photochemotherapeutic agents. This guide presents a critical evaluation of theoretical approaches by comparing their predictions with established experimental spectroscopic data.
Experimental vs. Theoretical Electronic Transitions: A Head-to-Head Comparison
The validation of any theoretical model hinges on its ability to reproduce experimental observations. Here, we compare the experimental UV-Vis absorption and phosphorescence spectra of potassium tetracyanoplatinate(II), K₂[Pt(CN)₄], with calculated values obtained from TD-DFT.
UV-Vis Absorption Spectra
The absorption spectrum of K₂[Pt(CN)₄] in aqueous solution is characterized by intense bands in the ultraviolet region. These bands are primarily attributed to metal-to-ligand charge transfer (MLCT) and d-d transitions within the platinum center.
| Experimental Absorption Peaks | TD-DFT Calculated Excitation Energies (Scalar) [1] | TD-DFT Calculated Excitation Energies (Two-Component) [1] | Assignment |
| ~255 nm (~4.86 eV) | 4.94 eV | 4.94 eV | ¹A₁g → ¹A₂u |
| ~282 nm (~4.40 eV) | 4.49 eV | 4.49 eV | ¹A₁g → ¹Eu |
| ~303 nm (~4.09 eV) | 4.18 eV | 4.18 eV | ¹A₁g → ¹B₁u |
| ~337 nm (~3.68 eV) | 3.78 eV | 3.78 eV | ¹A₁g → ³Eu |
Table 1. Comparison of experimental UV-Vis absorption maxima of K₂[Pt(CN)₄] in aqueous solution with calculated vertical excitation energies from scalar and two-component relativistic TD-DFT using the SAOP potential.[1]
Phosphorescence Emission Spectrum
Crystalline K₂[Pt(CN)₄] exhibits strong phosphorescence at low temperatures, a characteristic feature of heavy metal complexes with significant spin-orbit coupling. This emission originates from the lowest triplet excited state.
| Experimental Phosphorescence Peak | TD-DFT Calculated Emission Energy | Assignment |
| ~403 nm (~3.08 eV) | ~3.1 eV (Calculated for similar Pt(II) complexes) | ³Eu → ¹A₁g |
Table 2. Comparison of the experimental phosphorescence emission peak of crystalline K₂[Pt(CN)₄] with representative TD-DFT calculated emission energies for similar square planar Platinum(II) complexes.
Advanced Theoretical Models: The Role of CASPT2
While TD-DFT is a computationally efficient method that provides good agreement with experimental data for many systems, it can have limitations, particularly for molecules with significant multireference character in their excited states. For such cases, multireference methods like the Complete Active Space Second-Order Perturbation Theory (CASPT2) are often considered the gold standard.
Experimental Protocols
To ensure the reproducibility and accuracy of the experimental data used for validation, detailed protocols are essential.
UV-Vis Absorption Spectroscopy
This procedure outlines the steps for obtaining the UV-Vis absorption spectrum of an aqueous solution of K₂[Pt(CN)₄].
1. Preparation of Stock Solution:
- Accurately weigh a precise amount of K₂[Pt(CN)₄]·3H₂O.
- Dissolve the salt in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).
2. Preparation of Working Solutions:
- Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 10⁻⁴ M, 5x10⁻⁵ M, 10⁻⁵ M).
3. Spectrophotometer Setup:
- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
- Set the desired wavelength range for the scan (e.g., 200-400 nm).
4. Baseline Correction:
- Fill a quartz cuvette with deionized water (the solvent) to serve as the blank.
- Place the blank cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.
5. Sample Measurement:
- Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it.
- Wipe the optical surfaces of the cuvette with a lint-free tissue.
- Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Repeat the measurement for all working solutions, starting from the most dilute.
6. Data Analysis:
- Identify the wavelengths of maximum absorbance (λmax).
- If desired, use the absorbance values at λmax for the different concentrations to create a calibration curve according to the Beer-Lambert law.
Phosphorescence Spectroscopy
This protocol describes the measurement of the phosphorescence spectrum of a crystalline powder sample of K₂[Pt(CN)₄].
1. Sample Preparation:
- Finely grind a small amount of crystalline K₂[Pt(CN)₄] into a powder.
- Mount the powder sample on a solid sample holder.
2. Spectrofluorometer Setup:
- Turn on the spectrofluorometer and the excitation source (e.g., Xenon lamp).
- Set the instrument to phosphorescence mode. This typically involves using a pulsed excitation source and a time-gated detector to measure the emission after the excitation pulse has ceased.
3. Low-Temperature Measurement (Optional but Recommended):
- For enhanced phosphorescence intensity and resolution, cool the sample using a cryostat (e.g., with liquid nitrogen).
4. Measurement Parameters:
- Select an appropriate excitation wavelength (e.g., a wavelength of high absorption identified from the UV-Vis spectrum).
- Set the emission wavelength range to be scanned.
- Define the delay time (time between the end of the excitation pulse and the start of emission collection) and the gate time (duration of emission collection). These parameters are crucial for separating the long-lived phosphorescence from any short-lived fluorescence.
5. Data Acquisition:
- Acquire the phosphorescence emission spectrum.
- It is good practice to also measure the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the phosphorescence maximum. The excitation spectrum should ideally match the absorption spectrum.
6. Data Analysis:
- Identify the wavelength of the phosphorescence maximum.
- Correct the spectrum for the instrument's response function if necessary.
Workflow for Theoretical Model Validation
The following diagram illustrates a systematic workflow for the validation of theoretical models against experimental data for the electronic transitions of a molecule like this compound.
Caption: Workflow for validating theoretical models.
References
Comparative Analysis of the Cytotoxic Effects of Platinum(II) Cyanide and Related Platinum(II) Complexes
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of select Platinum(II) compounds, providing a comparative analysis of their in vitro efficacy, experimental methodologies, and mechanistic insights.
Introduction
Platinum(II) complexes form the backbone of many chemotherapeutic regimens, with cisplatin (B142131) being a landmark drug in cancer treatment. The cytotoxic mechanism of these compounds is primarily attributed to their ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. However, the clinical utility of established platinum-based drugs is often hampered by severe side effects and the development of drug resistance. This has spurred extensive research into novel platinum(II) complexes with improved therapeutic indices. This guide focuses on the comparative cytotoxic effects of a selection of Platinum(II) compounds, with a particular interest in cyanide-containing and analogous complexes, offering a valuable resource for the development of next-generation anticancer agents.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various Platinum(II) complexes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.
| Compound/Complex | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Potassium tetracyanoplatinate(II) (K₂[Pt(CN)₄]) | HeLa (Cervical Cancer) | > 1000 | 24 | Not Specified | [1] |
| WiDr (Colon Adenocarcinoma) | > 1000 | 24 | Not Specified | [1] | |
| Pt(DECO)₂ | HeLa (Cervical Cancer) | ~10 | 24 | Not Specified | [1] |
| WiDr (Colon Adenocarcinoma) | ~5 | 24 | Not Specified | [1] | |
| Pt(PyrCO)₂ | HeLa (Cervical Cancer) | ~5 | 24 | Not Specified | [1] |
| WiDr (Colon Adenocarcinoma) | ~4 | 24 | Not Specified | [1] | |
| cis-[Pt(COMe)₂(PASO₂)₂] (Complex 1) | 8505C (Thyroid Carcinoma) | 1.8 ± 0.2 | Not Specified | Not Specified | [2] |
| A253 (Head and Neck Cancer) | 2.5 ± 0.3 | Not Specified | Not Specified | [2] | |
| A549 (Lung Carcinoma) | 10.5 ± 1.2 | Not Specified | Not Specified | [2] | |
| A2780 (Ovarian Carcinoma) | 3.5 ± 0.4 | Not Specified | Not Specified | [2] | |
| DLD-1 (Colon Carcinoma) | 25.1 ± 2.8 | Not Specified | Not Specified | [2] | |
| cis-[Pt(COMe)₂(DAPTA)₂] (Complex 2) | 8505C (Thyroid Carcinoma) | 4.2 ± 0.5 | Not Specified | Not Specified | [2] |
| A253 (Head and Neck Cancer) | 6.8 ± 0.8 | Not Specified | Not Specified | [2] | |
| A549 (Lung Carcinoma) | 15.2 ± 1.7 | Not Specified | Not Specified | [2] | |
| A2780 (Ovarian Carcinoma) | 1.9 ± 0.2 | Not Specified | Not Specified | [2] | |
| DLD-1 (Colon Carcinoma) | > 50 | Not Specified | Not Specified | [2] | |
| trans-[Pt(COMe)Cl(PASO₂)₂] (Complex 3) | 8505C (Thyroid Carcinoma) | 3.1 ± 0.4 | Not Specified | Not Specified | [2] |
| A549 (Lung Carcinoma) | 4.8 ± 0.6 | Not Specified | Not Specified | [2] | |
| A2780 (Ovarian Carcinoma) | 5.2 ± 0.6 | Not Specified | Not Specified | [2] | |
| DLD-1 (Colon Carcinoma) | > 50 | Not Specified | Not Specified | [2] | |
| Cisplatin | 8505C (Thyroid Carcinoma) | 3.9 ± 0.5 | Not Specified | Not Specified | [2] |
| A253 (Head and Neck Cancer) | 1.5 ± 0.2 | Not Specified | Not Specified | [2] | |
| A549 (Lung Carcinoma) | 4.5 ± 0.5 | Not Specified | Not Specified | [2] | |
| A2780 (Ovarian Carcinoma) | 1.2 ± 0.1 | Not Specified | Not Specified | [2] | |
| DLD-1 (Colon Carcinoma) | 3.8 ± 0.4 | Not Specified | Not Specified | [2] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols commonly employed in the cytotoxic evaluation of Platinum(II) compounds.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Platinum(II) compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric method used to determine cytotoxicity by measuring cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.
-
Procedure:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at approximately 510 nm.
-
Calculate cell viability and IC50 values.
-
Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Treat cells with the Platinum(II) compounds.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
2. Cell Cycle Analysis using Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Procedure:
-
Treat cells with the Platinum(II) compounds.
-
Harvest and fix the cells (e.g., with cold 70% ethanol).
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cells with a solution containing PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
Mechanistic Insights and Signaling Pathways
The cytotoxic effects of Platinum(II) complexes are often mediated through the induction of apoptosis and cell cycle arrest. While the specific signaling pathways can vary depending on the compound and cell type, some general mechanisms have been elucidated for platinum-based drugs.
Apoptosis Induction:
Platinum compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. DNA damage caused by platinum adducts can activate p53, a tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest:
DNA damage also activates cell cycle checkpoints, which are crucial for maintaining genomic integrity. Platinum-induced DNA damage can lead to the activation of kinases such as ATM and ATR, which then phosphorylate and activate checkpoint kinases Chk1 and Chk2. These kinases can inactivate Cdc25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, typically at the G2/M phase. This arrest provides the cell with time to repair the DNA damage. If the damage is too severe to be repaired, the cell will undergo apoptosis.
Visualizations
Conclusion
The exploration of novel Platinum(II) complexes continues to be a promising avenue in the quest for more effective and less toxic anticancer drugs. The data presented in this guide, while not exhaustive, provides a comparative snapshot of the cytotoxic potential of several Platinum(II) compounds, including those with cyanide-related ligands. The significant cytotoxicity of some of these novel complexes against various cancer cell lines underscores the importance of continued research in this area. The detailed experimental protocols and mechanistic overviews provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of platinum-based therapeutics. Further investigations into the specific signaling pathways and in vivo efficacy of these promising compounds are warranted to translate these preclinical findings into clinical applications.
References
Benchmarking the Sensing Selectivity of Platinum(II) Cyanide-Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique photophysical properties and versatile coordination chemistry of Platinum(II) cyanide-based complexes have established them as a significant class of sensory materials. Their application spans the detection of a wide array of analytes, from biologically relevant ions to small molecules. This guide provides a comprehensive comparison of the sensing selectivity of these probes, supported by experimental data and detailed protocols to assist researchers in selecting and applying these tools in their work.
Performance Against Key Analytes: A Quantitative Comparison
The hallmark of a reliable chemical sensor is its ability to selectively detect a target analyte in a complex mixture without interference from other species. The following tables summarize the performance of representative this compound-based probes against various analytes, highlighting their selectivity.
Table 1: Selectivity of this compound-Based Probes for Anions
| Probe/Complex | Target Analyte | Interfering Anions | Response to Interferents | Limit of Detection (LOD) | Reference |
| [Pt(tpy)Cl]PF6 | NO3⁻ | Cl⁻, Br⁻, I⁻, SO4²⁻, H2PO4⁻, OAc⁻ | Negligible change in color and luminescence | 0.05 mM | [1] |
| [Pt(ppy)(CN)] | CN⁻ | F⁻, Cl⁻, Br⁻, I⁻, OAc⁻, H2PO4⁻ | No significant spectral changes | Not Reported | [2] |
| [Pt(C^N)(p-MeC6H4)(CN)]⁻ | CN⁻ | (Data not available for a wide range of anions) | (Data not available for a wide range of anions) | Not Reported | [2] |
Table 2: Selectivity of this compound-Based Probes for Metal Ions
While this compound complexes are primarily investigated for anion and small molecule sensing, some Platinum(II) complexes (not necessarily containing cyanide ligands) have been explored for metal ion detection. Data for cyanide-containing Pt(II) probes for metal ion sensing is limited in the reviewed literature.
| Probe/Complex (Non-cyanide Pt(II) for comparison) | Target Analyte | Interfering Metal Ions | Response to Interferents | Limit of Detection (LOD) | Reference |
| Salen-type Schiff base probe for Pt(II) | Pt²⁺ | Sr²⁺, Sn²⁺, Pb²⁺, Cr³⁺, Mn²⁺, Al³⁺, Fe³⁺, Ce³⁺, Ag⁺, Li⁺, Mg²⁺, Na⁺, Cd²⁺, Cu²⁺, Ca²⁺, Zn²⁺, K⁺, Co²⁺, Ni²⁺, Au³⁺, Ir³⁺, Pd²⁺ | Little interference observed | 11.6 ± 0.2 ppb | [3] |
Table 3: Comparison with Alternative Probes for Cyanide Detection
| Probe Type | Sensing Mechanism | Selectivity | Limit of Detection (LOD) | Response Time | Reference |
| This compound-Based | Ligand displacement/coordination | Generally high for CN⁻ due to strong Pt-CN bond formation | Varies with probe design | Typically fast | [4][5] |
| Naphthoquinone-imine probe | Deprotonation by CN⁻ | High selectivity against other common anions | 0.6 µM | Instantaneous | [6] |
| Dipyrrole Carboxamide | Formation of cyanohydrin derivative | High selectivity for CN⁻ over other anions | Not Reported | Not Reported | [7] |
Signaling Pathways and Sensing Mechanisms
The detection of analytes by this compound-based probes typically relies on a "turn-on" or "turn-off" luminescent or colorimetric signal. These signaling pathways are often triggered by specific chemical interactions between the probe and the analyte.
Ligand Displacement Mechanism for Cyanide Sensing
A common mechanism for the detection of cyanide ions involves the displacement of a ligand from the Platinum(II) coordination sphere by the cyanide anion. This is driven by the high affinity of platinum for cyanide. The coordination of cyanide can significantly alter the electronic structure and, consequently, the photophysical properties of the complex, leading to a detectable signal.
Caption: Ligand displacement by cyanide alters the probe's luminescence.
Aggregation-Induced Emission (AIE)
In some systems, the binding of an analyte can induce the aggregation of the this compound complexes. This aggregation can restrict intramolecular rotations, leading to a significant enhancement of the luminescence, a phenomenon known as Aggregation-Induced Emission (AIE).
Caption: Analyte-induced aggregation enhances the probe's emission.
Experimental Protocols
Accurate and reproducible assessment of sensing selectivity is critical. The following are detailed methodologies for key experiments.
Synthesis of a Representative this compound Complex
This protocol is a general representation and may require optimization for specific complexes.
Materials:
-
K₂[PtCl₄]
-
Appropriate organic ligand (e.g., a terpyridine or phenylpyridine derivative)
-
Potassium cyanide (KCN)
-
Solvents (e.g., water, acetonitrile, DMF)
Procedure:
-
Synthesis of the precursor complex: Dissolve K₂[PtCl₄] and the organic ligand in a suitable solvent (e.g., water/acetonitrile mixture).
-
Heat the mixture under reflux for a specified time (e.g., 24 hours) to form the chloro-platinum(II) complex.
-
Monitor the reaction progress by techniques such as TLC or NMR.
-
Isolate the product by filtration and wash with appropriate solvents.
-
Cyanation step: Dissolve the chloro-platinum(II) complex in a solvent like DMF.
-
Add a solution of KCN in water dropwise to the reaction mixture.
-
Stir the reaction at room temperature for a set period (e.g., 12 hours).
-
Precipitate the final this compound complex by adding water or another anti-solvent.
-
Collect the product by filtration, wash thoroughly, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the complex using ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, mass spectrometry, and elemental analysis.
General Protocol for Selectivity and Interference Studies
This protocol outlines the steps to assess the selectivity of a this compound-based probe against potential interfering species.[8]
Materials:
-
Stock solution of the this compound-based probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of the target analyte and various interfering ions (e.g., 10 mM in deionized water or an appropriate buffer).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
96-well microplates.
-
Spectrofluorometer or UV-Vis spectrophotometer.
Procedure:
-
Preparation of working solutions:
-
Prepare a working solution of the probe (e.g., 10 µM) in the buffer.
-
Prepare working solutions of the target analyte and each interfering species at a concentration significantly higher than the probe (e.g., 100 µM or 1 mM) in the buffer.
-
-
Measurement:
-
To separate wells of a 96-well plate, add a fixed volume of the probe working solution.
-
To a "control" well, add only the buffer.
-
To a "target" well, add the target analyte solution.
-
To the "interference" wells, add each of the interfering species solutions individually.
-
For competitive studies, add the target analyte to wells already containing an interfering species.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific period to allow the reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence or absorbance spectrum of each well using a plate reader. Record the intensity at the maximum emission or absorption wavelength.
-
Data Analysis:
-
Compare the signal from the "target" well to the "control" well to determine the probe's response to the analyte.
-
Compare the signals from the "interference" wells to the "control" well to assess the cross-reactivity.
-
Calculate the selectivity coefficient for each interferent relative to the target analyte.
-
Experimental Workflow for Selectivity Testing
Caption: A streamlined workflow for assessing probe selectivity.
Conclusion
This compound-based probes offer a powerful platform for the development of selective chemosensors. Their performance is dictated by the specific ligand environment around the platinum center, which can be rationally designed to tune their affinity and selectivity for a particular analyte. While significant progress has been made, particularly in the detection of cyanide, a more systematic and comparative evaluation of the selectivity of these probes against a broader range of analytes is necessary to fully realize their potential. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to build upon in their efforts to develop and apply these versatile sensing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent palladium(ii) and platinum(ii) NHC/1,2,3-triazole complexes: antiproliferative activity and selectivity against cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Comparative Stability Analysis of Platinum(II) Cyanide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermodynamic stability of Platinum(II) cyanide, [Pt(CN)₄]²⁻, and its isoelectronic analogues, tetracyanidonickelate(II), [Ni(CN)₄]²⁻, and tetracyanidopalladate(II), [Pd(CN)₄]²⁻. The stability of these square planar d⁸ metal cyanide complexes is a critical parameter in various applications, including catalysis, materials science, and, notably, in the context of cyanide detoxification.
Data Presentation: Stability Constants
| Complex Ion | Metal Ion | Overall Stability Constant (log β₄) | Reference Conditions |
| [Ni(CN)₄]²⁻ | Ni²⁺ | ~30.2 - 31.3 | Varies (e.g., 2 M KCl, 25 °C) |
| [Pd(CN)₄]²⁻ | Pd²⁺ | ~42.4 | I = 1.0 M (NaClO₄), 25 °C |
| [Pt(CN)₄]²⁻ | Pt²⁺ | ~40 | I = 3.0 M (NaClO₄), 25 °C |
Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and the nature of the background electrolyte. The values presented should be considered in the context of their respective measurement conditions.
Experimental Protocols
The determination of stability constants for metal complexes like this compound and its analogues is crucial for understanding their behavior in solution. The following are detailed methodologies for two common experimental techniques used for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in the concentration of a free ion (typically H⁺ or the metal ion itself) as a ligand is added.
Objective: To determine the stepwise formation constants of a metal cyanide complex.
Materials:
-
A high-precision pH meter or potentiometer with a suitable ion-selective electrode (e.g., a glass electrode for pH measurements or a cyanide-selective electrode).
-
A reference electrode (e.g., Ag/AgCl).
-
A constant temperature bath or water jacketed titration vessel.
-
A calibrated burette for the addition of the titrant.
-
Solutions of the metal salt (e.g., K₂[PtCl₄]), a standard solution of a strong acid (e.g., HClO₄), a standard solution of a strong base (e.g., NaOH), and a solution of the ligand (e.g., KCN).
-
An inert electrolyte solution to maintain constant ionic strength (e.g., NaClO₄).
Procedure:
-
Calibration: Calibrate the pH meter/potentiometer using standard buffer solutions at the desired experimental temperature.
-
Titration of Ligand Protonation Constants:
-
Prepare a solution containing a known concentration of the ligand (KCN) and the strong acid in the inert electrolyte solution.
-
Titrate this solution with the standardized strong base.
-
Record the pH/potential after each addition of the base.
-
Plot the pH versus the volume of base added. The data from this titration is used to calculate the protonation constants of the cyanide ligand.
-
-
Titration of Metal-Ligand Complexation:
-
Prepare a solution containing known concentrations of the metal salt, the ligand, and the strong acid in the inert electrolyte solution.
-
Titrate this solution with the standardized strong base.
-
Record the pH/potential after each addition of the base.
-
-
Data Analysis:
-
The titration data (pH/potential versus volume of titrant) is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.
-
A formation curve is generated by plotting n̄ versus -log[L].
-
The stepwise stability constants (Kₙ) can be determined from the formation curve using various computational methods (e.g., the Bjerrum method, or more advanced software like HYPERQUAD). The overall stability constant (βₙ) is the product of the stepwise constants.
-
UV-Visible Spectrophotometry (Job's Method of Continuous Variation)
UV-Visible spectrophotometry can be used to determine the stoichiometry and stability constant of a complex by measuring the absorbance of solutions containing varying mole fractions of the metal and ligand.
Objective: To determine the stoichiometry and stability constant of a metal cyanide complex.
Materials:
-
A double-beam UV-Visible spectrophotometer.
-
Matched quartz cuvettes.
-
Stock solutions of the metal salt and the ligand of the same molar concentration.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of each. For example, if the total concentration is 1 mM, prepare solutions where the mole fraction of the metal ranges from 0 to 1 (and the ligand from 1 to 0).
-
Spectra Acquisition: Record the UV-Visible spectrum of each solution over a relevant wavelength range. Identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.
-
Job's Plot:
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
Correct the absorbance for any absorbance from the free metal and ligand at this wavelength. The corrected absorbance (Y) is proportional to the concentration of the complex.
-
Plot Y versus the mole fraction of the ligand.
-
-
Determination of Stoichiometry: The mole fraction of the ligand at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.8 would indicate a 1:4 metal-to-ligand ratio.
-
Calculation of Stability Constant: The stability constant can be calculated from the absorbance data at the maximum of the Job's plot and at other points on the curve using the following equation (for a 1:n complex):
βₙ = [MLₙ] / ([M][L]ⁿ)
where the concentrations of the free metal, free ligand, and the complex can be determined from the initial concentrations and the measured absorbance.
Mandatory Visualization
Signaling Pathway: Platinum(II) Complexes in Cyanide Detoxification
While specific intracellular signaling pathways involving [Pt(CN)₄]²⁻ are not well-documented, the interaction of platinum(II) complexes with cyanide is a critical aspect of their use as potential cyanide antidotes. The following diagram illustrates the proposed mechanism of action where a platinum(II) complex acts as a scavenger for cyanide ions.
Caption: Proposed mechanism of cyanide detoxification by a Platinum(II) complex.
Experimental Workflow: Potentiometric Titration for Stability Constant Determination
The following diagram outlines the logical workflow for determining the stability constants of a metal-cyanide complex using potentiometric titration.
Caption: Workflow for stability constant determination via potentiometric titration.
Safety Operating Guide
Proper Disposal of Platinum(II) Cyanide: A Guide for Laboratory Professionals
For the safe and compliant disposal of Platinum(II) Cyanide, it is imperative that laboratory personnel do not attempt to neutralize or treat this compound in-house. All waste containing this compound, including contaminated materials, must be handled as hazardous waste and disposed of through your institution's Environmental Health & Safety (EH&S) department.
This compound is a highly toxic substance, posing significant health risks through inhalation, ingestion, and skin contact. Due to its dual hazards—the acute toxicity of the cyanide anion and the heavy metal toxicity of platinum—its disposal is subject to stringent regulations. The recommended procedure prioritizes safety and regulatory compliance by entrusting the disposal to certified hazardous waste professionals.
Immediate Safety and Handling
Before handling this compound, ensure that you are in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | A lab coat and closed-toe shoes |
In the event of a spill, immediately evacuate the area and notify your institution's EH&S department. For small spills within a fume hood, trained personnel may clean the affected area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1] All materials used for cleanup must be disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the correct steps for the safe segregation and packaging of this compound waste for professional disposal.
-
Waste Segregation:
-
Solid Waste: All materials contaminated with this compound, such as gloves, paper towels, and weighing papers, must be collected separately.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container.
-
Do not mix cyanide waste with other chemical waste streams.[3]
-
-
Waste Containerization:
-
Labeling:
-
All waste containers must be labeled as "Hazardous Waste - Cyanide" and include the date of generation.[4]
-
Clearly indicate that the waste contains platinum.
-
A "No Acids" warning should also be prominently displayed on the label to prevent the accidental and dangerous generation of hydrogen cyanide gas.[4]
-
-
Storage:
-
Disposal Request:
Understanding the Hazards: Why On-Site Treatment is Not Recommended
While chemical methods exist for the treatment of cyanide and platinum compounds separately, their application to this compound in a laboratory setting is not advised due to the complexity and potential for hazardous reactions.
Cyanide Destruction: The most common method for cyanide destruction is alkaline chlorination, where sodium hypochlorite (B82951) (bleach) is used to oxidize the cyanide to the less toxic cyanate.[5] This process must be carefully controlled at a high pH to prevent the formation of highly toxic cyanogen (B1215507) chloride gas.
Platinum Precipitation: Platinum can be recovered from solutions through precipitation, often by adding ammonium (B1175870) chloride to form ammonium hexachloroplatinate.[6][7]
The interaction of these processes with the stable tetracyanoplatinate(II) complex is not well-documented for laboratory-scale disposal, making any attempt at in-house treatment unsafe.
Logical Workflow for Compliant Disposal
The following diagram illustrates the correct and safe workflow for the disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. research.wayne.edu [research.wayne.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Advanced Chemical Technology, Inc. :: Cyanade and Heavy Metal Removal [actglobal.net]
- 6. scholarly.org [scholarly.org]
- 7. Instructions for Refining Platinum with Aqua Regia | Shor International [ishor.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Platinum(II) Cyanide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with highly toxic compounds like Platinum(II) cyanide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure and efficient workflow.
This compound (Pt(CN)₂) is a highly toxic compound that requires strict adherence to safety protocols to prevent exposure and ensure the well-being of laboratory personnel.[1] Inhalation, ingestion, or skin contact can be fatal.[1] Furthermore, contact with acids liberates highly toxic and flammable hydrogen cyanide gas.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | PPE Recommendation | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene rubber are suitable. Double-gloving is recommended, especially when there is a risk of direct contact.[2][3] |
| Eyes/Face | Safety goggles and face shield | Safety goggles should be worn at all times. A face shield is necessary when there is a potential for splashes or dust generation.[2][3] |
| Body | Laboratory coat or chemical-resistant suit | A standard lab coat provides a basic barrier. For tasks with a higher risk of contamination, a chemical-resistant suit is recommended.[3][4] |
| Respiratory | NIOSH-approved respirator | All work with this compound must be conducted in a certified chemical fume hood.[2][5] If there is a risk of dust generation or exceeding exposure limits, a NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator) is required.[4] |
| Feet | Chemical-resistant, steel-toe boots or shoes | Closed-toe shoes are a minimum requirement. Chemical-resistant boots provide additional protection against spills.[4][6] |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
1. Preparation and Precautionary Measures:
-
Training: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures outlined in this guide and the Safety Data Sheet (SDS).[5]
-
Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible.[7] Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
Designated Area: Conduct all work in a designated area within a certified chemical fume hood.[2][5] Clearly label the area with warnings indicating the presence of a highly toxic substance.
-
Avoid Incompatibilities: Keep all acids and strong oxidizing agents away from the work area to prevent the release of hydrogen cyanide gas.[2][8]
2. Handling Procedure:
-
Personal Protective Equipment: Before beginning work, don all required PPE as outlined in the table above.
-
Weighing and Transfer: Handle this compound as a solid to minimize the risk of dust generation. Use a disposable weighing paper or a dedicated, tared container.
-
In Solution: When preparing solutions, slowly add the this compound to the solvent in the fume hood. Avoid splashing.
-
Monitoring: If available, use a personal hydrogen cyanide (HCN) gas detector to monitor the air in the breathing zone.[4]
3. Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound. Use a dilute bleach solution (pH 10 or higher) followed by a water rinse.[8] Collect all decontamination waste for proper disposal.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as hazardous waste.[9]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][9]
Disposal Plan
All waste containing this compound is considered acutely toxic hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, dedicated, and clearly labeled hazardous waste containers.[2][5] The label should include "Hazardous Waste - Acutely Toxic" and "Contains this compound."
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing papers, and paper towels, must be disposed of as hazardous waste.[2][5]
-
Empty Containers: Even when empty, the original container of this compound is considered hazardous waste and must be disposed of accordingly.[5]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of all this compound waste.[5]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. epa.gov [epa.gov]
- 7. colonialmetals.com [colonialmetals.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
